molecular formula C6H4BrN3 B065085 5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-49-8

5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B065085
CAS No.: 175791-49-8
M. Wt: 198.02 g/mol
InChI Key: CMXNUWNEWCACQH-UHFFFAOYSA-N
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Description

5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a high-value, halogenated heteroaromatic building block extensively employed in medicinal chemistry and drug discovery. This compound features a pyrrolopyrimidine core structure, a privileged scaffold known for its ability to mimic the purine base of ATP, facilitating competitive binding at the active sites of a wide range of protein kinases. The presence of the bromine atom at the 5-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNUWNEWCACQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445011
Record name 5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175791-49-8
Record name 5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

This compound, an integral heterocyclic compound, stands as a cornerstone in modern medicinal chemistry and drug discovery. As a derivative of the 7-deazapurine scaffold, it serves as a bioisosteric mimic of natural purines, allowing it to interact with a wide range of biological targets.[1][2][3][4] This structural feature has cemented its status as a "privileged scaffold," particularly in the development of kinase inhibitors. Its true value lies in the strategic placement of the bromine atom at the C5 position, which provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This enables the facile and modular construction of diverse molecular architectures, most notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[5][6][7] This guide offers a comprehensive exploration of its chemical properties, synthesis, and critical reactions, providing researchers and drug development professionals with a practical framework for its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis. These properties dictate storage, handling, and reaction conditions.

PropertyValueSource(s)
CAS Number 175791-49-8[8]
Molecular Formula C₆H₄BrN₃[8]
Molecular Weight 198.02 g/mol [8]
Appearance White to off-white solid[9]
Solubility Slightly soluble in water. Soluble in organic solvents like DMF and DMSO.[10][11][12]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[10][13]

Spectroscopic Data: The structural integrity of this compound is typically confirmed using NMR spectroscopy. While specific shifts can vary based on the solvent and instrument, the proton NMR (¹H NMR) spectrum of the parent 7H-pyrrolo[2,3-d]pyrimidine shows characteristic signals for the pyrrole and pyrimidine protons, which serve as a reference.[14] For the 5-bromo derivative, the absence of the H5 proton signal and characteristic shifts of the remaining protons confirm successful bromination.

Synthesis: Accessing the Core Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic bromination of a suitable precursor, often a chloro-substituted pyrrolo[2,3-d]pyrimidine, using N-Bromosuccinimide (NBS). The chloro-substituent at the C4 position is particularly useful as it provides an additional site for subsequent functionalization, such as amination reactions.

Workflow for the Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product SM 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents N-Bromosuccinimide (NBS) Chloroform (Solvent) SM->Reagents Add Reflux Reflux for 1h Reagents->Reflux Workup Cool to RT Filter Precipitate Dry under Vacuum Reflux->Workup Product 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocol: Bromination

This protocol is adapted from established literature procedures.[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in chloroform.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equivalent) to the solution.

  • Heating: Heat the resulting mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product typically precipitates out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with a small amount of cold chloroform.

  • Drying: Dry the isolated solid under reduced pressure to afford the pure 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

A Note on the N7 Position: The pyrrole nitrogen (N7) is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. In multi-step syntheses, it is often necessary to protect this position.[15] Common protecting groups include tosyl (Ts), benzyl (Bn), and silyl ethers. The choice of protecting group is critical and must be orthogonal to subsequent reaction conditions, allowing for its selective removal when needed.[15][16]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position serves as an ideal electrophilic partner for a wide range of nucleophiles.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl substituents at the C5 position.[17][18][19] This is invaluable for exploring the structure-activity relationship (SAR) in drug candidates by modifying peripheral aromatic rings.

Causality: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond. The choice of a phosphine ligand (e.g., dppf) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A base, such as K₂CO₃, is required to activate the boronic acid for transmetalation.[18][20]

Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product Bromo This compound (or N7-protected derivative) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Bromo->Catalyst Boronic Aryl/Heteroaryl Boronic Acid Boronic->Catalyst Heat Heat under Inert Atmosphere Catalyst->Heat Solvent Solvent (e.g., DME/Water) Solvent->Heat Workup Aqueous Workup Extraction Purification (Chromatography) Heat->Workup Product 5-Aryl-7H-pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a dry reaction vessel, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add the degassed solvent system (e.g., a mixture of dimethoxyethane (DME) and water).

  • Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to 5-alkynyl-pyrrolo[2,3-d]pyrimidines.[17][21][22] These alkynyl-functionalized products are versatile intermediates themselves, capable of undergoing further transformations such as cycloadditions or reductions.

Causality: This reaction uniquely employs a dual catalytic system of palladium and copper(I). The palladium catalyst activates the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[17][23][24] A base, typically an amine like triethylamine, is used to neutralize the HBr formed during the reaction.

Workflow for Sonogashira Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product Bromo This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Salt (e.g., CuI) Base (e.g., Triethylamine) Bromo->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst React Stir at RT to elevated temp. Catalyst->React Solvent Solvent (e.g., THF or DMF) Solvent->React Workup Filtration Concentration Purification (Chromatography) React->Workup Product 5-Alkynyl-7H-pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: Generalized workflow for Sonogashira cross-coupling.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Catalyst and Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.), the copper(I) iodide (CuI, 5-10 mol%), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the amine base (e.g., triethylamine, 2-3 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-alkynyl product.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is arguably one of the most critical reactions for this scaffold, as it provides a direct method for forming the C-N bond that is central to many kinase inhibitors.[25][26] This reaction couples the aryl halide with a primary or secondary amine. The reaction is highly dependent on the choice of ligand and base.

Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (like LiHMDS or NaOt-Bu) to form a palladium-amido complex.[25][27] Reductive elimination then furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[26][28][29] The use of sterically hindered, electron-rich phosphine ligands (e.g., RuPhos) is often essential to promote the reductive elimination step, which can be challenging.[26]

Workflow for Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product Halo 5-Bromo- or 4-Chloro- 7H-pyrrolo[2,3-d]pyrimidine Catalyst Pd Precatalyst (e.g., RuPhos Pd G2) Ligand (e.g., RuPhos) Halo->Catalyst Amine Primary or Secondary Amine Amine->Catalyst React Stir at RT to 110 °C under Inert Atmosphere Catalyst->React Base Strong Base (e.g., LiHMDS, NaOt-Bu) Base->React Solvent Anhydrous Solvent (e.g., THF, Dioxane) Solvent->React Workup Quench with water Extraction Purification React->Workup Product 5-Amino- or 4-Amino- 7H-pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 1-2 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq.) to a dry Schlenk tube.

  • Reactant Addition: Add the this compound derivative (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.[26]

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via column chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its strategic bromine handle unlocks access to a vast chemical space through reliable and well-understood palladium-catalyzed cross-coupling reactions. The ability to systematically perform Suzuki, Sonogashira, and Buchwald-Hartwig reactions allows for the rational design and synthesis of complex molecules with tailored biological activities. A firm grasp of its properties, synthesis, and reactivity is therefore essential for any researcher aiming to innovate in the field of drug discovery, particularly in the competitive landscape of kinase inhibitor development.[30][31][32]

References

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ChemicalBook. (n.d.).
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Echemi. (n.d.).
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  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 - ChemicalBook. (n.d.).
  • Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo... - ResearchGate. (n.d.).
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An In-Depth Technical Guide to 5-bromo-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties and applications of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide range of biological targets, particularly protein kinases. This mimicry is a cornerstone of its utility in drug discovery.[3] The introduction of a bromine atom at the 5-position yields this compound, a key building block that offers a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and optimization. This derivative has become particularly important in the development of targeted therapies for cancer and other diseases.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[6]
Molecular Weight 198.02 g/mol [6][7]
CAS Number 175791-49-8[6][7]
Appearance Solid[8]
Solubility Slightly soluble in water.[8][9]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the bromination of the parent 7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol: Bromination of 7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidine in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-Bromosuccinimide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with cold chloroform to remove any unreacted starting material and soluble impurities.

  • Dry the product under reduced pressure to obtain this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its mild and selective nature, which minimizes the formation of over-brominated byproducts.

  • Chloroform: Chloroform is a suitable solvent as it dissolves the starting material and allows for the precipitation of the less soluble product upon formation, simplifying purification.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product 7H_pyrrolo 7H-pyrrolo[2,3-d]pyrimidine Reaction Dissolve and Add Reagents 7H_pyrrolo->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Chloroform Solvent->Reaction Reflux Heat to Reflux Reaction->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Precipitate Product Precipitates Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Chloroform Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product This compound Dry->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds, most notably kinase inhibitors. The bromine atom serves as a convenient point for introducing various substituents through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Derivatives of this compound have shown potent inhibitory activity against several kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Anaplastic Lymphoma Kinase (ALK)

  • p21-Activated Kinase 4 (PAK4)[10]

The development of halogenated pyrrolo[2,3-d]pyrimidine derivatives is a strategic approach to enhance the potency and selectivity of tyrosine kinase inhibitors.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]

  • Precautionary Statements:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][12]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6][12]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

    • IF ON SKIN: Wash with plenty of soap and water.[12][13]

    • Store in a well-ventilated place. Keep the container tightly closed.[12][13]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a fundamentally important building block in modern drug discovery. Its unique structural and chemical properties make it an invaluable tool for the synthesis of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, properties, and applications is crucial for any researcher working in the field of medicinal chemistry.

References

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  • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem.
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  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. National Institutes of Health.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Institutes of Health.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. ResearchGate.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health.

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Structure Elucidation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded walkthrough for the definitive structure elucidation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. The narrative moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry and drug development.[1][2] It is a core component in numerous compounds exhibiting potent antitumor and antiviral properties.[3][4][5] The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom makes the fused pyrrole ring more electron-rich and provides a valuable site for further chemical modification.[6] The introduction of a bromine atom at the C5 position not only modulates the electronic properties of the molecule but also serves as a versatile chemical handle for introducing further diversity through cross-coupling reactions.

Given its importance as a key building block, unambiguous confirmation of its structure is a critical first step in any research or development pipeline. This guide outlines the integrated analytical strategy required to achieve this with the highest degree of scientific confidence.

Molecular and Chemical Identity

Before delving into spectroscopic analysis, it is essential to establish the fundamental properties of the target compound.

  • Molecular Formula: C₆H₄BrN₃

  • Molecular Weight: 198.02 g/mol [7]

  • IUPAC Name: this compound[7]

  • Synonyms: 5-bromo-7-deazapurine

cluster_workflow Structure Elucidation Workflow Sample Compound Synthesis (this compound) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Sample->MS NMR NMR Spectroscopy (1H, 13C, 2D) - Atom Connectivity - Chemical Environment Sample->NMR IR IR Spectroscopy - Functional Groups Sample->IR Proposed Proposed Structure MS->Proposed NMR->Proposed IR->Proposed Xray X-ray Crystallography (Single Crystal) - 3D Atomic Arrangement Proposed->Xray Ultimate Confirmation Final Definitively Confirmed Structure Proposed->Final If crystal unavailable Xray->Final

Caption: Integrated workflow for the structural elucidation of novel compounds.

Mass Spectrometry: The First Validation Point

Mass spectrometry (MS) provides the initial, crucial confirmation of molecular weight and elemental composition. For a halogenated compound like this compound, it offers a distinctive signature.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS to obtain a highly accurate mass measurement. This precision allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Expected Results & Interpretation: The most telling feature is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5% to 49.5% ratio. This results in a characteristic doublet for the molecular ion peak ([M]⁺ and [M+2]⁺) where the two peaks are nearly equal in intensity.

  • [M]⁺: Corresponds to molecules containing the ⁷⁹Br isotope.

  • [M+2]⁺: Corresponds to molecules containing the ⁸¹Br isotope.

Observing this 1:1 doublet at the correct m/z values is strong evidence for the presence of a single bromine atom in the molecule. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is also satisfied (197 for the ⁷⁹Br species).[8]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Analysis: Look for the molecular ion cluster around m/z 198 and 200. Calculate the theoretical exact mass for C₆H₄⁷⁹BrN₃ ([M+H]⁺ = 197.9668) and C₆H₄⁸¹BrN₃ ([M+H]⁺ = 199.9648) and compare it with the experimental data. The measured mass should be within 5 ppm of the theoretical value.

NMR Spectroscopy: Mapping the Atomic Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy

This experiment provides information about the number, chemical environment, and connectivity of protons.

Expected Results & Interpretation: The structure contains four protons attached to the heterocyclic core and one proton on the pyrrole nitrogen.

  • N-H Proton (H7): This proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 11-13 ppm), as seen in similar pyrrolo[2,3-d]pyrimidine structures.[9] Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

  • Pyrimidine Protons (H2, H4): These protons are in an electron-deficient ring and are expected to resonate at very downfield shifts (typically δ 8.0-9.0 ppm) as sharp singlets.

  • Pyrrole Proton (H6): This proton is on the more electron-rich pyrrole ring and should appear upfield relative to the pyrimidine protons, likely as a singlet in the range of δ 7.0-7.8 ppm. The C5 position is substituted with bromine, so no H5 proton or associated coupling to H6 is expected.

¹³C NMR Spectroscopy

This experiment identifies all unique carbon atoms in the molecule.

Expected Results & Interpretation: The structure has six unique carbon atoms, and six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Pyrimidine Carbons (C2, C4, C6): These carbons, bonded to electronegative nitrogen atoms, will be significantly downfield (typically δ 145-155 ppm).

  • Fused Carbons (C4a, C7a): The bridgehead carbons will also be in the aromatic region.

  • Pyrrole Carbon (C5): The carbon directly attached to the bromine atom (C5) will be shifted upfield relative to the other pyrrole carbon due to the heavy atom effect, but its exact position can vary. It is expected to be the most upfield of the aromatic carbons.

Data Summary: 1D NMR
Atom Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2~8.6 (s, 1H)~151
4~8.7 (s, 1H)~152
4a-~115
5-~95
6~7.6 (s, 1H)~132
7a-~150
7-NH~12.5 (br s, 1H)-
Note: These are predicted chemical shifts based on literature values for similar scaffolds and may vary based on solvent and concentration.[1][9][10]
2D NMR for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR experiments like HSQC and HMBC are required to definitively link the signals and confirm the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would confirm the following pairs: H2-C2, H4-C4, and H6-C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the fused ring system. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • H2 to C4 and C7a

    • H4 to C2, C5, and C7a

    • H6 to C4a, C5, and C7a

    • N-H (H7) to C4a, C6, and C7a

The observation of these long-range correlations provides irrefutable evidence for the proposed this compound structure.

Sources

An In-depth Technical Guide to 5-bromo-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically successful therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a key derivative, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical role as a versatile intermediate in the creation of potent and selective kinase inhibitors. The strategic importance of the 5-bromo substituent will be explored in the context of structure-activity relationships (SAR) and its contribution to target engagement through mechanisms such as halogen bonding. This document aims to be a definitive resource, integrating established protocols with mechanistic insights to empower the rational design of next-generation therapeutics based on this remarkable heterocyclic system.

Introduction: The Ascendancy of the Pyrrolo[2,3-d]pyrimidine Scaffold

The quest for novel therapeutic agents with high efficacy and selectivity is a cornerstone of modern drug discovery. Heterocyclic compounds are central to this endeavor, and among them, the pyrrolo[2,3-d]pyrimidine system has garnered significant attention.[3] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif in the active sites of numerous protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders, making them a prime target for therapeutic intervention.

The introduction of a bromine atom at the C5 position of the pyrrolo[2,3-d]pyrimidine scaffold yields this compound, a key building block that offers several advantages in drug design. The bromine atom can significantly enhance binding affinity and selectivity for the target kinase, often through favorable interactions such as halogen bonding.[4][5] This guide will provide a detailed exploration of this crucial intermediate, from its synthesis to its application in the development of life-changing medicines.

Physicochemical Properties and IUPAC Nomenclature

The definitive IUPAC name for the topic compound is This compound .

PropertyValueSource
IUPAC Name This compoundInternal
Synonyms 5-Bromo-7-deazapurineInternal
CAS Number 175791-49-8[6]
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance White to off-white solidInternal
Solubility Slightly soluble in water[7]
Expected Spectroscopic Characteristics
Expected ¹H NMR (DMSO-d₆, 400 MHz) Expected ¹³C NMR (DMSO-d₆, 100 MHz)
δ ~12.0 (br s, 1H, NH)δ ~152.0 (C4)
δ ~8.5 (s, 1H, H2)δ ~150.0 (C2)
δ ~8.4 (s, 1H, H4)δ ~148.0 (C7a)
δ ~7.8 (s, 1H, H6)δ ~125.0 (C6)
δ ~115.0 (C4a)
δ ~98.0 (C5)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the electrophilic bromination of the parent 7H-pyrrolo[2,3-d]pyrimidine. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source. The following protocol is a representative procedure based on established methods for similar scaffolds.[7]

Reaction Scheme

G cluster_0 Synthesis of this compound start 7H-pyrrolo[2,3-d]pyrimidine reagents N-Bromosuccinimide (NBS) Chloroform (CHCl₃) start->reagents Reflux product This compound reagents->product

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

  • Reaction Setup: To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous chloroform in a round-bottom flask, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction Conditions: The resulting mixture is stirred and heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with expected values.

The Pivotal Role in Kinase Inhibitor Drug Discovery

The this compound scaffold is a cornerstone in the design of a multitude of kinase inhibitors. Its utility stems from its ability to serve as a versatile intermediate for the introduction of various substituents at the C4 and C5 positions, enabling the fine-tuning of potency and selectivity.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous autoimmune diseases. Several blockbuster drugs targeting JAKs are based on the pyrrolo[2,3-d]pyrimidine scaffold.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action of pyrrolo[2,3-d]pyrimidine-based inhibitors.

Tofacitinib (Xeljanz®): An oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its synthesis utilizes a pyrrolo[2,3-d]pyrimidine core.

Ruxolitinib (Jakafi®): A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera. The pyrrolo[2,3-d]pyrimidine scaffold is central to its structure.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

The pyrrolo[2,3-d]pyrimidine nucleus is also a key component in inhibitors of EGFR and VEGFR, two tyrosine kinases crucial for cancer cell proliferation and angiogenesis.[8][9][10][11] The structure-activity relationship of these inhibitors has been extensively studied, highlighting the versatility of this scaffold.[8][9][10]

Other Kinase Targets

The applicability of the this compound scaffold extends to a wide array of other kinase targets, including:

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion and migration, making it a target for anti-cancer therapies.[12]

  • Monopolar spindle kinase 1 (Mps1): A key regulator of the cell cycle, its inhibition is a promising strategy for cancer treatment.[13]

The Strategic Importance of the 5-Bromo Substituent

The bromine atom at the C5 position is not merely a synthetic handle but plays a crucial role in the biological activity of the final drug molecule.

Halogen Bonding

Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base. In the context of kinase inhibitors, the bromine atom of the this compound moiety can form a halogen bond with a backbone carbonyl oxygen in the hinge region of the kinase active site.[4] This interaction can significantly enhance the binding affinity and selectivity of the inhibitor.

Structure-Activity Relationship (SAR)

The presence of the 5-bromo substituent provides a key data point in SAR studies. By comparing the activity of brominated compounds with their non-brominated or otherwise halogenated counterparts, researchers can elucidate the role of this interaction in target engagement and optimize the design of more potent inhibitors.

Conclusion

This compound is a molecule of profound importance in contemporary drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for the creation of a diverse range of therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold, particularly when functionalized with a bromine atom at the C5 position, has proven to be a highly effective platform for the development of potent and selective kinase inhibitors. As our understanding of the intricate roles of kinases in disease continues to grow, the demand for innovative and effective inhibitors will undoubtedly increase. The principles and protocols outlined in this guide are intended to empower researchers to harness the full potential of the this compound scaffold in the design and synthesis of the next generation of life-saving medicines.

References

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
  • Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Semantic Scholar. [Link]
  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science. [Link]
  • Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review.
  • Henderson, B. W., et al. (2019). The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors. Frontiers in Chemistry. [Link]
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry. [Link]
  • Henderson, B. W., et al. (2020). The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors. PubMed Central. [Link]
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • PubChem. (n.d.). 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
  • Grygorenko, O. O., et al. (2022).
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
  • Grygorenko, O. O., et al. (2022).
  • Li, X., et al. (2023).
  • Crysdot LLC. (n.d.). This compound. Crysdot LLC. [Link]
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Choi, Y., et al. (2009). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. [Link]
  • Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
  • Sriram, D., et al. (2008). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].

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An In-Depth Technical Guide to the Spectroscopic Data of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a halogenated derivative of the 7-deazapurine core, represents a pivotal scaffold in medicinal chemistry. Its structural motif is found in a multitude of compounds with significant biological activities, including kinase inhibitors and antiviral agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the subsequent development of novel therapeutics. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Numbering

The structural framework of this compound is a bicyclic heterocycle, consisting of a pyrimidine ring fused to a pyrrole ring. The bromine atom is substituted at the 5-position of the pyrrolo[2,3-d]pyrimidine core. The standardized numbering system for this heterocyclic system is crucial for the unambiguous assignment of spectroscopic signals.

Fragmentation_Pathway M [M]⁺˙ m/z 197/199 M_minus_Br [M-Br]⁺ m/z 118 M->M_minus_Br - Br• M_minus_HCN [M-HCN]⁺˙ m/z 170/172 M->M_minus_HCN - HCN M_minus_HCN_minus_Br [M-HCN-Br]⁺ m/z 91 M_minus_HCN->M_minus_HCN_minus_Br - Br•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the vibrations of the heterocyclic rings.

Table 4: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch (pyrrole)3100-3300 (broad)
C-H stretch (aromatic)3000-3100
C=N and C=C stretching1500-1650
C-Br stretch500-600

The broadness of the N-H stretching band is indicative of hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of this compound. While a complete experimental dataset for the title compound remains to be consolidated in a single, publicly accessible source, the analysis of data from closely related analogs and the application of established spectroscopic principles allow for a robust prediction of its spectral features. This technical guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the confident identification and characterization of this important heterocyclic building block.

References

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine.
  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific & Engineering Research.
  • NIST WebBook. 7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-.
  • The Royal Society of Chemistry. A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors.
  • MDPI. Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin.
  • Wiley Online Library. Synthesis and characterization of d5‐barbarin for use in barbarin‐related research.

Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. As a 7-deazapurine analog, its structural elucidation is critical for confirming identity, purity, and for understanding its electronic and chemical properties. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR characteristics of this important molecule.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The introduction of a bromine atom at the C5 position creates a valuable synthetic handle for further functionalization while significantly influencing the electronic environment of the heterocyclic core. Accurate interpretation of the ¹H NMR spectrum is the cornerstone of its characterization, providing unambiguous confirmation of its structure.

Foundational Principles: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is governed by several key factors:

  • Aromatic Ring Current: The delocalized π-electrons in both the pyrimidine and pyrrole rings generate a powerful ring current in the presence of an external magnetic field.[3] This effect strongly deshields the protons attached to the rings, causing them to resonate at a lower field (higher ppm) than typical vinylic protons.[3][4]

  • Electronegativity and Inductive Effects: Nitrogen atoms within the rings are electronegative and withdraw electron density from adjacent carbon and hydrogen atoms, further deshielding them.

  • Substituent Effects: The bromine atom at C5 exerts a significant influence. Its electronegativity causes a deshielding effect on adjacent protons. Furthermore, its presence removes a proton from the C5 position, simplifying the spectrum compared to the parent 7H-pyrrolo[2,3-d]pyrimidine molecule.[5]

  • Proton Exchange: The proton on the N7 nitrogen (a pyrrolic NH) is acidic and can undergo exchange with solvent protons, particularly in the presence of trace amounts of water or in protic solvents.[6] This often results in a broadened signal and its disappearance upon the addition of deuterium oxide (D₂O).[7][8]

Predicted ¹H NMR Spectrum of this compound

Based on analysis of closely related structures, such as 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine[9], and the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold[5], a detailed prediction of the ¹H NMR spectrum in a standard solvent like DMSO-d₆ can be established. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range.[3]

The structure and proton numbering are shown below:

Figure 1. Structure of this compound.
Data Summary Table

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below. These values are estimated for DMSO-d₆ as the solvent, which is commonly used for this class of compounds due to its excellent solubilizing properties and its ability to slow down NH proton exchange.[10]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale & Notes
N7-H ~12.0 - 13.0Broad Singlet (br s)N/AThe pyrrolic NH proton is acidic and deshielded due to its involvement in the aromatic system. Its signal is typically broad due to quadrupolar relaxation and exchange. This assignment is confirmed by D₂O exchange.[9][11][12]
H2 ~8.6 - 8.7Singlet (s)N/AThis proton is on the pyrimidine ring, flanked by two nitrogen atoms, leading to significant deshielding. It has no adjacent protons to couple with. Data from the analogous 5-bromo-4-chloro structure shows this proton at 8.63 ppm.[9]
H4 ~8.2 - 8.4Singlet (s)N/ALocated on the pyrimidine ring, this proton is deshielded by the adjacent nitrogen atoms and the aromatic ring current. It exists as a singlet due to the absence of neighboring protons.
H6 ~7.9 - 8.0Singlet (s)N/AThis proton is on the pyrrole ring. The adjacent C5 is substituted with bromine, so there is no H5 to couple with. The signal appears as a sharp singlet. In a closely related structure, this proton was observed as a doublet at 7.95 ppm (J = 2.6 Hz) due to coupling with the NH proton; however, a singlet is also highly probable depending on exchange rates.[9]

Experimental Protocols

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol: Sample Preparation
  • Material Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the spectrum.[10]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief application of heat from a heat gun may be used if dissolution is slow, but care should be taken to avoid sample degradation.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard (Optional): For precise quantitative analysis (qNMR), a known amount of an internal standard can be added. For routine structural confirmation, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is typically used as a reference.[13]

Protocol: ¹H NMR Data Acquisition
  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): At least 2 seconds.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.

    • Integrate all signals.

    • Analyze and assign the peaks based on their chemical shift, multiplicity, and integration.

Protocol: D₂O Exchange for NH Proton Confirmation

This protocol serves as a self-validating system for the assignment of the N7-H proton.[14]

  • Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum in DMSO-d₆ as described above.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing the sample solution.

  • Mix and Re-acquire: Cap the tube, shake gently to mix, and wait for 2-5 minutes. Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal assigned to the N7-H proton (~12-13 ppm) should significantly decrease in intensity or disappear entirely in the second spectrum, confirming its identity as an exchangeable proton.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_validation Assignment Validation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve acquire Acquire 1H Spectrum (400 MHz) dissolve->acquire add_d2o Add 1-2 drops of D2O acquire->add_d2o reacquire Re-acquire 1H Spectrum add_d2o->reacquire compare Compare Spectra: NH peak disappears reacquire->compare

Figure 2. Experimental workflow for NMR analysis and validation.

Conclusion

The ¹H NMR spectrum of this compound is distinct and readily interpretable. It is characterized by four signals in the aromatic region: three sharp singlets corresponding to H2, H4, and H6, and one broad, downfield singlet for the exchangeable N7-H proton. The predicted chemical shifts and multiplicities provide a reliable template for spectral assignment. By following the detailed experimental protocols outlined in this guide, including the crucial D₂O exchange validation step, researchers can confidently confirm the structure and purity of this versatile heterocyclic compound, ensuring the integrity of their subsequent research and development efforts.

References

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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. As a 7-deazapurine analog, this molecule is a foundational structure for developing a wide range of therapeutic agents, including kinase inhibitors.[1][2][3] A thorough understanding of its structural characterization by NMR is therefore paramount for researchers in drug discovery and development. This document delves into the theoretical underpinnings of the ¹³C NMR spectrum, offers a detailed analysis of predicted chemical shifts, outlines a robust protocol for spectral acquisition, and provides insights into definitive signal assignment.

The Strategic Importance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine system is an isomer of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor change has profound implications for the molecule's biological activity and metabolic stability. This scaffold serves as a versatile template for designing molecules that can interact with ATP-binding sites in various enzymes, making it a privileged structure in the development of kinase inhibitors and other targeted therapies.[2][4] The introduction of a bromine atom at the C5 position further modulates the electronic properties and provides a synthetic handle for subsequent chemical modifications, making this compound a critical intermediate in synthetic chemistry.

Theoretical Principles: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of an aromatic heterocycle like this compound is governed by a combination of factors, including the inherent electronic structure of the fused ring system, the influence of the nitrogen heteroatoms, and the effects of the bromine substituent.

The Pyrrolo[2,3-d]pyrimidine Scaffold

The parent 7-deazapurine core consists of a pyrimidine ring fused to a pyrrole ring. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which generally results in its carbon signals (C2, C4, C6) appearing at a lower field (higher ppm). Conversely, the pyrrole ring is an electron-rich five-membered heterocycle, leading to more shielded carbon signals (C5, C6). The fusion of these two rings creates a unique electronic environment where chemical shifts are finely tuned by resonance and inductive effects.

The Bromine Substituent Effect

The introduction of a halogen atom onto an aromatic ring has a significant and predictable impact on the ¹³C chemical shifts. For bromine, two primary effects are at play:

  • Inductive Effect: Bromine is more electronegative than carbon and thus withdraws electron density through the sigma bond. This effect is strongest at the directly attached carbon (the ipso-carbon, C5) and diminishes with distance.

  • Heavy Atom Effect: This is a dominant and counterintuitive effect for heavier halogens like bromine and iodine. The large, polarizable electron cloud of the bromine atom induces a shielding (diamagnetic) effect on the ipso-carbon nucleus.[5] This shielding results in a significant upfield shift (lower ppm) for the carbon directly bonded to the bromine, often overriding the expected deshielding from the inductive effect.[5][6] This phenomenon is a key diagnostic feature for identifying halogen-substituted carbons in a ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Peak Assignment

As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible. Therefore, the following analysis is based on a combination of spectral prediction data generated from established algorithms and comparison with experimentally determined data from structurally similar pyrrolo[2,3-d]pyrimidine derivatives.[7][8]

The predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated solvent such as DMSO-d₆, are summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmRationale for Assignment
C2~151.8 ppmQuaternary carbon in the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms. Typically found at a very low field.
C4~151.0 ppmQuaternary carbon in the pyrimidine ring, adjacent to two nitrogens and part of the fused system. Also expected at a low field.
C7a~150.5 ppmBridgehead quaternary carbon, part of both the pyrimidine and pyrrole rings. Its chemical shift is influenced by both ring systems.
C6~128.5 ppmTertiary (CH) carbon in the pyrrole ring. Its chemical shift is significantly influenced by the adjacent bromine at C5.
C4a~103.0 ppmBridgehead quaternary carbon. Generally appears at a higher field compared to other quaternary carbons in the pyrimidine ring.
C5~98.5 ppmQuaternary carbon directly attached to bromine. The strong shielding from the heavy atom effect shifts this signal significantly upfield.[5][6] This is the most diagnostic signal in the spectrum.

Note: These values are estimations from NMR prediction software and established substituent effects. Actual experimental values may vary based on solvent, concentration, and temperature.

Definitive Assignment Strategy: The Power of 2D NMR

While 1D ¹³C NMR provides crucial information on the number of unique carbon environments, unambiguous assignment, especially for complex heterocyclic systems, requires more advanced techniques. Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity and assignments outlined above.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates carbon nuclei with their directly attached protons. For this compound, this experiment would show a cross-peak between the C6 carbon and the H6 proton, definitively linking these two signals. It would also confirm that C2, C4, C4a, C5, and C7a are quaternary carbons, as they would not produce any cross-peaks in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between carbons and protons that are two or three bonds apart. This is the key experiment for assembling the molecular framework. For instance:

  • The H6 proton would show correlations to the quaternary carbons C4, C5, and C7a.

  • The H2 proton would show correlations to C4 and C7a.

  • The N-H proton at position 7 would show correlations to C5, C6, and C7a.

By systematically analyzing these correlations, a self-validating network of connectivities can be built, leading to an unequivocal assignment of every carbon signal.

The logical workflow for this assignment process is illustrated in the following diagram.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Structural Assignment C13 ¹³C NMR Spectrum H1 ¹H NMR Spectrum HSQC HSQC C13->HSQC Direct C-H Bonds Assign_Q Assign Quaternary Carbons C13->Assign_Q Count Signals H1->HSQC Direct C-H Bonds Assign_CH Assign CH Groups H1->Assign_CH Proton Signals HMBC HMBC HSQC->Assign_CH HMBC->Assign_Q Long-Range Correlations (2-3 bonds) Assign_CH->HMBC Final Final Structure Validation Assign_Q->Final

Caption: Workflow for unambiguous ¹³C NMR assignment.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol provides a reliable starting point for this compound.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Residual synthesis reagents or solvents can complicate the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power.[2] Alternatively, chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can be used.[9][10]

  • Concentration: Dissolve approximately 15-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Referencing: While modern spectrometers can reference spectra to the solvent's deuterium lock signal, the addition of an internal standard like tetramethylsilane (TMS) is recommended for highest accuracy, though not always necessary for routine characterization.[11]

Spectrometer Setup and Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the ¹³C probe.

  • Standard ¹³C{¹H} Experiment:

    • Pulse Program: Use a standard, proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a spectral width of approximately 220-240 ppm, centered around 110-120 ppm, to ensure all signals are captured.

    • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point. Quaternary carbons often have longer relaxation times and may require a longer delay (5-10 s) for accurate quantitative analysis, though this is not necessary for simple peak detection.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans are required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint that is essential for its structural verification. A comprehensive analysis, grounded in the principles of substituent effects and the electronic nature of the 7-deazapurine core, allows for a confident prediction of its spectral features. The most notable characteristic is the significant upfield shift of the C5 carbon, a direct consequence of the heavy atom effect from the bromine substituent. While 1D spectroscopy offers a foundational overview, the strategic use of 2D NMR techniques like HSQC and HMBC is critical for the unequivocal assignment of all carbon resonances, providing a self-validating system of structural proof. The protocols and analytical strategies detailed in this guide offer a robust framework for researchers engaged in the synthesis and development of novel therapeutics based on this important heterocyclic scaffold.

References

  • MDPI. (2022). "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives." Molecules.
  • MDPI. (2023). "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." Molecules.
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An In-Depth Technical Guide to the Mass Spectrometry of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Brominated Heterocycle

In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents[1]. The specific analog, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, serves as a critical intermediate in the synthesis of these complex molecules[2]. Its bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block[3].

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing definitive molecular weight confirmation and vital structural information through fragmentation analysis. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, grounded in the principles of ionization, isotopic distribution, and fragmentation theory.

Pillar 1: Ionization & Isotopic Signature - The Unmistakable Mark of Bromine

The first step in any mass spectrometric analysis is the ionization of the target molecule. For a compound like this compound, both soft and hard ionization techniques have their place.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for confirming the molecular weight of the compound with minimal fragmentation. It is the method of choice for analyses coupled with liquid chromatography (LC-MS), common in reaction monitoring and purity assessment. In positive ion mode, the molecule will readily protonate on one of the basic nitrogen atoms of the pyrimidine ring to yield the [M+H]⁺ ion.

  • Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, inducing extensive fragmentation. While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint for structural elucidation, particularly when coupled with gas chromatography (GC-MS).

The Bromine Isotopic Pattern: A Self-Validating System

The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively)[4]. This near 1:1 ratio results in a characteristic pair of peaks for any ion containing a single bromine atom[5][6].

This means the molecular ion (or the [M+H]⁺ ion in ESI) will appear as a doublet of peaks separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This M and M+2 pattern is an unmistakable indicator of the presence of one bromine atom and serves as an internal validation of the compound's identity[7][8].

Ion Isotope Composition Expected m/z Relative Abundance
[M]⁺C₆H₄⁷⁹BrN₃197~100%
[M+2]⁺C₆H₄⁸¹BrN₃199~98%
[M+H]⁺C₆H₅⁷⁹BrN₃⁺198~100%
[M+H+2]⁺C₆H₅⁸¹BrN₃⁺200~98%

Table 1: Theoretical m/z values and expected relative abundances for the molecular ion region of this compound in both EI and ESI modes.

Pillar 2: Fragmentation Pathways - Deconstructing the Core

Understanding the fragmentation of this compound is key to its structural confirmation. Under the high-energy conditions of Electron Ionization (EI), the molecular ion ([M]⁺˙) becomes energetically unstable and undergoes a series of dissociation reactions to produce smaller fragment ions[9]. The most probable fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

Primary Fragmentation Mechanisms:

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can cleave to lose a bromine radical. This is often a primary fragmentation step for brominated compounds[10]. This results in a fragment ion at m/z 118.

  • Loss of Hydrocyanic Acid (HCN): A characteristic fragmentation for nitrogen-containing heterocyclic compounds is the elimination of HCN (27 Da) from the pyrimidine ring[11]. This can occur from the molecular ion or subsequent fragments.

  • Retro-Diels-Alder (RDA) Reaction: While less common for this specific fused ring system, RDA-type cleavages of the pyrimidine ring can occur, leading to the expulsion of smaller neutral molecules.

The following diagram illustrates the proposed major fragmentation pathway under EI conditions.

G M [C₆H₄BrN₃]⁺˙ m/z 197/199 F1 [C₆H₄N₃]⁺ m/z 118 M->F1 - •Br F3 [C₅H₃BrN₂]⁺˙ m/z 170/172 M->F3 - HCN F2 [C₅H₃N₂]⁺ m/z 91 F1->F2 - HCN

Proposed EI fragmentation of this compound.

Pillar 3: Experimental Protocol & Data Interpretation

This section provides a trusted, field-proven protocol for the analysis of this compound using LC-ESI-MS, a common workflow in drug development for reaction monitoring and quality control.

Step-by-Step Protocol: LC-ESI-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard or sample.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL for analysis. The choice of diluent should be compatible with the mobile phase to ensure good peak shape.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The C18 chemistry provides excellent retention for moderately polar heterocyclic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier aids in protonation for positive mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. A gradient is used to ensure elution of the compound with good peak shape and to clean the column of any less polar impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50 - 500. This range comfortably covers the expected parent ion and potential fragments or dimers.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • (Note: These are typical starting parameters and should be optimized for the specific instrument in use).

The following diagram outlines the general experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review Dissolve Dissolve in ACN/H₂O Dilute Dilute to 1 µg/mL Dissolve->Dilute LC LC Separation (C18 Column) Dilute->LC ESI ESI Source (Positive Mode) LC->ESI MS Mass Analyzer (Scan m/z 50-500) ESI->MS Confirm_MW Confirm [M+H]⁺ at m/z 198/200 MS->Confirm_MW Check_Isotope Verify 1:1 Isotope Ratio Confirm_MW->Check_Isotope

General workflow for LC-MS analysis.

Interpreting the Results

A successful analysis will yield a chromatogram with a sharp peak at the retention time of this compound. The mass spectrum extracted from this peak should prominently feature two ions at m/z 198 and 200 [12]. The key to confirmation is observing that these two peaks are of nearly equal height, confirming the presence of a single bromine atom and validating the identity of the compound. The absence of other significant peaks in the chromatogram is indicative of the sample's purity.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical techniques. By leveraging the principles of electrospray ionization and understanding the unique and definitive isotopic signature of bromine, researchers can rapidly and confidently confirm the molecular weight and identity of this crucial synthetic intermediate. For more in-depth structural work, the fragmentation patterns induced by electron ionization provide a rich dataset for unambiguous characterization. This comprehensive approach ensures the quality and integrity of materials progressing through the drug development pipeline, embodying the principles of accuracy and reliability that underpin pharmaceutical science.

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Navigating the Solubility Landscape of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Physicochemical Properties and Practical Methodologies for Determining the Solubility of a Key Heterocyclic Scaffold in Organic Solvents.

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful preclinical and clinical development. This is particularly true for heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals. Among these, the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest due to its presence in numerous kinase inhibitors and other therapeutic agents. This technical guide focuses on a key derivative, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, providing an in-depth analysis of its solubility in organic solvents.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a narrative that intertwines theoretical principles with practical, field-proven insights. We will explore the "why" behind experimental choices and present methodologies that are not just protocols, but self-validating systems designed for accuracy and reproducibility. Where explicit quantitative data is not publicly available, we will equip you with the tools and a detailed experimental workflow to determine it in your own laboratories.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine system, an isostere of purine, is a crucial pharmacophore in modern drug discovery. The fusion of a pyrrole and a pyrimidine ring creates a unique electronic and structural architecture that allows for diverse interactions with biological targets. The introduction of a bromine atom at the 5-position, yielding this compound, further modulates the compound's properties, influencing its reactivity, metabolic stability, and, critically, its solubility.

Understanding Solubility: The Interplay of Structure and Solvent

The principle of "like dissolves like" is a fundamental concept in solubility.[1] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several structural features dictate its solubility profile:

  • Aromatic Rings: The fused aromatic system contributes to van der Waals interactions and potential π-π stacking.

  • Nitrogen Heteroatoms: The nitrogen atoms in both the pyrrole and pyrimidine rings are capable of acting as hydrogen bond acceptors.

  • N-H Group: The hydrogen atom on the pyrrole nitrogen can act as a hydrogen bond donor.

  • Bromine Atom: The bromine substituent adds to the molecular weight and introduces a degree of lipophilicity, while also being a potential site for halogen bonding.

These features suggest that this compound will exhibit a range of solubilities in different organic solvents, influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.[2]

Qualitative Solubility Insights from Existing Literature

  • A synthetic procedure for this compound utilizes N,N-dimethylformamide (DMF) as the reaction solvent, indicating good solubility in this polar aprotic solvent.[3]

  • A related compound, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is reported to be soluble in dichloromethane (DCM) .[4]

  • The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives often involves recrystallization from alcohols like ethanol or methanol , suggesting at least moderate solubility at elevated temperatures.[5]

Based on these observations and the structural characteristics of the molecule, a predicted solubility trend in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor, capable of disrupting the crystal lattice of the solute.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a strong hydrogen bond acceptor.[3]
Tetrahydrofuran (THF)Polar AproticModerateCan act as a hydrogen bond acceptor, but its lower polarity compared to DMSO and DMF may result in lower solubility.
Dichloromethane (DCM)NonpolarModerate to LowWhile a related compound shows solubility, the polarity of the parent compound may limit its solubility in this nonpolar solvent.[4]
AcetonitrilePolar AproticModerate to LowIts polarity and hydrogen bonding capacity are less than those of DMSO and DMF.
AcetonePolar AproticModerate to LowSimilar to acetonitrile in its solvent properties.
EthanolPolar ProticModerateCan act as both a hydrogen bond donor and acceptor, facilitating dissolution. Solubility is likely to increase significantly with temperature.[5]
MethanolPolar ProticModerateSimilar to ethanol, with a higher polarity which may slightly enhance solubility.

Quantitative Determination of Solubility: An Experimental Workflow

To obtain precise and actionable solubility data, a robust experimental protocol is essential. The following section details a comprehensive workflow for determining the equilibrium solubility of this compound in a range of organic solvents using the well-established shake-flask method.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents (DMSO, DMF, THF, DCM, acetonitrile, acetone, ethanol, methanol)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Protocol: Shake-Flask Method

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a vial containing a known volume of solvent prep1->prep2 equil1 Seal vials and place in a shaker at a constant temperature (e.g., 25 °C) prep2->equil1 equil2 Shake for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 sep1 Allow vials to stand to let undissolved solid settle equil2->sep1 sep2 Centrifuge to further separate solid from the supernatant sep1->sep2 ana1 Carefully withdraw an aliquot of the supernatant sep2->ana1 ana2 Filter the aliquot through a syringe filter ana1->ana2 ana3 Dilute the filtered solution with a suitable solvent ana2->ana3 ana4 Analyze the concentration using a validated analytical method (e.g., HPLC-UV) ana3->ana4

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An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes established data with actionable, field-proven experimental protocols for in-house characterization.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, particularly kinases.[2] The strategic introduction of a bromine atom at the 5-position, yielding this compound, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.[3] This intermediate is pivotal in the synthesis of a multitude of potent and selective inhibitors targeting various kinases implicated in oncology and inflammatory diseases.[2][4] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug development pipelines, from synthesis and purification to formulation and preclinical evaluation.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is readily available from commercial suppliers, other parameters may require experimental determination.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[5]
Molecular Weight 198.02 g/mol [5]
Appearance White to off-white solid[6]
Melting Point Data not consistently reported; experimental determination recommended.
Boiling Point Not applicable (decomposes at high temperatures).
Solubility Sparingly soluble in water and common organic solvents.[7] Experimental assessment is crucial for specific applications.
pKa Not experimentally determined. Predicted values for the parent scaffold suggest it is weakly acidic.[8]

Experimental Protocols for Characterization

The following sections detail robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure methodological soundness.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The packed capillary is placed in a melting point apparatus.

  • Rapid Initial Determination: A preliminary rapid heating run is conducted to estimate the approximate melting range.[10]

  • Precise Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.[9]

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality: A slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[9]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for reaction setup, purification, and formulation development. A standard method for determining thermodynamic solubility is the shake-flask method.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of relevant solvents should be chosen, including aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) and common organic solvents (e.g., DMSO, DMF, methanol, acetonitrile).[11]

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated (e.g., on an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: The suspension is filtered through a sub-micron filter or centrifuged to separate the undissolved solid.[11]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: A standard calibration curve of the compound in the respective solvent is prepared to accurately quantify the solubility.[13]

Causality: This method ensures that the measured solubility represents the true thermodynamic equilibrium between the solid and the solution, providing a reliable value for formulation and biopharmaceutical classification.[12]

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, distribution, and excretion (ADME) properties. For sparingly soluble compounds like this compound, potentiometric or spectrophotometric titrations in aqueous media can be challenging.

Methodology: Potentiometric Titration in a Co-solvent System

  • Co-solvent Selection: A water-miscible organic co-solvent (e.g., methanol, acetonitrile) is used to ensure the compound remains dissolved throughout the titration.

  • Titration: A solution of the compound in the chosen co-solvent/water mixture is titrated with a standardized acid or base. The pH is monitored using a calibrated pH electrode after each addition of the titrant.

  • Multiple Determinations: The titration is repeated in several co-solvent/water mixtures of varying compositions.

  • Extrapolation: The apparent pKa values obtained in the different co-solvent mixtures are extrapolated to 0% co-solvent to estimate the aqueous pKa. The Yasuda-Shedlovsky extrapolation is a commonly used method for this purpose.[14]

Causality: The use of co-solvents overcomes the challenge of poor aqueous solubility, allowing for a measurable titration curve. Extrapolating to a purely aqueous system provides a physiologically relevant pKa value.[14]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Sample Preparation:

  • ¹H NMR: Dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15]

  • ¹³C NMR: A higher concentration of 15-25 mg in 0.6-0.7 mL of deuterated solvent is typically required due to the lower natural abundance of the ¹³C isotope.[15]

  • Solvent Choice: The choice of deuterated solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good starting point for polar heterocyclic compounds.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyrrole and pyrimidine rings. The chemical shifts and coupling constants will be characteristic of the 7-deazapurine scaffold.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the isotopic distribution, which is characteristic for bromine-containing compounds.

Methodology: Electrospray Ionization (ESI)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by the mass analyzer.

  • Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion cluster, providing definitive evidence of the presence of a single bromine atom.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The IR spectrum is recorded.

  • Expected Absorptions: Characteristic absorption bands for N-H stretching (from the pyrrole ring), C-H stretching (aromatic), C=N and C=C stretching (in the rings), and C-Br stretching are expected.

Conclusion

This compound is a cornerstone intermediate in the synthesis of targeted therapeutics. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its efficient and effective application in drug discovery and development. The experimental protocols provided herein offer a robust framework for the in-house characterization of this and other key heterocyclic building blocks, empowering researchers to make data-driven decisions throughout the development lifecycle.

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The Strategic Synthesis and Application of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Bromination

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands as a quintessential "privileged scaffold."[1] Its structural resemblance to the endogenous purines found in DNA and RNA allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[2] This mimicry, however, is just the starting point. The true power of this scaffold is unlocked through precise chemical modification, and among the most strategic of these is halogenation.

The introduction of a bromine atom at the C-5 position of the pyrrole ring yields 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a profoundly versatile and high-value intermediate. This single atomic substitution dramatically enhances the scaffold's utility for several key reasons. Firstly, the bromine atom serves as an exceptionally useful synthetic handle, enabling a wide array of subsequent cross-coupling reactions to build molecular complexity. Secondly, the electronic properties imparted by the halogen can significantly modulate the binding affinity of the final molecule to its target protein.[3]

This guide provides an in-depth exploration of this compound, from its rational synthesis to its critical role as a building block in the development of targeted kinase inhibitors. We will delve into the causality behind the synthetic choices, provide actionable experimental protocols, and illustrate its journey from a simple heterocycle to the core of potent clinical candidates.

Strategic Synthesis of the Core Intermediate

The creation of this compound is not merely a routine reaction but a calculated step in a broader drug discovery campaign. The goal is to produce a pure, reactive intermediate, ready for diversification. While multiple synthetic routes to the broader pyrrolo[2,3-d]pyrimidine family exist, a common and reliable pathway to the 5-bromo derivative involves the direct electrophilic bromination of a suitable precursor.

The logic behind this approach is twofold: it is atom-economical and it leverages the inherent reactivity of the electron-rich pyrrole ring. The C-5 position is particularly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is often the brominating agent of choice due to its ease of handling and predictable reactivity compared to elemental bromine.

Visualizing the Synthetic Workflow

The following diagram outlines a common synthetic approach, starting from a commercially available precursor.

G cluster_0 Synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 Debromination (Illustrative) start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagent N-Bromosuccinimide (NBS) Chloroform (CHCl3) start->reagent Reflux, 1h product 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagent->product product_dehalogenated This compound product->product_dehalogenated Catalytic Hydrogenation (e.g., Pd/C, H2) G cluster_0 Synthetic Diversification cluster_1 Target Kinases Core This compound Coupling Pd-Catalyzed Cross-Coupling Core->Coupling C5-Br Position Alkylation N7-Alkylation/ Protection Core->Alkylation N7-H Position Derivatives Library of Kinase Inhibitor Candidates Coupling->Derivatives Alkylation->Derivatives JAK JAK Derivatives->JAK PAK4 PAK4 Derivatives->PAK4 Mps1 Mps1 Derivatives->Mps1 ITK ITK Derivatives->ITK

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The Vanguard of Inhibition: A Technical Guide to the Biological Activity of the 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to the endogenous purine nucleus allows it to function as a potent ATP-competitive inhibitor for a wide range of enzymes, particularly protein kinases. The strategic introduction of a bromine atom at the 5-position of this scaffold has emerged as a powerful approach to enhance potency, selectivity, and overall pharmacological properties. This technical guide provides an in-depth exploration of the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine core, elucidating its profound impact on kinase inhibition, anticancer activity, and other emerging therapeutic applications. We will delve into the structure-activity relationships, mechanisms of action, and key experimental methodologies that underpin the development of therapeutics based on this versatile scaffold.

The 7-Deazapurine Core: A Privileged Structure in Drug Design

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for its chemical and biological properties. The absence of the N7 nitrogen removes a potential hydrogen bond donor and alters the electronic distribution of the ring system, which can be exploited to achieve selective interactions with target proteins.[2][3] This scaffold is a common motif in a variety of natural products and has been extensively explored in the development of agents with anticancer, antiviral, and antibacterial properties.[4]

The versatility of the 7-deazapurine core allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological activity. It is particularly prominent in the design of kinase inhibitors, where it effectively mimics the adenine moiety of ATP, allowing it to bind to the highly conserved ATP-binding pocket of these enzymes.[3]

The Strategic Importance of 5-Bromo Substitution

Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The introduction of a bromine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold offers several key advantages:

  • Enhanced Potency: The bulky and lipophilic nature of the bromine atom can lead to increased van der Waals interactions and hydrophobic contacts within the target's binding pocket, often resulting in a significant boost in inhibitory potency.

  • Improved Selectivity: The specific steric and electronic properties of bromine can be leveraged to achieve selectivity for a particular kinase or a family of kinases. This is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate.

  • Modulation of Physicochemical Properties: Bromine substitution can influence a compound's solubility, metabolic stability, and membrane permeability, which are critical parameters for drug development.

  • Synthetic Handle: The bromine atom can serve as a versatile synthetic handle for further structural modifications through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Anticancer Activity: A Primary Therapeutic Arena

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of key protein kinases that are often dysregulated in cancer.

Kinase Inhibition: The Core Mechanism of Action

Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. The aberrant activity of these enzymes is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of the this compound scaffold have been shown to inhibit a variety of kinases implicated in oncology.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC).[5] These compounds can selectively target activating mutations in EGFR, leading to enhanced efficacy in specific patient populations.[5]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell adhesion, migration, and invasion. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent FAK inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[6][7]

  • p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase that is closely associated with various cancers. Molecular dynamics simulations have shown that 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors can form strong interactions with the hinge region and other key residues in the ATP-binding pocket of PAK4.[4]

  • Monopolar spindle kinase 1 (Mps1): Mps1 is a key component of the spindle assembly checkpoint and represents an attractive target for inducing apoptosis in cancer cells. A new class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has shown promise in preclinical models of breast cancer.[8]

  • Other Notable Kinase Targets: This versatile scaffold has also been utilized to develop inhibitors for a range of other kinases, including Aurora A, c-Src, Axl, and Interleukin-2-inducible T-cell Kinase (Itk), further highlighting its broad applicability in cancer therapy.[9][10][11][12]

Downstream Cellular Effects

The inhibition of these key kinases by this compound derivatives triggers a cascade of downstream events within the cancer cell, ultimately leading to therapeutic effects.

  • Induction of Apoptosis: Many of these kinase inhibitors have been shown to induce programmed cell death, or apoptosis. For instance, mechanistic studies of a multi-targeted pyrrolo[2,3-d]pyrimidine derivative revealed a significant increase in the pro-apoptotic proteins caspase-3 and Bax, coupled with a downregulation of the anti-apoptotic protein Bcl-2.[3][13]

  • Cell Cycle Arrest: By targeting kinases involved in cell cycle progression, such as CDK2 and Mps1, these compounds can halt the proliferation of cancer cells at specific checkpoints.[3][8][13]

  • Inhibition of Metastasis: By inhibiting kinases like FAK, which are critical for cell migration and invasion, these compounds can potentially suppress the metastatic spread of cancer.[6]

Below is a generalized signaling pathway illustrating the mechanism of action of this compound-based kinase inhibitors.

G cluster_0 Mechanism of Kinase Inhibition This compound This compound Kinase (e.g., EGFR, FAK) Kinase (e.g., EGFR, FAK) This compound->Kinase (e.g., EGFR, FAK) Competitive Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., EGFR, FAK)->Downstream Signaling Phosphorylation Cascade ATP ATP ATP->Kinase (e.g., EGFR, FAK) Binds to active site Apoptosis Apoptosis Downstream Signaling->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Inhibition of Proliferation & Metastasis Inhibition of Proliferation & Metastasis Downstream Signaling->Inhibition of Proliferation & Metastasis

Caption: Kinase Inhibition Pathway.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected this compound derivatives against various cancer cell lines and kinase targets.

Compound IDTarget Kinase(s)Cell LineIC50 (Kinase)IC50 (Cell Line)Reference
Compound 5k EGFR, Her2, VEGFR2, CDK2HepG240-204 nM29-59 µM[3][13]
Compound 25b FAKA549, MDA-MB-2315.4 nM3.2 µM (A549)[6]
Compound 12i EGFR (T790M mutant)HCC8270.21 nMN/A[5]
Compound 10b N/AHT-29N/A>50 µM[1][2]
Compound 8g DDR2 (predicted)HT-29N/A4.01 µM[1][2]

Emerging Biological Activities

While the primary focus has been on oncology, the this compound scaffold has shown promise in other therapeutic areas.

  • Antibacterial Agents: Some derivatives have been evaluated for their antibacterial activity against pathogenic bacteria such as Bacillus subtilis and Staphylococcus aureus.[14] However, the potency observed in these studies has been generally weak to moderate.[14]

  • cAMP-Phosphodiesterase (PDE) Inhibition: Certain pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of cAMP-hydrolyzing phosphodiesterases, suggesting potential applications in conditions where modulation of the cAMP signaling pathway is beneficial.[15]

  • Neuropeptide Y5 Receptor Antagonists: A series of related pyrrolo[3,2-d]pyrimidine derivatives have been investigated as antagonists of the neuropeptide Y5 receptor, a target for the treatment of obesity.[16]

Experimental Protocols

The development and evaluation of this compound derivatives rely on a suite of standardized chemical and biological assays.

General Synthetic Workflow

The synthesis of this compound derivatives typically involves a multi-step process, often starting from a commercially available pyrimidine precursor. A generalized workflow is depicted below.

G start sub Substitution/ Functionalization start->sub cyc Cyclization to form Pyrrolo Ring sub->cyc brom Bromination at C5 cyc->brom coup Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) brom->coup final Final Product coup->final end final->end

Caption: General Synthetic Workflow.

Step-by-Step Synthesis of a 3-Bromo-pyrrolo[2,3-d]pyrimidine Derivative (Example):

  • Reaction Setup: To a solution of the starting pyrrolo[2,3-d]pyrimidin-4(1H)-one in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at room temperature.[1]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and filtered.[1]

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the desired 3-bromo-pyrrolo[2,3-d]pyrimidine derivative.[1]

Note: This is a generalized example. Specific reaction conditions, including solvent, temperature, and stoichiometry, will vary depending on the specific substrate and desired product.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (typically in a serial dilution) for a specified incubation period (e.g., 72 hours).[1] A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included.[1]

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[1]

Kinase Inhibition Assay

These assays are performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a suitable buffer, ATP, and a specific substrate for the kinase.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold has unequivocally established itself as a cornerstone in the design of potent and selective kinase inhibitors. Its remarkable versatility and amenability to chemical modification have led to the discovery of numerous compounds with significant anticancer activity across a range of validated and novel oncology targets. The strategic incorporation of the 5-bromo substituent has proven to be a highly effective strategy for enhancing potency and fine-tuning the pharmacological profile of these inhibitors.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Kinase Targets: The scaffold's proven success will encourage its application in the development of inhibitors for other clinically relevant kinases.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition, the design of covalent and allosteric inhibitors based on this scaffold could lead to compounds with improved selectivity and the ability to overcome drug resistance.[11]

  • Combination Therapies: The synergistic potential of this compound-based kinase inhibitors with other anticancer agents, including immunotherapy and chemotherapy, warrants further investigation.

  • Optimization of ADME Properties: Continued efforts to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be crucial for their successful translation into clinical candidates.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023).
  • Al-Ostath, A., El-Ashmawy, M. B., Al-Wabli, R. I., Al-Ghorbani, M., Al-Obaid, A. M., & Abdel-Aziz, A. A. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2018). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 1(1), 1-5. [Link]
  • Amr, A. E. G. E. (2011). Synthesis and Biological activity of Some PyrroloPyrimidine Compounds. International Journal of Organic Chemistry, 1(4), 224-231. [Link]
  • Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
  • Li, J., Wang, Y., Li, D., & Hou, T. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 875. [Link]
  • Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., Zhang, Y., & Zhang, J. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. [Link]
  • Al-Ostath, A., El-Ashmawy, M. B., Al-Wabli, R. I., Al-Ghorbani, M., Al-Obaid, A. M., & Abdel-Aziz, A. A. M. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
  • Choi, H. G., et al. (2010). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(15), 4487-4490. [Link]
  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023).
  • Xu, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry, 66(20), 14046-14065. [Link]
  • Wang, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. [Link]
  • Zhang, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 216-226. [Link]
  • Traxler, P., et al. (2001). 7-Alkyl- and 7-cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines--potent inhibitors of the tyrosine kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 11(6), 849-852. [Link]
  • Schweinitz, A., et al. (1993). Pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase. Structure-activity relationship. Biochemical Pharmacology, 46(7), 1233-1237. [Link]
  • Li, X., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887. [Link]

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The 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Core: A Privileged Pharmacophore for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a cornerstone scaffold in medicinal chemistry, primarily due to its role as a bioisosteric mimic of adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural similarity allows it to function as a highly effective "hinge-binding" motif for a multitude of protein kinases, making it a privileged pharmacophore in the development of targeted therapies, particularly in oncology and immunology.[2][3] This guide focuses on a specific, strategically important variant: 5-bromo-7H-pyrrolo[2,3-d]pyrimidine . The introduction of a bromine atom at the C5 position is not a trivial modification; it serves a dual purpose. Firstly, it provides a valuable steric and electronic handle to enhance binding affinity and modulate selectivity for the target protein. Secondly, and critically for drug development, the C5-bromo group acts as a versatile chemical handle for extensive Structure-Activity Relationship (SAR) studies through a variety of cross-coupling reactions. This document provides an in-depth exploration of the synthesis, chemical utility, and profound biological significance of the this compound core, offering both foundational knowledge and actionable protocols for its application in drug discovery programs.

The 7-Deazapurine Scaffold: An Adenine Mimic of Strategic Importance

The success of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its intrinsic ability to mimic adenine.[2] As a deaza-isostere, it lacks the nitrogen atom at the 7-position of the purine ring system. This seemingly minor change has significant consequences for its physicochemical and pharmacological properties, often leading to improved cellular permeability and metabolic stability while retaining the essential hydrogen bonding pattern required for interaction with the ATP binding sites of enzymes.[1][2]

Halogenation is a time-tested strategy in medicinal chemistry to refine the properties of a lead compound. Halogen atoms, particularly bromine and chlorine, can enhance binding affinity through favorable interactions, improve metabolic stability by blocking sites of oxidation, and increase selectivity.[4] The strategic placement of a bromine atom on the 7-deazapurine core at the C5 position creates the this compound pharmacophore, a building block of immense potential.

Key Attributes of the this compound Pharmacophore:
  • ATP-Competitive Binding: The core pyrimidine ring effectively engages with the hinge region of kinase domains, a conserved backbone segment that anchors ATP.

  • Vector for Diversification: The C5-bromo substituent points out towards the solvent-exposed region of the ATP-binding pocket in most kinases. This orientation is ideal for introducing larger substituents via cross-coupling chemistry to gain potency and selectivity without disrupting the core hinge-binding interactions.

  • Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the scaffold, which can influence cell permeability and target engagement.

Synthesis and Chemical Reactivity

The synthesis of the this compound core is accessible and serves as a gateway to a vast chemical space of derivatives. The general approach involves the initial construction of the 7H-pyrrolo[2,3-d]pyrimidine scaffold followed by selective bromination.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis, starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 1: Protection of the Pyrrole Nitrogen (N7)

  • Rationale: The N7 proton is acidic and can interfere with subsequent reactions. Protection, for instance as a tosyl or benzyl group, ensures regioselective chemistry. For this example, we will proceed with an unprotected N7 for simplicity, though protection is often advisable for more complex multi-step syntheses.

Step 2: Direct Bromination of 7H-pyrrolo[2,3-d]pyrimidine

  • Reagents & Conditions:

    • Substrate: 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    • Temperature: 0 °C to Room Temperature

  • Procedure:

    • Dissolve 7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove residual DMF and succinimide.

    • Dry the product under vacuum to yield this compound as a solid.

  • Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the bromine has been installed at the correct C5 position.

This synthetic accessibility is a cornerstone of its utility, allowing for the production of the key intermediate on a scale suitable for drug discovery campaigns.

G cluster_diversification Chemical Diversification (Cross-Coupling) start 7H-pyrrolo[2,3-d]pyrimidine reagent1 N-Bromosuccinimide (NBS) Anhydrous DMF start->reagent1 product This compound reagent1->product Electrophilic Aromatic Substitution suzuki Suzuki Coupling (Boronic Acids/Esters) product->suzuki Pd Catalyst sonogashira Sonogashira Coupling (Alkynes) product->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig (Amines, Alcohols) product->buchwald Pd Catalyst final_compounds Diverse Library of C5-Substituted Analogs suzuki->final_compounds sonogashira->final_compounds buchwald->final_compounds G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound Core hinge Hinge Region (Backbone NH, CO) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) solvent_front Solvent Front core Pyrrolo[2,3-d]pyrimidine (Hinge Binder) core->hinge Key H-Bonds bromo C5-Bromo (Selectivity Pocket) bromo->gatekeeper Steric/Electronic Interaction n7_sub N7-Substituent (Solvent Exposed) n7_sub->solvent_front Improves PK/PD

Caption: Interaction map of the pharmacophore in a kinase active site.
Case Study: Structure-Activity Relationship (SAR) Exploration

The true power of the 5-bromo intermediate is realized during lead optimization. The C5 position serves as an anchor point for diversification to enhance potency and selectivity. Consider a hypothetical drug discovery campaign targeting Epidermal Growth Factor Receptor (EGFR), a well-known kinase in oncology.

  • Starting Point: this compound shows weak, non-selective kinase inhibitory activity.

  • SAR at C4: Introduction of an aniline at C4 (via displacement of a C4-chloro precursor) is known to improve potency.

  • SAR at C5: The C5-bromo group is now exploited using a Suzuki coupling reaction to introduce various aryl and heteroaryl groups. These groups can occupy a hydrophobic pocket near the gatekeeper residue, dramatically increasing both potency and selectivity.

  • SAR at N7: Alkylation or arylation at the N7 position can be used to modulate solubility, metabolic stability, and other pharmacokinetic properties.

Table 1: Hypothetical SAR Data for EGFR Inhibitors Based on the this compound Scaffold

Compound IDC4-SubstituentC5-Substituent (via Suzuki Coupling)N7-SubstituentEGFR IC₅₀ (nM)
1 -NH₂-Br-H>10,000
2 -NH-Ph-Br-H850
3a -NH-Ph-Phenyl-H120
3b -NH-Ph-Pyridin-4-yl-H45
3c -NH-Ph-Indole-5-yl-H15
4 -NH-Ph-Indole-5-yl-CH₃12

This data is illustrative and demonstrates a typical optimization trajectory.

This systematic exploration, enabled by the reactivity of the C5-bromo group, is fundamental to modern drug design. Derivatives of this scaffold have been investigated as inhibitors of numerous kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and p21-activated kinase 4 (PAK4). [5]

Standardized Biological Evaluation Workflow

To assess the potential of newly synthesized derivatives, a standardized cascade of biological assays is essential. This ensures that data is reproducible and comparable across different compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
  • Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a europium-labeled antibody against a kinase tag (e.g., GST) results in a high TR-FRET signal. Inhibition by the test compound disrupts this interaction, leading to a loss of signal.

  • Methodology:

    • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in the assay buffer.

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the tracer is introduced.

    • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding competition.

    • Incubate for 60 minutes at room temperature, protected from light. Causality: This allows the binding equilibrium to be reached.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio and plot the results against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

  • Self-Validation: The assay must include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle) to establish the assay window and ensure its validity. The Z'-factor should be calculated and must be ≥ 0.5 for a robust assay.

G cluster_invitro In Vitro Assays cluster_adv Advanced Studies start Synthesized Compound Library (Based on 5-Bromo Core) biochem Biochemical Assay (e.g., Kinase Binding - IC₅₀) start->biochem Primary Screen cell_prolif Cellular Proliferation Assay (e.g., MTT, CTG - GI₅₀) biochem->cell_prolif Identify Hits target_eng Cellular Target Engagement (e.g., Western Blot for p-STAT) cell_prolif->target_eng Confirm On-Target Effect adme ADME/Tox Profiling (Solubility, Permeability, Cyp Inhibition) target_eng->adme Prioritize Leads pk Pharmacokinetics (PK) (In Vivo Exposure) adme->pk invivo In Vivo Efficacy Study (Xenograft Model) pk->invivo Select Candidate

Caption: A typical drug discovery cascade for kinase inhibitors.

Future Perspectives

The this compound pharmacophore remains a highly relevant and valuable tool in drug discovery. Its utility is expanding beyond traditional kinase inhibitors into new modalities:

  • Covalent Inhibitors: The scaffold can be functionalized with a reactive group (e.g., an acrylamide) at the C5 or N7 position to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition and prolonged duration of action.

  • PROTACs and Molecular Glues: The C5-bromo position is an ideal attachment point for linkers used in the design of Proteolysis Targeting Chimeras (PROTACs). This allows the pharmacophore to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition.

  • Fragment-Based Drug Discovery (FBDD): The core itself can be used as a high-value fragment. The C5-bromo atom allows for fragment evolution into more potent leads via structure-guided design and synthetic elaboration.

Conclusion

The this compound is more than just a chemical intermediate; it is a validated, strategic pharmacophore that provides a robust starting point for the development of targeted therapies. Its adenine-mimicking core ensures a high hit rate against ATP-dependent enzymes, while the C5-bromo substituent offers an unparalleled toolkit for synthetic diversification and property modulation. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this scaffold is essential for navigating the complexities of modern medicinal chemistry and for efficiently advancing projects from hit identification to clinical candidacy.

References

  • Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. PubMed.
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  • Oh, C., et al. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids.
  • Guenther, R., et al. (2005). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry.
  • Horská, K., et al. (2020). Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry.
  • Parrish, D., et al. (2008). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • Kushwaha, N., et al. (2019). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry.
  • Poindexter, G., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry.
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  • Liu, X., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry.
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The Strategic Blueprint: A Deep Dive into 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Analogs and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of Bromination

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is one such "privileged structure."[1] Its structural resemblance to the endogenous purines found in DNA and RNA allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[2] This guide focuses on a particularly valuable derivative: 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. The introduction of a bromine atom at the 5-position is a strategic chemical modification that not only enhances the binding affinity of its derivatives to target proteins but also serves as a versatile synthetic handle for further molecular elaboration.[3] This seemingly simple halogenation unlocks a wealth of possibilities for creating diverse and potent analogs, primarily in the realm of oncology and immunology.

This technical whitepaper will provide a comprehensive overview of the synthesis, medicinal chemistry, and therapeutic applications of analogs and derivatives of this compound. We will delve into the rationale behind synthetic strategies, explore the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their preparation and evaluation.

Synthetic Strategies for the this compound Core and Its Derivatives

The journey to potent therapeutic agents begins with robust and efficient synthetic methodologies. The this compound core can be accessed through various synthetic routes, often starting from commercially available pyrimidine or pyrrole precursors.

A common approach involves the construction of the pyrrolo[2,3-d]pyrimidine scaffold followed by selective bromination at the 5-position. For instance, 7H-pyrrolo[2,3-d]pyrimidine can be treated with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) to yield the desired 5-bromo derivative.[4]

Once the 5-bromo core is obtained, it serves as a versatile intermediate for the synthesis of a vast library of analogs. The bromine atom can be readily displaced via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position, enabling fine-tuning of the molecule's steric and electronic properties to optimize its interaction with the target protein.

Below is a generalized workflow for the synthesis and derivatization of the this compound core.

G cluster_0 Core Synthesis cluster_1 Derivatization at C5 Pyrimidine Precursor Pyrimidine Precursor Pyrrole Formation Pyrrole Formation Pyrimidine Precursor->Pyrrole Formation 7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidine Pyrrole Formation->7H-pyrrolo[2,3-d]pyrimidine Bromination Bromination 7H-pyrrolo[2,3-d]pyrimidine->Bromination This compound This compound Bromination->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Diverse Analogs Diverse Analogs Suzuki Coupling->Diverse Analogs Sonogashira Coupling->Diverse Analogs Buchwald-Hartwig Amination->Diverse Analogs Nucleophilic Substitution->Diverse Analogs

Synthetic workflow for this compound and its derivatives.

Medicinal Chemistry of this compound Derivatives: A Focus on Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly effective platform for the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound core has been instrumental in the design of potent and selective inhibitors for a variety of kinases.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in cell proliferation, survival, migration, and invasion. Derivatives of this compound have been explored as FAK inhibitors. For example, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives featuring a dimethylphosphine oxide moiety were designed and synthesized, with many compounds exhibiting potent FAK inhibitory activity in the nanomolar range.[5] The 5-bromo substituent in these analogs often serves as a key interaction point within the ATP-binding pocket of the kinase.

Axl Receptor Tyrosine Kinase Inhibitors

Axl is a receptor tyrosine kinase that has emerged as an attractive target for cancer therapy due to its association with tumor growth, metastasis, and drug resistance.[6] Researchers have successfully designed and synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors. In these efforts, the this compound core often serves as the foundational scaffold, with modifications at other positions of the ring system leading to optimized potency and pharmacokinetic properties.

Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors

Interleukin-2-inducible T-cell kinase (Itk) is a key signaling molecule in T-cells and mast cells, making it a promising target for inflammatory and autoimmune diseases, as well as T-cell malignancies.[7] Covalent irreversible inhibitors of Itk have been developed based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. In these inhibitors, the core structure provides the primary binding interactions, while a reactive group, often an acrylamide, is tethered to the scaffold to form a covalent bond with a cysteine residue in the active site of Itk, leading to irreversible inhibition. The 5-position is a critical site for substitution to achieve selectivity over other kinases.

The following diagram illustrates the general mechanism of action of these kinase inhibitors, where the this compound derivative binds to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by this compound Derivative ATP ATP Kinase Kinase ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Inactive Kinase Inactive Kinase Substrate Substrate Substrate->Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor 5-Bromo Derivative Inhibitor->Inactive Kinase Binds to ATP pocket No Phosphorylation No Phosphorylation Inactive Kinase->No Phosphorylation

Mechanism of kinase inhibition by this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC. Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes. Filter the precipitated solid, wash with cold water, and dry under vacuum to afford this compound. The product can be further purified by recrystallization or column chromatography.

General Procedure for Suzuki Cross-Coupling of this compound

To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS. After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative.

Quantitative Data Summary

The following table summarizes the biological activity of selected this compound derivatives from the literature.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Compound 25b FAK5.4A549 (Lung Cancer)3.2[5]
Compound 13b AxlPotentBaF3/TEL-Axl-[6]
Compound 9 ItkPotentT-cell leukemia linesPotent[7]
Tricyclic Derivative 8g DDR2 (Docking)-HT-29 (Colon Cancer)4.01[8]

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its synthetic accessibility and the versatility of the 5-bromo substituent provide a robust platform for the generation of diverse chemical libraries. The derivatives discussed in this guide highlight the power of this scaffold to yield potent and selective inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Targets: While kinase inhibition has been the primary focus, the 7-deazapurine core has the potential to interact with other classes of enzymes and receptors.

  • Development of More Selective Inhibitors: As the number of identified kinases continues to grow, the need for highly selective inhibitors to minimize off-target effects and toxicity becomes increasingly critical.

  • Application in Other Therapeutic Areas: The anti-inflammatory, antibacterial, and antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives warrant further investigation.[9]

  • Advanced Drug Delivery Systems: Formulating these potent molecules into targeted drug delivery systems could enhance their efficacy and reduce systemic side effects.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Bentham Science Publishers. (2023-06-01).
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. (2025-08-26).
  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. (2023-10-21).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap.
  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PubMed Central.
  • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. (2023-01-03).
  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. (2021-08-05).
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. (2019-07-01).
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. (2019-12-01).

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Methodological & Application

Synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective bromination of 7H-pyrrolo[2,3-d]pyrimidine, providing a robust protocol for researchers in medicinal chemistry and drug development.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this scaffold are integral to the development of novel therapeutics for various diseases, particularly cancer and viral infections[1]. The introduction of a bromine atom at the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core yields 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate that serves as a versatile building block for further functionalization through cross-coupling reactions. This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound from its parent heterocycle.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The pyrrole moiety of the 7H-pyrrolo[2,3-d]pyrimidine ring is electron-rich, making it susceptible to attack by electrophiles. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a source of electrophilic bromine in a controlled manner, leading to high regioselectivity.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile. The mechanism proceeds via the attack of the electron-rich C5 position of the pyrrole ring on the electrophilic bromine of NBS. This step is facilitated by the ability of the nitrogen atom in the pyrrole ring to stabilize the resulting cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by the succinimide anion regenerates the aromaticity of the pyrrolo[2,3-d]pyrimidine ring system and yields the desired 5-bromo product along with succinimide as a byproduct. The choice of solvent can influence the reaction rate and selectivity, with polar solvents generally favoring the ionic pathway of the reaction.

Electrophilic Bromination Mechanism reactant 7H-pyrrolo[2,3-d]pyrimidine intermediate Sigma Complex (Arenium Ion) reactant->intermediate Electrophilic Attack nbs N-Bromosuccinimide (NBS) nbs->intermediate product This compound intermediate->product Deprotonation succinimide Succinimide intermediate->succinimide

Caption: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound using N-bromosuccinimide in N,N-dimethylformamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
7H-pyrrolo[2,3-d]pyrimidine≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NaHCO₃Prepared in-house
Saturated aq. Na₂S₂O₃Prepared in-house
BrinePrepared in-house
Anhydrous Na₂SO₄Commercially Available
Silica Gel230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into a mixture of ice and water containing sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS[2]. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic[2]. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 7H-pyrrolo[2,3-d]pyrimidine in DMF add_nbs Add NBS at 0 °C dissolve->add_nbs stir Stir at Room Temperature (4-12h) add_nbs->stir quench Quench with Ice/Water/Na₂S₂O₃ stir->quench basify Basify with NaHCO₃ quench->basify extract Extract with Ethyl Acetate basify->extract dry Dry, Filter, Concentrate extract->dry chromatography Column Chromatography dry->chromatography final_product final_product chromatography->final_product Pure this compound

Caption: Experimental Workflow for Synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the protons on the pyrrolo[2,3-d]pyrimidine core. The signal for the C6-H proton in the starting material will be absent, and a downfield shift of the remaining pyrrole proton (C7-H) may be observed.
¹³C NMR Appearance of a new signal for the bromine-substituted carbon (C5) and shifts in the signals of adjacent carbons.
Mass Spec. A molecular ion peak corresponding to the mass of the product (m/z = 197.96 for C₆H₄BrN₃) with a characteristic isotopic pattern for bromine (¹:¹ ratio of M and M+2).
TLC A single spot with a specific Rf value (e.g., 0.45 in CH₂Cl₂/MeOH 9:1)[2].

digraph "Analytical_Workflow" {
graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=10, color="#34A853"];

start [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; nmr [label="¹H and ¹³C NMR"]; ms [label="Mass Spectrometry"]; tlc [label="TLC Analysis"]; final [label="Confirmed Structure\nand Purity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> nmr; start -> ms; start -> tlc; {nmr, ms, tlc} -> final; }

Caption: Analytical Workflow for Characterization.

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing agent that can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Handle with caution and ensure adequate ventilation.

  • Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis routes of this compound. Benchchem.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5. ChemicalBook.
  • This compound 97% | CAS: 175791-49-8. AChemBlock.
  • A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring. Semantic Scholar.
  • CN111072671A - A kind of preparation method of 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum. ChemicalBook.
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine(22276-95-5) 1H NMR. ChemicalBook.
  • Purification of Organic Compounds by Flash Column Chrom
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. NIH.
  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the tre
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Pyrrole - the NIST WebBook. National Institute of Standards and Technology.
  • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. BLDpharm.
  • 2-(5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetonitrile. BLDpharm.
  • This compound. Crysdot LLC.
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Echemi.

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Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this scaffold are integral to numerous therapeutic agents, particularly in oncology and for treating inflammatory and neurodegenerative diseases.[1] The functionalization of the 7-deazapurine core is a key strategy for modulating the biological activity and pharmacokinetic properties of these molecules. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[2][3] This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine with a range of arylboronic acids, a crucial transformation for the synthesis of novel drug candidates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The choice of catalyst, ligand, base, and solvent is critical for the efficiency and success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Intermediate_A R-Pd(II)-Br(L2) (Pyrrolo[2,3-d]pyrimidine Derivative) Oxidative_Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation ArB(OH)2, Base Intermediate_B R-Pd(II)-Ar(L2) Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 5-aryl-7H-pyrrolo[2,3-d]pyrimidine

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2; 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, THF, often in a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent to the flask. Subsequently, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Solvent & Catalyst Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC/LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction often depends on the careful selection and optimization of reaction parameters. The following table provides guidance on common challenges and potential solutions.

Parameter Recommendation & Rationale Troubleshooting
Palladium Catalyst Pd(PPh₃)₄: A versatile and commonly used catalyst.[6] PdCl₂(dppf): Often effective for heteroaromatic substrates. Buchwald Ligands (e.g., XPhos, SPhos): Bulky, electron-rich phosphine ligands that can enhance catalytic activity, especially for challenging substrates.Low Yield/No Reaction: Increase catalyst loading or switch to a more active catalyst system (e.g., one with a Buchwald ligand). Ensure the catalyst is not degraded by using a fresh batch and maintaining a strict inert atmosphere.
Base K₂CO₃/K₃PO₄: Commonly used inorganic bases. K₃PO₄ is often more effective for less reactive substrates. Cs₂CO₃: A stronger base that can be beneficial in difficult couplings.Side Reactions (e.g., debromination): A weaker base might be necessary. The choice of base can significantly impact the reaction outcome.
Solvent 1,4-Dioxane/Water, THF/Water, DMF: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. DMF can be a good solvent for poorly soluble substrates.Poor Solubility: Screen different solvent systems. For highly insoluble starting materials, higher temperatures or a more polar solvent like DMF might be required.
Temperature 80-120 °C: The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. Microwave-assisted heating can significantly reduce reaction times.[7]Slow Reaction: Increase the temperature. However, be mindful of potential catalyst decomposition at very high temperatures.
Arylboronic Acid 1.2-1.5 equivalents: A slight excess of the boronic acid is typically used to drive the reaction to completion.Homocoupling of Boronic Acid: Use a stoichiometric amount or a very slight excess of the boronic acid. Ensure the purity of the boronic acid, as impurities can lead to side reactions.

Exemplary Protocol: Synthesis of 5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a representative example for the synthesis of a specific 5-aryl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Reaction Parameters
Parameter Value
Substrate This compound
Boronic Acid 4-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Reaction Time 12 hours
Procedure
  • In a 50 mL Schlenk flask, combine this compound (198 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture at 100 °C in an oil bath with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20-50% ethyl acetate in hexanes) to yield 5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize a diverse library of 5-aryl-7-deazapurine derivatives. Careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, is key to achieving high yields and purity. The successful application of this methodology will undoubtedly continue to fuel the discovery and development of novel therapeutics based on this important heterocyclic core.

References

  • Tumkevičius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 259–283.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • BenchChem. (2025).
  • Rossi, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10639-10655.
  • Mohamed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Keesara, S., & Parvathaneni, S. P. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Journal of Chemical Sciences, 128(8), 1271-1283.
  • Vilniaus universitetas. (n.d.). SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES.
  • ResearchGate. (2019). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Gribanov, P. S., et al. (2016). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds, 52, 894–901.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4647-4655.
  • ResearchGate. (2012).
  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.

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Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to purine has made it a cornerstone in the design of potent kinase inhibitors, including approved drugs targeting Janus kinases (JAK).[2][3] The synthesis of diverse libraries of substituted 7-deazapurines is therefore a critical task for drug discovery programs.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis.[4][5][6][7] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods like nucleophilic aromatic substitution, including exceptional functional group tolerance, broader substrate scope, and typically higher yields under milder conditions.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for accessing novel 5-amino-substituted derivatives.

Part 1: The Catalytic Heart of the Reaction

The Palladium Catalytic Cycle: A Mechanistic Overview

The success of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The reaction proceeds through the interplay of a Pd(0) active species and a Pd(II) intermediate.[7]

The generally accepted mechanism involves four key stages:[4][8][9]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[10][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[5][9]

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the desired 5-amino-7H-pyrrolo[2,3-d]pyrimidine product is released from the palladium center.

  • Catalyst Regeneration: The reductive elimination step regenerates the active Pd(0) species, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ Amine Coordination OA_Complex->Amine_Complex Amine Coordination (+ HNR¹R²) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amido Complex Amine_Complex->Amido_Complex Deprotonation (+ Base, - Base-H⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Reaction Components: The "Why" Behind the Choices

The selection of each component is critical and interdependent. For a challenging, electron-deficient, and potentially coordinating substrate like this compound, careful consideration is paramount.

  • Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used directly, Pd(II) salts such as Pd(OAc)₂ are more common as they are more stable to air and are reduced in situ to the active Pd(0) species.[8] For enhanced reliability and activity, especially with challenging substrates, pre-formed catalysts (pre-catalysts) are highly recommended. These complexes, often containing a ligand and a palladium source, generate the active Pd(0) species more cleanly and efficiently.[2][12]

  • Ligand Selection: This is arguably the most critical variable. The lone pair electrons on the pyrimidine and pyrrole nitrogens can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[13] To overcome this, bulky (sterically hindered) and electron-rich phosphine ligands are required.[4][5] These ligands serve multiple purposes: they stabilize the Pd(0) center, promote the crucial oxidative addition and reductive elimination steps, and physically shield the metal from substrate inhibition.

  • Base: The base's primary role is to deprotonate the coordinated amine, making it a more potent nucleophile within the catalytic cycle.[5][9]

    • Strong Bases (e.g., NaOt-Bu, LiHMDS): These afford the highest reaction rates and are often the first choice.[8] However, their high basicity makes them incompatible with substrates bearing sensitive functional groups like esters or ketones.[8]

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are the preferred choice for sensitive substrates. While they may require higher temperatures or longer reaction times, their compatibility is much broader.[8][12]

  • Solvent: Anhydrous aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices, as they provide good solubility for the reagents and stability for the catalytic species.[12][14] Tetrahydrofuran (THF) is also used but may sometimes lead to lower yields.[12]

Part 2: Field-Proven Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). The palladium catalyst, ligands, and strong bases are sensitive to air and moisture; therefore, the use of an inert atmosphere (Argon or Nitrogen) and anhydrous solvents is essential.

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for setting up, running, and working up the amination reaction.

Caption: Standard laboratory workflow for Buchwald-Hartwig amination.

Protocol 1: General Amination using a Strong Base

This protocol is a robust starting point for coupling with simple, non-sensitive primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Additional Ligand (e.g., XPhos, 2-5 mol%, if not using a 1:1 pre-catalyst)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (to make a ~0.1 M solution)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, any additional ligand, and sodium tert-butoxide.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the this compound.

  • Add the anhydrous solvent via syringe.

  • Finally, add the amine coupling partner (if liquid, add via syringe; if solid, add along with the other solids in step 3).

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction vigorously. Monitor its progress periodically by TLC or LC-MS (typical reaction times are 4-24 hours).

  • Upon completion, allow the reaction to cool to room temperature.

  • Carefully unseal the vessel and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[7][15]

Protocol 2: Amination using a Weaker Base for Sensitive Substrates

This protocol is adapted for amines or substrates bearing base-sensitive functional groups.

Materials:

  • Same as Protocol 1, but replace NaOt-Bu with:

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-2.5 equiv)

Procedure: The procedure is identical to Protocol 1. However, note the following differences:

  • Temperature: Reactions with weaker bases often require higher temperatures (e.g., 100-120 °C) to achieve a reasonable reaction rate.[12]

  • Reaction Time: Reaction times may be significantly longer. Monitor carefully until the starting material is consumed.

Part 3: Optimization, Data, and Troubleshooting

Recommended Reaction Conditions

The optimal conditions are highly dependent on the specific amine coupling partner. The following table provides empirically derived starting points for reaction optimization.

Amine TypeRecommended Pd Pre-catalystRecommended LigandRecommended BaseSolventTemp (°C)Notes
Secondary Aliphatic XPhos Pd G3 / RuPhos Pd G3XPhos / RuPhosNaOt-BuToluene / Dioxane80-100Generally high-yielding and fast reactions.[16]
Primary Aliphatic BrettPhos Pd G3BrettPhosLiHMDS / NaOt-BuTHF / Toluene25-80BrettPhos is often superior for primary amines.[8] LiHMDS can be used for protic functional groups.[8]
Secondary Aromatic XPhos Pd G3XPhosNaOt-BuToluene100-110Can be more challenging than aliphatic amines; may require higher catalyst loading.
Primary Aromatic (Anilines) tBuXPhos Pd G3tBuXPhosK₃PO₄ / Cs₂CO₃Toluene / Dioxane100-110Weaker bases are often preferred to avoid side reactions with anilines.
Ammonia Equivalent Josiphos-type ligand systemJosiphos-typeK₃PO₄Dioxane100-110Direct coupling of ammonia is challenging; ammonia equivalents like benzophenone imine are often used.[4]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Air/Moisture Exposure).2. Catalyst Inhibition by Substrate.3. Insufficient Temperature.1. Ensure rigorous inert atmosphere technique and use of anhydrous solvents. Use a reliable pre-catalyst.[12]2. Increase ligand-to-palladium ratio (e.g., 2:1). Switch to a bulkier ligand like XPhos or RuPhos.[13]3. Increase temperature in 10 °C increments.
Hydrodehalogenation (Bromine replaced by Hydrogen)1. Reaction temperature is too high.2. Base is too strong or sterically hindered.3. Unsuitable ligand choice.1. Lower the reaction temperature.[12]2. Switch from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃.[12]3. Screen alternative phosphine ligands.[12]
Diarylation of Primary Amine 1. High catalyst loading or temperature.2. Amine is highly reactive.1. Reduce catalyst loading and/or lower the reaction temperature.2. Use a slight excess of the primary amine (e.g., 1.1 equiv) to favor mono-arylation.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Role of the base in Buchwald-Hartwig amin
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. [Link]
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine core, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous clinically significant therapeutics, including a class of drugs known as Janus kinase (JAK) inhibitors, which are pivotal in the treatment of autoimmune diseases and certain cancers.

The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the strategic derivatization of the 7-deazapurine nucleus. This guide provides an in-depth exploration of the application of these reactions to a key building block: 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for various coupling reactions, and offer insights into reaction optimization and troubleshooting.

The Foundational Catalytic Cycle

At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst.[1][2] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln Start R-X (this compound) OxAdd Oxidative Addition Complex Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Product_Complex Product Complex Transmetal->Product_Complex Isomerization (if needed) Product_Complex->Pd0 Reductive Elimination Product R-R' (Coupled Product) Product_Complex->Product Start->OxAdd Oxidative Addition Partner R'-M (Coupling Partner) Partner->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) species. This is followed by transmetalation, where the organic group from a nucleophilic coupling partner is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Mechanistic Considerations

The key to a successful Suzuki coupling lies in the choice of base, which facilitates the transmetalation step. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium center. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring can facilitate the initial oxidative addition step.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Optimization and Data

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands often enhance catalytic activity, especially with challenging substrates.[5]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield Range (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane9080-92
Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)DMF/H₂O10075-88

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are versatile handles for further functionalization or can be integral parts of a pharmacophore. This reaction typically employs a copper(I) co-catalyst.[6]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles.[7] The palladium cycle mirrors the general mechanism. Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide. This species is the active nucleophile in the transmetalation step with the palladium(II) complex.[8] The choice of amine base is crucial as it serves both to deprotonate the alkyne and as a ligand for the metal centers.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Pd catalyst, and CuI in a flask B Evacuate and backfill with an inert gas (e.g., Argon) A->B C Add degassed solvent (e.g., DMF) and amine base (e.g., Et3N) B->C D Add terminal alkyne via syringe C->D E Heat the reaction mixture (e.g., 60-80 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool, dilute with EtOAc, and wash with aqueous solution F->G H Dry organic layer, concentrate, and purify by chromatography G->H

Caption: Experimental workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides.[9] This is particularly important for the synthesis of kinase inhibitors, where an amino linkage at C4 is a common structural motif. While the title compound is brominated at C5, this methodology is crucial for derivatives halogenated at other positions, such as the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Mechanistic Considerations

The catalytic cycle is similar to other cross-coupling reactions, but the key steps involve the coordination of the amine to the palladium(II) complex, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido intermediate.[10] Reductive elimination then furnishes the desired arylamine. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guide for the amination of a bromo- or chloro-pyrrolo[2,3-d]pyrimidine.

Materials:

  • Halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, RuPhos Pd G3) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, non-protic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the halo-7H-pyrrolo[2,3-d]pyrimidine and the solvent.

  • Add the amine to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

LigandBaseSolventTemperature (°C)Typical Amine Scope
XPhosNaOtBuToluene100-110Primary & Secondary Alkylamines, Anilines
RuPhosK₃PO₄1,4-Dioxane100Anilines, Heterocyclic Amines
BrettPhosCs₂CO₃Toluene90-100Primary Alkylamines

Heck and Stille Couplings: Further Avenues for C-C Bond Formation

While less commonly reported for this specific scaffold compared to Suzuki and Sonogashira reactions, Heck and Stille couplings offer valuable alternative strategies.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This can be a powerful method for introducing vinyl groups or more complex side chains. A review on the functionalization of pyrrolo[2,3-d]pyrimidines notes the application of the Heck reaction for the synthesis of various derivatives.[11]

General Conditions: Typically involves a palladium source like Pd(OAc)₂, a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., Et₃N), and a polar aprotic solvent like DMF at elevated temperatures (100-140 °C).

Stille Coupling

The Stille reaction couples the aryl bromide with an organostannane reagent. A key advantage is the stability and tolerance of organostannanes to many functional groups. This reaction has been used to introduce vinyl and aryl groups onto the pyrrolo[2,3-d]pyrimidine core.[12]

General Conditions: Often employs a catalyst like Pd(PPh₃)₄ in a solvent such as DMF or toluene at high temperatures (100-120 °C).

The Role of N-H Protection

The acidic N-H proton of the pyrrole ring can potentially interfere with the catalytic cycle, for instance, by reacting with the base or the organometallic coupling partner. For certain sensitive substrates or when using very strong bases, protection of the N7-position can be advantageous.[4] Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions. However, its bulkiness might influence reaction kinetics.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Robust and removed with fluoride sources (e.g., TBAF).

  • PMB (p-methoxybenzyl): Stable to many conditions and removed oxidatively.

The necessity of protection should be evaluated on a case-by-case basis, as many successful couplings are reported on the unprotected scaffold.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure), impure reagents, insufficient temperature.Ensure rigorous inert atmosphere and use of degassed solvents. Verify reagent purity. Increase temperature incrementally.
De-bromination Presence of water or protic impurities, certain ligand/base combinations.Use anhydrous solvents and reagents. Screen different bases (e.g., K₃PO₄ instead of NaOtBu).
Homocoupling of Coupling Partner Oxygen in the reaction, catalyst decomposition.Improve degassing procedures. Lower the reaction temperature. For Suzuki, use boronic esters instead of acids.
Catalyst Decomposition (Palladium Black) Temperature too high, ligand degradation.Lower the reaction temperature. Switch to a more robust ligand (e.g., a biaryl phosphine or NHC ligand).

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and derivatization of this compound. By carefully selecting the appropriate reaction type—Suzuki, Sonogashira, Buchwald-Hartwig, Heck, or Stille—and optimizing the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of compounds. This strategic functionalization is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to develop novel and effective therapeutics targeting a range of diseases.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Guram, A. S. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Tumkevičius, S., & Dodonova, J. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Jia, T., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
  • Vilniaus universitetas. SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • National Institutes of Health. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes.
  • National Institutes of Health. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of 5a.
  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • National Institutes of Health. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation.
  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors via 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a cornerstone scaffold in the design of potent and selective kinase inhibitors. Its structural resemblance to the native purine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity. The replacement of the N7 nitrogen of adenine with a carbon atom not only modifies the electronic properties of the ring system but also provides a valuable vector for synthetic diversification, often leading to enhanced binding affinity and improved pharmacokinetic properties.[1][2]

Among the various functionalized 7-deazapurine starting materials, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine has emerged as a particularly versatile and powerful building block. The bromine atom at the C5 position is strategically positioned to act as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a diverse array of substituents into the core scaffold, a key strategy in modern medicinal chemistry for optimizing potency, selectivity, and drug-like properties of kinase inhibitors.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors, with a focus on robust and reproducible protocols for N-protection and subsequent C-C and C-N bond formation.

Strategic N7-Protection: Enabling Selective C5-Functionalization

The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can interfere with subsequent cross-coupling reactions at the C5 position. Therefore, protection of this nitrogen is a critical first step in most synthetic routes. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild, specific conditions that do not affect other sensitive functional groups.[2]

Protocol 1: N7-Protection of this compound with SEM-Cl

This protocol describes the efficient protection of the N7 position of this compound using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N7-SEM-protected this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Diversity

With the N7-position protected, the C5-bromo substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of building the diverse chemical libraries necessary for structure-activity relationship (SAR) studies in kinase inhibitor development.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between the C5 position of the pyrrolo[2,3-d]pyrimidine core and various aryl or heteroaryl boronic acids or esters.[3][5] This reaction is instrumental in introducing substituents that can probe different regions of the kinase active site.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling Start N7-SEM-5-bromo-7H- pyrrolo[2,3-d]pyrimidine Reaction Microwave Irradiation or Conventional Heating Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 5-Aryl-N7-SEM-7H- pyrrolo[2,3-d]pyrimidine Reaction->Product C-C Bond Formation

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details a time-efficient microwave-assisted Suzuki-Miyaura coupling reaction.

Materials:

  • N7-SEM-protected this compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the N7-SEM-protected this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for a broad range of substrates.[6]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the catalytic cycle.
Temperature 80-120 °CProvides sufficient energy for oxidative addition and reductive elimination.

Table 1: Typical Suzuki-Miyaura Coupling Conditions.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of various primary and secondary amines at the C5 position.[7] This is particularly important for kinase inhibitors, as the amino group can act as a crucial hydrogen bond donor or acceptor, significantly impacting binding affinity.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig Start N7-SEM-5-bromo-7H- pyrrolo[2,3-d]pyrimidine Reaction Heating Start->Reaction Reagents Primary or Secondary Amine Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 5-Amino-N7-SEM-7H- pyrrolo[2,3-d]pyrimidine Reaction->Product C-N Bond Formation

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides general conditions for the Buchwald-Hartwig amination.

Materials:

  • N7-SEM-protected this compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the N7-SEM-protected this compound and the amine.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[8]
Base NaOtBu, LiHMDS, K₃PO₄Promotes the formation of the palladium-amido complex.[8]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.

Table 2: Typical Buchwald-Hartwig Amination Conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, providing a linear and rigid linker that can be used to explore deeper pockets within the kinase active site or to serve as a handle for further functionalization via click chemistry.[1][9]

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Coupling Start N7-SEM-5-bromo-7H- pyrrolo[2,3-d]pyrimidine Reaction Heating Start->Reaction Reagents Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et₃N) Reagents->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product 5-Alkynyl-N7-SEM-7H- pyrrolo[2,3-d]pyrimidine Reaction->Product C-C Bond Formation

Caption: Workflow for Sonogashira Coupling.

Protocol 4: Sonogashira Coupling

This protocol outlines the Sonogashira coupling of the protected this compound.

Materials:

  • N7-SEM-protected this compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the N7-SEM-protected this compound and the terminal alkyne in anhydrous THF and triethylamine, add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.

  • Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Forms the active Pd(0) species in situ.
Cocatalyst CuIFacilitates the formation of the copper acetylide intermediate.[1]
Base Et₃N, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are crucial for success.

Table 3: Typical Sonogashira Coupling Conditions.

Final Step: N7-Deprotection

The final step in the synthesis of the target kinase inhibitors is the removal of the SEM protecting group to reveal the free N7-H, which is often crucial for hydrogen bonding interactions with the kinase hinge region.

Protocol 5: Deprotection of the SEM Group

This protocol describes a two-step procedure for the removal of the SEM group.[2]

Materials:

  • N7-SEM-protected 5-substituted-7H-pyrrolo[2,3-d]pyrimidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N7-SEM-protected compound in anhydrous DCM.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in THF and add saturated aqueous NaHCO₃ solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Conclusion

The this compound scaffold is a powerful and versatile starting material for the synthesis of a wide range of kinase inhibitors. Through strategic N7-protection followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols and guidelines presented in this application note provide a robust framework for the successful synthesis of novel kinase inhibitors, accelerating the drug discovery and development process.

References

  • Tumkevičius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 259-281. [Link]
  • Lassalas, P., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(10), 1321. [Link]
  • Sun, Z., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(1), 43-70. [Link]
  • Gribanov, P., et al. (2024).
  • Hassan, A. E. A., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 734. [Link]
  • Tumkevicius, S., et al. (2007). Synthesis of 4-Alkynylpyrrolo[2,3-d]pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 2007(19), 3035-3038. [Link]
  • D'Auria, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14352-14362. [Link]
  • Da-Ano, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2246-2256. [Link]
  • Li, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(7), 882. [Link]
  • Špulák, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(6), 1432. [Link]
  • Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 23210-23212. [Link]
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7369. [Link]
  • PubChem. (n.d.). 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

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The Strategic Application of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in the design of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Its structural resemblance to adenine, a key component of ATP, allows it to effectively compete for the ATP-binding site within the kinase domain of EGFR.[1][2] This competitive inhibition disrupts the EGFR signaling pathway, which is often hyperactivated in various cancers, thereby impeding tumor cell proliferation and survival.[3] The strategic introduction of a bromine atom at the 5-position of this scaffold transforms it into a versatile synthetic intermediate, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, unlocking a diverse chemical space for the development of next-generation EGFR inhibitors through powerful cross-coupling methodologies. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of advanced EGFR inhibitors.

Core Synthetic Strategy: A Modular Approach to EGFR Inhibitor Diversification

The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. This allows for a modular approach to inhibitor design, where different chemical moieties can be systematically introduced at key positions of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The overall synthetic workflow can be conceptualized as follows:

G A This compound B N-Protection (e.g., SEM-Cl) A->B Step 1 C N-Protected Intermediate B->C D Chlorination (e.g., POCl3) C->D Step 2 E 4-Chloro-5-bromo-7-protected-pyrrolo[2,3-d]pyrimidine D->E F Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) E->F Step 3a G Buchwald-Hartwig Amination (Anilines/Amines) E->G Step 3b H Diversified Intermediate F->H G->H I N-Deprotection (e.g., TFA/Base or SnCl4) H->I Step 4 J Final EGFR Inhibitor I->J

Caption: General synthetic workflow for EGFR inhibitors.

This strategic sequence allows for the late-stage diversification of the pyrrolo[2,3-d]pyrimidine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Part 1: Protection of the Pyrrole Nitrogen (N-7) - A Critical First Step

The acidic proton on the pyrrole nitrogen (N-7) can interfere with subsequent cross-coupling reactions. Therefore, its protection is a crucial initial step. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a commonly employed protecting group due to its stability under various reaction conditions and its relatively straightforward removal.

Protocol 1: N-Protection of this compound with SEM-Cl

Objective: To protect the N-7 position of this compound to prevent interference in subsequent reactions.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-SEM protected product.[4]

Part 2: Diversification of the Scaffold - The Power of Cross-Coupling

With the N-7 position protected, the 5-bromo and a subsequently introduced 4-chloro substituent become prime handles for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds at the C-5 Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the C-5 position. This is critical for exploring the hydrophobic pocket of the EGFR binding site.

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C R-Pd(II)-X(L2) B->C D Transmetalation C->D E R-Pd(II)-R'(L2) D->E F Reductive Elimination E->F F->A G R-R' F->G H [R'B(OH)3]- H->D I R'B(OH)2 + OH- I->H J R-X J->B

Caption: Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-5-bromo-7-(SEM)-pyrrolo[2,3-d]pyrimidine

Objective: To introduce an aryl or heteroaryl group at the C-5 position via Suzuki-Miyaura coupling.

Materials:

  • 4-Chloro-5-bromo-7-(SEM)-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4-chloro-5-bromo-7-(SEM)-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Buchwald-Hartwig Amination: Installing the Key Anilino Moiety at C-4

The Buchwald-Hartwig amination is indispensable for forging the C-N bond between the C-4 position of the pyrimidine ring and a substituted aniline. This aniline moiety is crucial for interacting with the hinge region of the EGFR kinase domain.

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR'R''(L2) D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G H R'R''NH H->D I Base I->D J Ar-X J->B

Caption: Buchwald-Hartwig amination catalytic cycle.[6][7]

Protocol 3: Buchwald-Hartwig Amination of a 4-Chloro-pyrrolo[2,3-d]pyrimidine Derivative

Objective: To introduce a substituted aniline at the C-4 position.

Materials:

  • 4-Chloro-5-aryl-7-(SEM)-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or a pre-catalyst like RuPhos Pd G2.[8]

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04 eq).[8]

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 eq).[8]

  • Anhydrous toluene or 1,4-dioxane.

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.

  • Add the 4-chloro-5-aryl-7-(SEM)-pyrrolo[2,3-d]pyrimidine and the substituted aniline.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

Part 3: Deprotection - Unveiling the Final Inhibitor

The final step in the synthesis is the removal of the SEM protecting group to yield the active EGFR inhibitor. This is typically achieved under acidic conditions, though other methods exist.

Protocol 4: SEM Deprotection

Objective: To remove the SEM protecting group from the N-7 position.

Method A: Acidic Conditions

  • Dissolve the SEM-protected compound (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:5 v/v).

  • Stir the solution at a temperature ranging from room temperature to 50 °C for 3-24 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in a solvent like methanol and add a base (e.g., aqueous ammonia or sodium bicarbonate) to neutralize the acid and facilitate the removal of formaldehyde byproducts.[4]

  • Concentrate the mixture and purify the crude product by chromatography or recrystallization.

Method B: Lewis Acid Conditions

  • To a cold (0 °C) solution of the SEM-protected compound (1.0 eq) in DCM, add a solution of tin(IV) chloride (SnCl₄) in DCM (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

  • Upon completion, cool the reaction and neutralize with a 4% aqueous sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.[9]

Data Presentation: Biological Activity of Synthesized EGFR Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of representative EGFR inhibitors synthesized using the pyrrolo[2,3-d]pyrimidine scaffold. This data highlights the impact of different substituents on the potency against wild-type and mutant forms of EGFR.

Compound IDC-5 SubstituentC-4 Anilino SubstituentEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)Reference
5b Phenyl3-ethynyl-4-methoxyphenyl30.112.8[10]
8 4-methoxyphenyl3-chloro-4-fluorophenyl2.34.0[11]
12 2,5-dimethoxyphenyl3-chloro-4-fluorophenyl14.535.4[12]
1a --~1000176[11]

This table is a representative sample and not an exhaustive list.

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for the synthesis of a wide range of EGFR inhibitors. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the systematic and efficient exploration of the chemical space around this privileged scaffold. The detailed protocols provided herein offer a practical guide for researchers in the field of drug discovery to design and synthesize novel EGFR inhibitors with improved potency, selectivity, and resistance profiles. Future work in this area will likely focus on the development of inhibitors targeting newly emerging resistance mutations and the optimization of pharmacokinetic properties to enhance clinical efficacy.

References

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  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate.
  • (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate.
  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate.
  • Overview of the first set of pyrrolopyrimidine EGFR inhibitors and... ResearchGate.
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  • Synthesis of new EGFR inhibitors strategy. ResearchGate.
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  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health.
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  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
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  • Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health.
  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Royal Society of Chemistry.

Sources

Application Notes & Protocols for F-bromo-7H-pyrrolo[2,3-d]pyrimidine in FAK Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Node in Cancer Progression

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical mediator in cancer biology.[1] Positioned at the convergence of integrin and growth factor receptor signaling, FAK functions as both a kinase and a scaffolding protein to regulate fundamental cellular processes.[2][3] Its overexpression and hyperactivity are frequently observed in a wide range of human tumors, correlating with increased malignancy, invasion, and poor patient prognosis.[4][5] FAK's influence extends to cell survival by protecting cancer cells from anoikis (apoptosis induced by loss of cell adhesion), promoting cell cycle progression, and driving cell migration and invasion, which are hallmark processes of metastasis.[1][6] This central role makes FAK a compelling and strategic target for anticancer therapeutic intervention.[7][8]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a "privileged structure" in medicinal chemistry for developing kinase inhibitors.[9][10] Its structural mimicry of the ATP purine core allows it to effectively compete for the ATP-binding pocket of various kinases.[9] Within this class, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine serves as a particularly valuable starting material. The bromine atom at the C5 position acts as a versatile chemical handle, enabling extensive structural diversification through modern palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of novel FAK inhibitors.[11]

This document provides a comprehensive guide for researchers, detailing the strategic use of this compound in the design and evaluation of new FAK inhibitors. We will cover the underlying signaling pathways, synthetic derivatization strategies, and detailed protocols for biochemical and cellular evaluation.

The FAK Signaling Pathway: A Visual Overview

To effectively design inhibitors, it is crucial to understand the target's mechanism of action. FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation from growth factor receptors. This triggers a conformational change in FAK, leading to its autophosphorylation at Tyrosine 397 (Y397).[12] This phosphotyrosine residue creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex results in the phosphorylation of other tyrosine residues on FAK, including Y576 and Y577 within the kinase activation loop, leading to full enzymatic activation.[13][14] The activated FAK-Src complex then phosphorylates a host of downstream substrates, such as p130Cas, activating pathways that culminate in enhanced cell migration, proliferation, and survival.[2][3]

FAK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Integrin Integrin Receptors FAK_inactive Inactive FAK Integrin->FAK_inactive Clustering & Activation ECM Extracellular Matrix (ECM) ECM->Integrin Binding GF_Receptor Growth Factor Receptor GF_Receptor->FAK_inactive Activation Signal FAK_active Active FAK-pY397 FAK_inactive->FAK_active Autophosphorylation on Y397 Src Src Kinase FAK_active->Src Recruits & Activates FAK_Src_complex FAK-Src Complex (Fully Active) Src->FAK_active Phosphorylates Activation Loop p130Cas p130Cas FAK_Src_complex->p130Cas Phosphorylates PI3K PI3K FAK_Src_complex->PI3K Activates Migration Cell Migration & Invasion p130Cas->Migration Survival Cell Survival (Anti-Anoikis) PI3K->Survival Proliferation Cell Proliferation PI3K->Proliferation

Caption: FAK signaling cascade from ECM binding to downstream cellular effects.

Drug Development Workflow & Medicinal Chemistry Strategy

The development of potent and selective FAK inhibitors from the this compound scaffold follows a structured, multi-step process. The core strategy is to utilize the C5-bromo position as an anchor point for introducing diverse chemical moieties via cross-coupling chemistry to probe the ATP-binding pocket of FAK and enhance inhibitor affinity.

FAK_Inhibitor_Workflow Start This compound Scaffold Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Library Compound Library Generation Coupling->Library Biochem In Vitro Biochemical Assay (FAK Kinase IC50) Library->Biochem Cellular Cellular Assay (pFAK Y397 Inhibition) Biochem->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Cellular->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Iterative Cycles Lead_Opt->Coupling Re-synthesis In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo

Sources

Application Notes and Protocols for the Synthesis and Evaluation of PAK4 Inhibitors Derived from 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting PAK4 in Oncology with a Privileged Scaffold

P21-activated kinase 4 (PAK4) has emerged as a critical signaling node in a multitude of human cancers, including breast, pancreatic, and lung cancer.[1][2] As a key effector of the Rho family of small GTPases, PAK4 is implicated in numerous cellular processes that drive tumorigenesis, such as proliferation, survival, metastasis, and resistance to therapy.[3][4] Its overexpression and hyperactivation are frequently correlated with poor prognosis, making it an attractive target for therapeutic intervention.[2] The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a well-established "privileged scaffold" in kinase inhibitor design due to its ability to mimic the hinge-binding interactions of ATP in the kinase domain.[5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel PAK4 inhibitors utilizing 5-bromo-7H-pyrrolo[2,3-d]pyrimidine as a versatile starting material, followed by their biochemical and cellular evaluation.

The PAK4 Signaling Axis: A Rationale for Inhibition

PAK4 integrates signals from various upstream activators, such as Cdc42 and hepatocyte growth factor (HGF), to modulate a complex network of downstream signaling pathways crucial for cancer progression.[4][7] Inhibition of PAK4 is intended to disrupt these oncogenic signals, leading to a reduction in tumor growth and metastasis.

PAK4_Signaling cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effects Growth Factors (HGF) Growth Factors (HGF) PAK4 PAK4 Growth Factors (HGF)->PAK4 Rho GTPases (Cdc42) Rho GTPases (Cdc42) Rho GTPases (Cdc42)->PAK4 Proliferation Proliferation PAK4->Proliferation phosphorylates LIMK1/Cofilin Metastasis Metastasis PAK4->Metastasis regulates cytoskeleton Survival Survival PAK4->Survival activates PI3K/AKT Drug_Resistance Drug_Resistance PAK4->Drug_Resistance

Caption: Simplified PAK4 signaling pathway in cancer.

Synthetic Strategy: Leveraging Palladium Catalysis

The bromine atom at the C5-position of the 7H-pyrrolo[2,3-d]pyrimidine core is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity. The primary synthetic routes involve Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Synthetic_Workflow cluster_reactions Palladium Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald Sonogashira Sonogashira Coupling (C-C bond) Start->Sonogashira Library Diverse Library of PAK4 Inhibitor Candidates Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Synthetic workflow for generating PAK4 inhibitors.

Part 1: Synthesis Protocols

Note on Protecting Groups: The N7-proton of the pyrrolo[2,3-d]pyrimidine core can be acidic and may interfere with certain reaction conditions. While many cross-coupling reactions proceed without protection, in some cases, protection of the N7-position with a suitable group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) may be necessary. Deprotection is typically achieved under standard conditions (e.g., NaOH for tosyl, TBAF for SEM). For the purpose of these protocols, we will assume the reaction proceeds on the unprotected scaffold unless otherwise specified.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 5-aryl-7H-pyrrolo[2,3-d]pyrimidines, a key structural motif in many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)[7]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)[8]

  • Anhydrous 1,4-dioxane and water (4:1 v/v)[8]

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 5-amino-7H-pyrrolo[2,3-d]pyrimidines, enabling the introduction of various amine-containing side chains.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)[9]

  • XPhos or BINAP (ligand) (0.04 equivalents)[9]

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.4 equivalents)[9]

  • Anhydrous toluene or THF

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 1.3: Sonogashira Coupling for C-C (alkynyl) Bond Formation

This protocol is for the synthesis of 5-alkynyl-7H-pyrrolo[2,3-d]pyrimidines, which are valuable intermediates for further functionalization or as final products.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)[3]

  • Copper(I) iodide (CuI) (0.1 equivalents)[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-5 equivalents)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) followed by the base (e.g., TEA, 3.0 mmol) and the terminal alkyne (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to 60 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Part 2: Biological Evaluation Protocols

Once a library of compounds has been synthesized, their biological activity against PAK4 must be assessed. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to evaluate on-target effects in a biological context.

Protocol 2.1: In Vitro Kinase Assay (Potency and Selectivity)

This assay directly measures the ability of a synthesized compound to inhibit the enzymatic activity of purified PAK4. The ADP-Glo™ Kinase Assay is a common and robust method.

Kinase_Assay_Workflow Start Synthesized Compound Plate 384-well Plate (Serial Dilution) Start->Plate Reagents Add PAK4 Enzyme, Substrate, and ATP Plate->Reagents Incubate1 Incubate (Kinase Reaction) Reagents->Incubate1 Stop Add ADP-Glo™ Reagent (Stop) Incubate1->Stop Develop Add Kinase Detection Reagent Stop->Develop Read Measure Luminescence Develop->Read Analyze Calculate IC50 Read->Analyze

Sources

Application Notes & Protocols: Development of Selective CDK2 Inhibitors from a 5-bromo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, originating from the versatile 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold. We will explore the rationale for targeting CDK2 in oncology, detail the synthetic strategies for derivatizing the core scaffold, and provide step-by-step protocols for the biochemical and cellular characterization of novel inhibitor candidates. This guide is designed to equip researchers with the necessary knowledge to accelerate their drug discovery efforts in this promising area.

Introduction: The Rationale for Targeting CDK2 with Pyrrolo[2,3-d]pyrimidines

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its hyperactivity, often driven by the amplification of its cyclin partner, Cyclin E (CCNE1), is a known driver in several cancers.[2] Furthermore, resistance to currently approved CDK4/6 inhibitors in breast cancer often involves a compensatory upregulation of the CDK2 pathway, making selective CDK2 inhibition a compelling therapeutic strategy.[2][3]

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as an excellent starting point for the design of ATP-competitive kinase inhibitors.[4] Its structural similarity to the natural ligand of kinases allows for potent binding to the ATP pocket. The bromine atom at the 5-position of the this compound scaffold provides a convenient chemical handle for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[5]

Synthetic Strategy: From Core Scaffold to Potent Inhibitors

The general strategy involves the synthesis of the this compound core, followed by diversification at key positions to enhance binding affinity and selectivity for CDK2.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various reported methods. A common route involves the bromination of the readily available 7H-pyrrolo[2,3-d]pyrimidine.

Diversification and Structure-Activity Relationship (SAR)

Extensive SAR studies have demonstrated that substitutions at the C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine ring are crucial for achieving high potency and selectivity. For instance, the introduction of an amino group at C4 with specific aryl or heteroaryl substituents can lead to potent inhibition of CDK2.[6] Further modifications on these appended groups can fine-tune the inhibitor's properties, including metabolic stability and pharmacokinetic profile.[3]

Experimental Protocols

General Synthetic Protocol for a Representative CDK2 Inhibitor

This protocol describes the synthesis of a generic CDK2 inhibitor based on the this compound scaffold.

Step 1: Suzuki Coupling at the 5-position

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or ester (1.2 eq).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Degas the reaction mixture and heat to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-substituted-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Nucleophilic Aromatic Substitution at the 4-position

  • The 5-substituted intermediate from the previous step can be converted to a 4-chloro derivative using a chlorinating agent like POCl3.

  • To a solution of the 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol) is added the desired amine (1.5 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final CDK2 inhibitor.

Biochemical Assay: In Vitro CDK2 Kinase Activity

This protocol details a luminescence-based assay to determine the IC50 value of a test compound against CDK2/Cyclin A2.[7]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for positive and negative controls).

  • Add 10 µL of a mixture containing the CDK2/Cyclin A2 enzyme and the substrate peptide to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for CDK2.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[7] This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Assay: Cell Proliferation (MTS Assay)

This protocol measures the effect of CDK2 inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, which has CCNE1 amplification)[8]

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted test compound or DMSO (vehicle control).

  • Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation

Quantitative data, such as IC50 and GI50 values, should be summarized in a clear and organized table to facilitate comparison between different compounds.

Compound IDR1-groupR2-groupCDK2 IC50 (nM)CDK1 IC50 (nM)Selectivity (CDK1/CDK2)OVCAR-3 GI50 (µM)
Lead-1 HPhenyl50500101.2
Analogue-1a FPhenyl25600240.8
Analogue-1b H4-F-Phenyl40800201.0

Table 1: Example of SAR data for a series of this compound derivatives.

Visualizations

Signaling Pathway of CDK2 in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 activates transcription of Cyclin E DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication promotes Cyclin A-CDK2 Cyclin A-CDK2 Cyclin A-CDK2->DNA Replication

Caption: Simplified diagram of CDK2's role in the G1/S transition.

Experimental Workflow

Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Biochemical_Assay In Vitro CDK2 Kinase Assay (IC50) Synthesis->Biochemical_Assay Cellular_Assay Cell Proliferation Assay (GI50) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Overall workflow for the development of CDK2 inhibitors.

Conclusion

The this compound scaffold is a privileged starting point for the development of potent and selective CDK2 inhibitors. Through systematic synthetic exploration and robust biological evaluation, novel drug candidates can be identified and optimized. The protocols and strategies outlined in this document provide a solid foundation for researchers aiming to contribute to this exciting field of cancer drug discovery.

References

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet.
  • AACR Journals. (2022). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit.
  • BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit.
  • Amsbio. (n.d.). CDK2 Assay Kit, 79599.
  • National Center for Biotechnology Information. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC.
  • ResearchGate. (2022). Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.
  • PubMed. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

Sources

Application Notes and Protocols for the Synthesis of a STAT6 Inhibitor Based on the 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and validation of a potent Signal Transducer and Activator of Transcription 6 (STAT6) inhibitor, utilizing the versatile 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold. We delve into the strategic rationale behind the synthetic design, offering detailed, step-by-step protocols for the chemical synthesis, purification, and analytical characterization of a representative STAT6 inhibitor. Furthermore, we provide robust protocols for the biological validation of the synthesized compound, including methods to assess its inhibitory effect on STAT6 phosphorylation and downstream signaling pathways. This guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary technical information to develop novel therapeutics targeting STAT6-mediated pathologies.

Introduction: STAT6 as a Compelling Therapeutic Target

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the signaling cascade of interleukins IL-4 and IL-13.[1] These cytokines are central to the development and propagation of Type 2 inflammatory responses, which are hallmarks of allergic diseases such as asthma and atopic dermatitis.[2] Upon binding of IL-4 or IL-13 to their respective receptors, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and the subsequent regulation of target gene expression.[1] The dysregulation of the STAT6 signaling pathway has been implicated in a variety of pathological conditions, including certain cancers and chronic inflammatory disorders.[1]

The critical role of STAT6 in mediating these disease processes makes it an attractive target for therapeutic intervention.[2] Small molecule inhibitors of STAT6 offer the potential for orally bioavailable therapies that can modulate the aberrant signaling associated with these conditions.[3] The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of many kinases. This scaffold has been successfully employed in the development of potent inhibitors for a range of therapeutic targets.[4] This guide will focus on the synthesis of a STAT6 inhibitor based on this versatile chemical framework, starting from the key intermediate, this compound.

The STAT6 Signaling Pathway: A Visual Overview

The following diagram illustrates the canonical STAT6 signaling pathway, highlighting the key events from cytokine binding to gene transcription.

STAT6_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor Binding JAK JAK Kinases Receptor->JAK Activation STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylation pSTAT6 p-STAT6 (active) STAT6_inactive->pSTAT6 Dimer p-STAT6 Dimer pSTAT6->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA Target Gene Promoters Dimer->DNA Binding Transcription Gene Transcription (e.g., CCL17, CCL22) DNA->Transcription Initiation Inflammation Allergic Inflammation Transcription->Inflammation Inhibitor STAT6 Inhibitor (e.g., AS1810722) Inhibitor->STAT6_inactive Inhibition

Caption: The IL-4/IL-13/STAT6 signaling cascade.

Synthetic Strategy and Protocols

The synthesis of a potent STAT6 inhibitor, exemplified by compounds similar to AS1810722, can be achieved through a multi-step process starting from this compound.[1] The general synthetic workflow is depicted below.

Synthesis_Workflow Start 5-bromo-7H-pyrrolo [2,3-d]pyrimidine Step1 N-Alkylation Start->Step1 Intermediate1 N-alkylated 5-bromo-7H-pyrrolo [2,3-d]pyrimidine Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 2-chloro-N-alkylated 5-bromo-7H-pyrrolo [2,3-d]pyrimidine Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 FinalProduct Final STAT6 Inhibitor Step3->FinalProduct

Caption: General synthetic workflow for the STAT6 inhibitor.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial Source>95%
3,5-Difluorobenzyl bromideCommercial Source>97%
N-Chlorosuccinimide (NCS)Commercial Source>98%
1-(4-Aminophenyl)piperazine-2-acetamideCustom Synthesis/Source>95%
Palladium(II) acetate (Pd(OAc)₂)Commercial Source>98%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercial Source>98%
Sodium tert-butoxide (NaOtBu)Commercial Source>97%
Cesium carbonate (Cs₂CO₃)Commercial Source>99%
N,N-Dimethylformamide (DMF), anhydrousCommercial Source>99.8%
Dichloromethane (DCM), anhydrousCommercial Source>99.8%
Toluene, anhydrousCommercial Source>99.8%
Detailed Synthetic Protocol

Step 1: N-Alkylation of this compound

This step introduces the desired substituent at the N-7 position of the pyrrole ring, which is crucial for modulating the inhibitor's pharmacokinetic properties.[5]

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 3,5-difluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Chlorination at the C-2 Position

Introduction of a chlorine atom at the C-2 position provides a handle for the subsequent cross-coupling reaction.

  • Procedure:

    • Dissolve 5-bromo-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-5-bromo-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine, which can be used in the next step without further purification.

Step 3: Buchwald-Hartwig Amination for C-N Bond Formation

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the key C-N bond between the pyrimidine core and the amine side chain.[6]

  • Procedure:

    • In an oven-dried Schlenk flask, combine 2-chloro-5-bromo-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 1-(4-aminophenyl)piperazine-2-acetamide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), XPhos (0.1 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene to the flask via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final STAT6 inhibitor.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic peaks for the pyrrolo[2,3-d]pyrimidine core, the 3,5-difluorobenzyl group, and the piperazine-acetamide side chain. Integration should be consistent with the structure.
¹³C NMR Resonances corresponding to all carbon atoms in the final molecule.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement of the molecular ion ([M+H]⁺) confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final compound (typically >95%).

Biological Validation Protocols

In Vitro STAT6 Phosphorylation Assay (Western Blot)

This assay directly measures the ability of the synthesized compound to inhibit the phosphorylation of STAT6 in a cellular context.[7]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human bronchial epithelial cells, BEAS-2B) in the appropriate medium.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the synthesized STAT6 inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with recombinant human IL-4 (10 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation.

  • Western Blot Protocol:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated STAT6 (p-STAT6, Tyr641) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with an antibody against total STAT6 as a loading control.

Downstream Target Gene Expression Assay (qPCR)

Inhibition of STAT6 phosphorylation should lead to a reduction in the expression of STAT6-dependent genes, such as CCL17 (TARC) and CCL22 (MDC).

  • Procedure:

    • Treat cells with the STAT6 inhibitor and stimulate with IL-4 as described in the Western blot protocol.

    • After a longer incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using specific primers for CCL17, CCL22, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell-Based Functional Assays

The functional consequences of STAT6 inhibition can be assessed in various cell-based assays, such as T-helper 2 (Th2) cell differentiation or eosinophil migration assays. For instance, the inhibition of IL-4-induced Th2 differentiation can be evaluated by measuring the production of Th2 cytokines (e.g., IL-5, IL-13) by ELISA.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of a novel STAT6 inhibitor based on the this compound scaffold. The provided protocols are designed to be a valuable resource for researchers aiming to develop new therapeutic agents for STAT6-driven diseases. The synthetic route is robust and amenable to the generation of a library of analogs for structure-activity relationship studies. The biological validation assays offer a clear path to characterizing the potency and mechanism of action of the synthesized compounds.

References

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • STAT6/LINC01637 axis regulates tumor growth via autophagy and pharmacological targeting STAT6 as a novel str
  • What are the therapeutic applications and usage guidelines for Stat6 (Signal Transducer and Activator of Transcription 6) inhibitors? - Dr.Oracle. (2025).
  • AS1810722 is an Orally Active STAT6 Inhibitor - Immune System Research. (2021).
  • Western blot for phosphoryl
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. (2022).
  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d)
  • CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google P
  • AS1810722 | ST
  • US9765099B2 - STAT6 inhibitors - Google P
  • DFT Analysis and Synthesis of Medicinally Important Pyrrolo[2,3-d]Pyrimidines by Using Thiamine Hydrochloride as a Recyclable Organocatalyst in Aqueous Media - Taylor & Francis.
  • AS1810722, inhibitor - MyBioSource.
  • Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC - NIH.
  • Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - MDPI.
  • STAT6 Inhibitor, Activator, Modul
  • Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • ChemInform Abstract: Synthesis of 5,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidin-4(3H)-ones and Their N-Alkylation′s under Phase Transfer Conditions.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv

Sources

The Strategic Role of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine in the Development of Targeted Anti-Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[3] The strategic introduction of a bromine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine core is a key design element that has been shown to enhance the potency, selectivity, and overall pharmacological properties of these kinase inhibitors, paving the way for the development of novel and effective anti-cancer agents.[4] This technical guide provides an in-depth overview of the application of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine in anti-cancer drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation.

The Significance of the 5-Bromo Substitution: Enhancing Potency and Selectivity

The bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring plays a multifaceted role in augmenting the anti-cancer properties of its derivatives. Halogenation, in general, is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[4] In the context of this compound-based kinase inhibitors, the bromine atom can:

  • Form Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the kinase's active site, thereby increasing the binding affinity and potency of the inhibitor.

  • Improve Selectivity: The size and electronegativity of the bromine atom can influence the conformational preferences of the inhibitor, allowing for a more precise fit into the target kinase's binding pocket and reducing off-target effects.

  • Enhance Lipophilicity: The introduction of a bromine atom can increase the lipophilicity of the molecule, which can improve its cell permeability and overall drug-like properties.

Key Kinase Targets and Signaling Pathways

Derivatives of this compound have been successfully developed to target a range of kinases implicated in cancer progression. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of non-small cell lung cancer (NSCLC) and other solid tumors.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

  • RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in certain types of thyroid and lung cancers.[6]

  • Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling from cytokine receptors and are implicated in various inflammatory diseases and hematological malignancies.[7]

  • Monopolar spindle kinase 1 (Mps1): A critical component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of Mps1 can lead to mitotic catastrophe and apoptosis in cancer cells.[8]

The inhibition of these kinases by this compound derivatives disrupts downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Kinase_Inhibition_Pathway cluster_0 This compound Derivative cluster_1 Target Kinases cluster_2 Cellular Processes cluster_3 Therapeutic Outcomes Inhibitor 5-Bromo Derivative EGFR EGFR Inhibitor->EGFR VEGFR VEGFR Inhibitor->VEGFR RET RET Inhibitor->RET JAK JAK Inhibitor->JAK Mps1 Mps1 Inhibitor->Mps1 Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Survival RET->Survival JAK->Proliferation Mitosis Mitosis Mps1->Mitosis CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest Metastasis Metastasis Survival->Metastasis Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Synthesis_Workflow Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: Bromination Start->Step1 Intermediate 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 FinalProduct 4-Substituted-5-bromo-7H-pyrrolo[2,3-d]pyrimidine Derivative Step2->FinalProduct

Caption: General synthetic workflow for 4-substituted-5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Step 1: Synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine [3]

  • Materials:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • N-Bromosuccinimide (NBS)

    • Chloroform

    • Sodium thiosulfate (Na₂S₂O₃)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform in a round-bottom flask.

    • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Pour the reaction mixture into a mixture of ice and water containing Na₂S₂O₃.

    • Add a saturated aqueous solution of NaHCO₃ until the pH is basic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with EtOAc.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of 4-Substituted-5-bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives (e.g., with an aniline derivative) [6]

  • Materials:

    • 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Substituted aniline (e.g., ethyl 2-(4-aminophenyl)acetate)

    • Solvent (e.g., ethanol)

    • Base (e.g., triethylamine, optional)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent like ethanol, add the desired substituted aniline (1.1 equivalents).

    • If necessary, add a base like triethylamine (1.2 equivalents) to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to obtain the final 4-substituted-5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of synthesized compounds. Specific conditions (e.g., enzyme and substrate concentrations, incubation time) should be optimized for each target kinase.

  • Materials:

    • Synthesized this compound derivatives

    • Target kinase (e.g., EGFR, RET)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine Triphosphate)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

    • 96-well or 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Plate reader capable of luminescence or fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, add the target kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity. For example, using the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

    • The luminescence or fluorescence signal is measured using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HepG2)

    • Complete cell culture medium

    • Synthesized this compound derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Multi-channel pipette

    • Incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specific duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • Synthesized this compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat them with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in the provided Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and effective starting point for the development of potent and selective kinase inhibitors with significant anti-cancer activity. The strategic incorporation of the bromine atom enhances the pharmacological properties of these compounds, leading to improved efficacy against a range of cancer-relevant kinases. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel derivatives based on this privileged scaffold.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To further optimize the potency and selectivity of these inhibitors.

  • Exploration of novel kinase targets: To expand the therapeutic potential of this scaffold to other cancer types.

  • In vivo studies: To evaluate the efficacy and safety of lead compounds in preclinical animal models.

  • Development of combination therapies: To investigate the synergistic effects of these inhibitors with other anti-cancer agents.

By leveraging the unique properties of the this compound core, the scientific community can continue to advance the field of targeted cancer therapy and develop new and improved treatments for patients.

References

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Table 2: IC50 values for synthesized compounds against cancer cell lines. ResearchGate.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. NIH.
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. NIH.
  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed.
  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed.

Sources

Application Notes and Protocols for Antimicrobial Evaluation of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Threat of Antimicrobial Resistance and the Promise of Pyrrolo[2,3-d]pyrimidines

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] In this context, heterocyclic compounds have emerged as a promising area of research, with the pyrrolo[2,3-d]pyrimidine scaffold gaining significant attention.[1][2][3] This core structure, a fusion of a pyrrole and a pyrimidine ring, is of significant pharmacological interest due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[4]

Derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][5] The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, in particular, represent a subclass with significant potential. The introduction of a bromine atom at the 5-position can modulate the electronic properties and binding interactions of the molecule, potentially enhancing its antimicrobial efficacy.

These application notes provide a comprehensive guide for researchers investigating the antimicrobial applications of this compound derivatives. We will delve into the hypothesized mechanism of action that informs the experimental design, followed by detailed, step-by-step protocols for evaluating their antimicrobial activity and cytotoxicity.

Scientific Foundation: Mechanism of Action and Rationale for Investigation

The structural resemblance of the pyrrolo[2,3-d]pyrimidine scaffold to purine nucleosides is the cornerstone of its biological activity. This bioisosteric relationship allows these compounds to function as antimetabolites, interfering with metabolic pathways that are essential for microbial growth and survival.

Hypothesized Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A primary and well-supported hypothesized mechanism of action for the antimicrobial effects of pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[6][8]

By inhibiting DHFR, this compound derivatives can disrupt the supply of these essential building blocks, leading to the cessation of microbial growth and, ultimately, cell death.[7] The bromination at the 5-position may enhance the binding affinity of the derivative to the active site of DHFR, potentially leading to more potent inhibition compared to the unsubstituted parent compound.

Diagram of the Hypothesized Mechanism of Action

DHFR_Inhibition cluster_folate_pathway Folate Metabolism cluster_synthesis Essential Biosynthesis cluster_inhibition Inhibition by this compound DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate AminoAcids Amino Acids THF->AminoAcids DHFR->THF Product DNA DNA Synthesis & Cellular Replication Purines->DNA Thymidylate->DNA AminoAcids->DNA Microbial Growth Inhibition Microbial Growth Inhibition DNA->Microbial Growth Inhibition Compound This compound Derivative Compound->DHFR Inhibition

Caption: Hypothesized mechanism of action of this compound derivatives via inhibition of Dihydrofolate Reductase (DHFR).

Experimental Protocols

The following protocols provide detailed methodologies for the comprehensive evaluation of the antimicrobial and cytotoxic properties of this compound derivatives.

Antimicrobial Susceptibility Testing

1.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound (this compound derivative)

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Positive control antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi)

    • Negative control (broth only)

    • Sterile saline (0.85%)

    • McFarland standard (0.5)

    • Spectrophotometer

    • Incubator

  • Protocol:

    • Preparation of Inoculum:

      • From a fresh culture (18-24 hours), pick 3-5 colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Preparation of Test Compound Dilutions:

      • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Inoculation and Incubation:

      • Add 100 µL of the prepared inoculum to each well containing the diluted compound.

      • Include a positive control (inoculum + broth, no compound) and a negative control (broth only).

      • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

    • Reading the Results:

      • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

1.2. Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial or fungal strains

    • Sterile cotton swabs

    • Sterile cork borer or pipette tip

    • Test compound solution

    • Positive control antibiotic solution

    • Solvent control (e.g., DMSO)

  • Protocol:

    • Inoculation of Agar Plates:

      • Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and streak it evenly across the entire surface of the MHA plate.

    • Creating Wells:

      • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar.

    • Application of Test Compound:

      • Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

      • Add the positive control and solvent control to separate wells.

    • Incubation:

      • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • Measurement of Inhibition Zones:

      • Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Antimicrobial Testing Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate_MIC Inoculate Wells with Bacterial/Fungal Suspension Inoculum->Inoculate_MIC Plate_Agar Inoculate Agar Plate with Bacterial/Fungal Lawn Inoculum->Plate_Agar Compound_Prep Prepare Serial Dilutions of Test Compound Plate_MIC Dispense Compound Dilutions into 96-well Plate Compound_Prep->Plate_MIC Add_Compound Add Test Compound to Wells Compound_Prep->Add_Compound Plate_MIC->Inoculate_MIC Incubate_MIC Incubate Plate Inoculate_MIC->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate_MIC->Read_MIC Well_Creation Create Wells in Agar Plate_Agar->Well_Creation Well_Creation->Add_Compound Incubate_Agar Incubate Plate Add_Compound->Incubate_Agar Measure_Zone Measure Zone of Inhibition (mm) Incubate_Agar->Measure_Zone

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the compounds to mammalian cells to determine their therapeutic index. The MTT assay is a common method for this purpose.

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Mammalian cell line (e.g., HEK293, Vero)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom sterile microplates

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Cell Seeding:

      • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in cell culture medium.

      • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

      • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

      • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization and Measurement:

      • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the antimicrobial assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivative A Staphylococcus aureus (ATCC 29213)[Insert experimental value]Ampicillin[Insert experimental value]
Escherichia coli (ATCC 25922)[Insert experimental value]Ampicillin[Insert experimental value]
Candida albicans (ATCC 90028)[Insert experimental value]Fluconazole[Insert experimental value]
This compound Derivative B Staphylococcus aureus (ATCC 29213)[Insert experimental value]Ampicillin[Insert experimental value]
Escherichia coli (ATCC 25922)[Insert experimental value]Ampicillin[Insert experimental value]
Candida albicans (ATCC 90028)[Insert experimental value]Fluconazole[Insert experimental value]
Related Pyrrolo[2,3-d]pyrimidine 1[9]Staphylococcus aureus0.31Ampicillin0.62
Related Pyrrolo[2,3-d]pyrimidine 2[9]Candida albicans0.31-0.62Fluconazole1.5

Note: The data for the related pyrrolo[2,3-d]pyrimidines are provided as an illustrative example of expected activity and data presentation format.[9]

References

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
  • In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PubMed Central. [Link]
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
  • Dihydrofolate reductase inhibitor. Wikipedia. [Link]
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumor Agents: Design, Synthesis, and Biological Evaluation of Classical and Nonclassical pyrrolo[2,3-d]pyrimidine antifol
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

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Application Notes and Protocols for the Development of Anti-inflammatory Agents from 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Inflammation Research

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine. This core is present in numerous biologically active compounds, including kinase inhibitors.[1] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, this compound, which serves as a key building block for the development of potent and selective anti-inflammatory agents. This bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of the chemical space and the optimization of pharmacological activity.[2]

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] Key signaling pathways that mediate the inflammatory response are often driven by kinases, such as the Janus kinases (JAKs), and downstream signaling molecules like the Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] The this compound scaffold has proven to be particularly effective in targeting these pathways, leading to the development of novel inhibitors of JAKs, Bruton's tyrosine kinase (BTK), and other crucial mediators of inflammation.[4][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro screening, and in vivo evaluation of novel anti-inflammatory agents derived from the this compound scaffold. The protocols are designed to be self-validating, with explanations of the underlying principles to ensure robust and reproducible results.

PART 1: Synthesis of this compound Derivatives

The journey to novel anti-inflammatory agents begins with the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1.1: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the bromination of the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for further modifications.

Principle: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings. The pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine is susceptible to electrophilic substitution, and the reaction proceeds regioselectively at the 5-position.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Standard laboratory glassware and reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold chloroform and dry under reduced pressure to afford 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[8]

Protocol 1.2: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In this context, it is used to introduce aryl or heteroaryl moieties at the 5-position of the pyrrolo[2,3-d]pyrimidine core, which is critical for modulating the compound's interaction with the target protein.[2]

Principle: A palladium catalyst facilitates the coupling of an organoboron compound (boronic acid or ester) with a halide (in this case, the 5-bromo substituent). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[9]

Materials:

  • This compound derivative (e.g., 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[7]

  • Base (e.g., K₂CO₃, K₃PO₄)[7]

  • Solvent (e.g., dimethoxyethane (DME), 1,4-dioxane)[7]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound derivative (1 equivalent), the aryl/heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (e.g., 2 equivalents K₂CO₃).[9]

  • Add the degassed solvent (e.g., DME).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).[7]

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PART 2: In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening allows for the efficient identification of promising compounds.

Workflow for In Vitro Screening

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & MoA cluster_target_validation Target Validation synthesis Synthesis of this compound Library raw_cells RAW 264.7 Macrophage Assay (LPS-induced NO Production) synthesis->raw_cells Test Compounds pge2 PGE2 Quantification (ELISA) raw_cells->pge2 Active Compounds jak_stat JAK/STAT Pathway Analysis pge2->jak_stat Further Characterization kinase_assay Kinase Inhibition Assays (e.g., JAK1/2) jak_stat->kinase_assay western_blot Western Blotting (p-STAT3) jak_stat->western_blot

Caption: In Vitro Screening Cascade for Anti-inflammatory Agents.

Protocol 2.1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This is a primary, high-throughput assay to assess the general anti-inflammatory potential of the synthesized compounds.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[10] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.[12] Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[12]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[11]

  • Incubate at room temperature for 10 minutes.[11]

  • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the IC₅₀ value for each compound.

Causality Behind Experimental Choices:

  • Cell Line: RAW 264.7 cells are a well-established and robust model for studying macrophage-mediated inflammation.

  • LPS Stimulation: LPS is a potent and reliable inducer of the inflammatory response in macrophages.

  • Griess Assay: This is a simple, cost-effective, and sensitive colorimetric method for the detection of NO production.

Protocol 2.2: Quantification of Prostaglandin E₂ (PGE₂) Production by ELISA

This secondary assay measures the inhibition of another key inflammatory mediator.

Principle: Prostaglandin E₂ (PGE₂) is a pro-inflammatory lipid mediator synthesized by cyclooxygenase (COX) enzymes. Its levels in cell culture supernatants can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from LPS-stimulated RAW 264.7 cells (from Protocol 2.1)

  • Commercially available PGE₂ ELISA kit

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the PGE₂ ELISA kit.[6][13]

  • Briefly, add cell culture supernatants, standards, and controls to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated PGE₂ and incubate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate and incubate to allow for color development.

  • Stop the reaction and measure the absorbance.

  • Calculate the PGE₂ concentration based on the standard curve.

Protocol 2.3: Targeting the JAK/STAT Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the JAK/STAT pathway.[14]

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human JAK1 or JAK2 enzyme

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the wells of the 384-well plate.

  • Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to the wells. Incubate for 10-15 minutes at room temperature.[3]

  • Initiate the kinase reaction by adding a 2X ATP solution. Incubate for 60 minutes at room temperature.[3]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[3]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[3]

  • Measure the luminescence.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Principle: This assay determines if the inhibition of JAKs by the test compounds leads to a downstream effect on the phosphorylation of STAT proteins.

Materials:

  • Cell line responsive to JAK/STAT signaling (e.g., cytokine-stimulated cells)

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3[15]

  • HRP-conjugated secondary antibody

  • Western blotting equipment and reagents

Procedure:

  • Culture cells and treat with the test compounds, followed by stimulation with an appropriate cytokine (e.g., IL-6) to activate the JAK/STAT pathway.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.[15]

Data Presentation: In Vitro Activity Summary
Compound IDNO Inhibition IC₅₀ (µM)PGE₂ Inhibition IC₅₀ (µM)JAK1 Inhibition IC₅₀ (nM)JAK2 Inhibition IC₅₀ (nM)
Lead-001 5.28.115.325.8
Lead-002 2.84.57.912.4
Reference 10.515.25.68.9

PART 3: In Vivo Evaluation of Anti-inflammatory Efficacy

Promising compounds from in vitro studies should be evaluated in animal models of inflammation.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model of acute inflammation.

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and involves the infiltration of neutrophils.[16] The anti-inflammatory effect of a test compound is assessed by its ability to reduce the carrageenan-induced paw swelling.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compounds and controls via the desired route (e.g., oral gavage) 30-60 minutes before the carrageenan injection.[16]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Calculate the paw edema volume (increase in paw volume) and the percentage of inhibition of edema for each group.

Causality Behind Experimental Choices:

  • Model: The carrageenan-induced paw edema model is highly reproducible and sensitive to NSAIDs and other anti-inflammatory agents.

  • Measurement: The plethysmometer provides an objective and quantitative measure of paw volume.

  • Time Course: Measuring paw volume over several hours allows for the assessment of the compound's effect on both the early and late phases of inflammation.

Visualizing the JAK-STAT Signaling Pathway

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_transcription Inflammatory Gene Transcription dna->gene_transcription 6. Transcription cytokine Cytokine cytokine->receptor 1. Binding inhibitor 5-bromo-7H-pyrrolo [2,3-d]pyrimidine Inhibitor inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT Signaling Pathway.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics. The synthetic versatility of this core, coupled with the robust and predictive in vitro and in vivo assays outlined in these notes, provides a clear and efficient path for the identification and optimization of lead compounds. By systematically applying these protocols, researchers can effectively explore the structure-activity relationships of this privileged scaffold and advance the development of next-generation anti-inflammatory agents.

References

  • Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3.
  • Dittrich, A., et al. (2023, September 15). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols.
  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
  • Laird, J. M., & Martinez-Caro, M. J. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 70(1), 5-4.
  • Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
  • ELK Biotechnology. Human PGE2(Prostaglandin E2) ELISA Kit.
  • Assay Genie. Technical Manual PGE2 ELISA Kit Catalogue Code: UNFI0032.
  • Sawant, S. H. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare.
  • ResearchGate. (2016). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2020). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine.
  • Taylor & Francis Online. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Assay Genie. Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit • Catalogue Code: UNDL00063.
  • Lee, J. H., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 359-365.
  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits.
  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British journal of pharmacology, 42(3), 392-402.
  • ThaiScience. (2017). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
  • Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 9(8), 1475-1486.
  • Ponting, J., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of parenteral and enteral nutrition, 35(5), 633-639.
  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Kim, T. H., et al. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 39(3), 87-97.
  • MDPI. (2022). The Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • RSC Publishing. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.

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The Strategic N-Alkylation of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold, a derivative of 7-deazapurine, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. The strategic introduction of alkyl groups at the N7 position of the pyrrole ring is a pivotal step in the synthesis of numerous clinically relevant molecules, including the Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers. This guide provides an in-depth exploration of the protocols and underlying principles governing the N-alkylation of this critical heterocyclic core.

The Chemical Rationale: Why N-Alkylation Matters

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold, meaning it is a molecular framework that is recurrently found in bioactive compounds.[1] The nitrogen atom at the 7-position (N7) of the pyrrole ring offers a prime location for chemical modification. N-alkylation at this site allows for the introduction of diverse substituents that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance binding affinity to the target protein, improve selectivity, and optimize metabolic stability. For instance, in the synthesis of JAK inhibitors like Tofacitinib, the N-alkylation step is crucial for connecting the heterocyclic core to other key pharmacophoric elements.[2]

Navigating the Synthetic Landscape: Key Methodologies for N-Alkylation

The N-alkylation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the nature of the alkylating agent, the desired regioselectivity, and the overall synthetic strategy.

Classical N-Alkylation with Alkyl Halides

The most direct approach for N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. The success of this method hinges on the careful selection of the base and solvent system.

Reaction Principle: The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the pyrrole nitrogen (N7), generating a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkyl halide, leading to the formation of the N-alkylated product.

Key Experimental Parameters:

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is typically used in aprotic polar solvents like DMF or THF. K₂CO₃ is a milder, more economical base, often employed in polar aprotic solvents such as acetonitrile or acetone. The choice between NaH and K₂CO₃ can influence the reaction rate and regioselectivity.[3][4]
Solvent Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Acetonitrile (MeCN), Anhydrous Tetrahydrofuran (THF)The solvent must be able to dissolve the starting materials and be inert to the reaction conditions. DMF is a highly polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the pyrrolo[2,3-d]pyrimidine anion. Acetonitrile is another excellent choice, particularly when using K₂CO₃. THF is suitable for reactions with NaH.
Alkylating Agent Alkyl bromides, Alkyl iodides, Benzyl halidesThe reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.
Temperature 0 °C to room temperature (for NaH); Room temperature to reflux (for K₂CO₃)Reactions with NaH are often initiated at 0 °C to control the initial exothermic deprotonation, then allowed to warm to room temperature. Reactions with K₂CO₃ may require heating to achieve a reasonable reaction rate.

Visualizing the Workflow: Classical N-Alkylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_material This compound reaction_step Deprotonation followed by Nucleophilic Substitution start_material->reaction_step alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction_step base Base (e.g., NaH or K₂CO₃) base->reaction_step workup Quenching, Extraction, and Chromatography reaction_step->workup product N7-Alkyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidine workup->product

Caption: Workflow for classical N-alkylation.

Detailed Protocol 1: N-Alkylation using Sodium Hydride in DMF

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Detailed Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Alkylation: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

The Mitsunobu Reaction: An Alternative for Hindered Alcohols

The Mitsunobu reaction provides a powerful alternative for the N-alkylation of this compound, particularly when using secondary alcohols or other nucleophiles that are not amenable to the classical Sₙ2 conditions.[5][6]

Reaction Principle: The Mitsunobu reaction involves the in-situ activation of an alcohol to a good leaving group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The deprotonated pyrrolo[2,3-d]pyrimidine then acts as the nucleophile, displacing the activated hydroxyl group. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon center.[6]

Visualizing the Workflow: Mitsunobu Reaction

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_material This compound reaction_step In-situ Alcohol Activation and Nucleophilic Substitution start_material->reaction_step alcohol Alcohol (R-OH) alcohol->reaction_step phosphine PPh₃ phosphine->reaction_step azodicarboxylate DEAD or DIAD azodicarboxylate->reaction_step workup Removal of Byproducts and Chromatography reaction_step->workup product N7-Alkyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidine workup->product

Caption: Workflow for the Mitsunobu reaction.

Detailed Protocol 3: Mitsunobu N-Alkylation

  • Preparation: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

The Critical Role of Protecting Groups: Directing Regioselectivity

The pyrrolo[2,3-d]pyrimidine core possesses two potentially nucleophilic nitrogen atoms in the pyrrole ring: N7 and N9. While N7 alkylation is often the desired outcome, the possibility of N9 alkylation exists. To ensure regioselective N7 alkylation, a protecting group strategy can be employed. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a particularly useful protecting group for the N9 position.

The SEM Protecting Group Strategy:

  • Protection: The N9 position of this compound can be selectively protected with SEM chloride in the presence of a base like NaH.

  • N7-Alkylation: With the N9 position blocked, the subsequent alkylation reaction will occur exclusively at the N7 position.

  • Deprotection: The SEM group is stable to a wide range of reaction conditions but can be readily removed using fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[7]

Visualizing the Workflow: Protecting Group Strategy

cluster_protection Protection cluster_alkylation Regioselective Alkylation cluster_deprotection Deprotection cluster_product Product start_material This compound sem_protection SEM-Cl, Base start_material->sem_protection protected_intermediate N9-SEM-protected Intermediate sem_protection->protected_intermediate n7_alkylation Alkyl Halide, Base protected_intermediate->n7_alkylation n7_alkylated_protected N7-Alkyl, N9-SEM Intermediate n7_alkylation->n7_alkylated_protected sem_deprotection Fluoride Source or Acid n7_alkylated_protected->sem_deprotection product N7-Alkyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidine sem_deprotection->product

Caption: Workflow for regioselective N7-alkylation using a protecting group.

Mechanistic Insights: Controlling Regioselectivity

The regioselectivity of N-alkylation (N7 vs. N9) is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

  • Steric Hindrance: The N7 position is generally less sterically hindered than the N9 position, which is flanked by the pyrimidine ring. This steric factor often favors N7 alkylation, especially with bulky alkylating agents.

  • Electronic Effects: The electron density at the N7 and N9 positions can be influenced by substituents on the pyrrolo[2,3-d]pyrimidine ring. The 5-bromo substituent, being electron-withdrawing, can affect the relative nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can play a crucial role. In some heterocyclic systems, the use of different metal counterions (from the base) can lead to different regioselectivities due to coordination effects.[4] Aprotic polar solvents like DMF can favor the formation of the more thermodynamically stable N7-alkylated product.

Conclusion and Future Perspectives

The N-alkylation of this compound is a fundamental and versatile transformation in the synthesis of medicinally important compounds. A thorough understanding of the available synthetic methodologies, the factors influencing regioselectivity, and the strategic use of protecting groups is essential for any researcher working in this area. The protocols and insights provided in this guide are intended to serve as a valuable resource for the efficient and successful synthesis of novel N-alkylated 7-deazapurine derivatives, paving the way for the discovery of the next generation of therapeutics.

References

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Tofacitinib synthesis - UNL. (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (n.d.).
  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. (n.d.).
  • Reagents and conditions: i) K2CO3, alkyl halide, acetone, rt, 18 h,... - ResearchGate. (n.d.).
  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC - NIH. (n.d.).
  • Mitsunobu Reaction - Chemistry Steps. (n.d.).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.).
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - NIH. (n.d.).
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17).
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - NIH. (n.d.).
  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC - PubMed Central. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.).
  • 7.9 What Can We Do with These Reactions? How to Do Organic Synthesis - W.W. Norton. (n.d.).
  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed. (2021, August 5).
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - PubChem. (n.d.).
  • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem - NIH. (n.d.).
  • A new and versatile synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines - OUCI. (n.d.).
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed. (n.d.).

Sources

Mastering the Privileged Scaffold: A Guide to the Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] This mimicry has led to the successful development of numerous therapeutics, including the Janus kinase (JAK) inhibitor Tofacitinib, used in the treatment of autoimmune diseases.[3][4] The strategic functionalization of this core structure is paramount in modulating potency, selectivity, and pharmacokinetic properties, making a deep understanding of its chemical reactivity essential for researchers in drug development.[1][2]

This comprehensive guide provides detailed application notes and protocols for the controlled modification of the pyrrolo[2,3-d]pyrimidine core. We will delve into the synthesis of key intermediates and explore a range of functionalization strategies, with a focus on palladium-catalyzed cross-coupling reactions that have become indispensable in modern synthetic chemistry. Beyond simply listing procedures, we will elucidate the underlying principles that govern these transformations, empowering researchers to not only replicate but also innovate.

Foundational Synthesis: Preparation of the Versatile 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

The gateway to a diverse library of functionalized pyrrolo[2,3-d]pyrimidines is often through the highly reactive intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis is a critical first step, and various methods have been reported. A common and effective approach involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

This protocol details the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from its corresponding pyrimidinone precursor.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Ice water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one in acetonitrile in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA).

  • Carefully add phosphorus oxychloride (POCl₃) to the mixture.

  • Heat the reaction mixture at reflux for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it into ice water with vigorous stirring.

  • The crude product can then be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Expert Insight: The use of a base like DIPEA is crucial in this reaction to neutralize the HCl generated, driving the reaction to completion and preventing unwanted side reactions. The careful quenching with ice water is a critical safety step due to the reactivity of residual POCl₃.

Strategic Functionalization at the C4 Position: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to nucleophilic substitution and is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful and widely used methods for this purpose.

A. Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.[5] The choice of catalyst, ligand, and base is critical for achieving high yields and accommodating a broad scope of amine coupling partners.

graph Buchwald_Hartwig_Cycle { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Cl)"]; "Pd(II)_Complex" [label="Ar-Pd(II)-Cl(Ln)"]; "Amine_Coordination" [label="Amine Coordination\n(R2NH)"]; "Amido_Complex_Formation" [label="Deprotonation\n(Base)"]; "Pd(II)_Amido_Complex" [label="Ar-Pd(II)-NR2(Ln)"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-NR2" [label="Product\n(Ar-NR2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)Ln" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Amine_Coordination"; "Amine_Coordination" -> "Amido_Complex_Formation"; "Amido_Complex_Formation" -> "Pd(II)_Amido_Complex"; "Pd(II)_Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-NR2"; "Reductive_Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; }

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the coupling of a primary amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Primary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the primary amine to the reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are often superior for coupling with less reactive aryl chlorides. The base selection depends on the functional group tolerance of the substrates; strong bases like NaOt-Bu are highly effective but may not be compatible with sensitive functional groups, in which case weaker bases like K₂CO₃ or Cs₂CO₃ are preferred.[2]

Amine Type Typical Catalyst/Ligand System Typical Base Typical Solvent Temperature (°C)
Primary AlkylPd₂(dba)₃ / XPhosNaOt-BuToluene80-110
Primary ArylPd(OAc)₂ / SPhosK₂CO₃Dioxane100-120
Secondary CyclicRuPhos Pd G3LHMDSTHFRoom Temp - 60
Secondary AcyclicPd₂(dba)₃ / BrettPhosCs₂CO₃t-BuOH80-100

Table 1: General conditions for Buchwald-Hartwig amination on the pyrrolo[2,3-d]pyrimidine core.

B. Suzuki-Miyaura Coupling: Constructing C-C Bonds for Scaffold Elaboration

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.[6] This reaction is instrumental in building molecular complexity and exploring structure-activity relationships.

graph Suzuki_Miyaura_Cycle { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Cl)"]; "Pd(II)_Complex" [label="Ar-Pd(II)-Cl(Ln)"]; "Transmetalation" [label="Transmetalation\n(R-B(OR)2)"]; "Pd(II)_Organo_Complex" [label="Ar-Pd(II)-R(Ln)"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-R" [label="Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)Ln" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation"; "Transmetalation" -> "Pd(II)_Organo_Complex"; "Pd(II)_Organo_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; }

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF, 2-3 equivalents)

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser, microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C, or higher for microwave-assisted reactions) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insight: The base in a Suzuki-Miyaura coupling plays a crucial role in activating the boronic acid for transmetalation.[7] An aqueous base is often used to facilitate this process. The choice of catalyst and ligand can influence the reaction's efficiency, particularly with challenging substrates. For heteroaryl chlorides, catalysts with bulky, electron-rich ligands such as XPhos-Pd-G2 can be highly effective.[8]

Boronic Acid Type Typical Catalyst Typical Base Typical Solvent Temperature (°C)
Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-110
Heteroarylboronic acidPdCl₂(dppf)Na₂CO₃DMF/H₂O100-120
Alkylboronic acidSPhos Pd G2CsFToluene/H₂O80-100

Table 2: General conditions for Suzuki-Miyaura coupling on the pyrrolo[2,3-d]pyrimidine core.

Expanding the Toolkit: Functionalization at Other Positions

While the C4 position is a primary site for modification, functionalization at other positions of the pyrrolo[2,3-d]pyrimidine core is crucial for fine-tuning the properties of the resulting molecules.

C6-Arylation via Palladium-Catalyzed Direct C-H Activation

Direct C-H activation has emerged as a powerful, atom-economical strategy for forming C-C bonds. Recent studies have demonstrated the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines using arylboronic acids.[9]

This protocol is based on a recently developed method for the C6 arylation of pyrrolo[2,3-d]pyrimidines.[9]

Materials:

  • N-protected pyrrolo[2,3-d]pyrimidine derivative

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (5-10 mol%)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (1.2 equivalents)

  • Trifluoroacetic acid (TFA) as solvent

  • Reaction vial

Procedure:

  • To a reaction vial, add the N-protected pyrrolo[2,3-d]pyrimidine derivative, arylboronic acid, and Pd(OAc)₂.

  • Add trifluoroacetic acid as the solvent.

  • Add TEMPO to the reaction mixture.

  • Stir the reaction at room temperature under an air atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the product using column chromatography.

Expert Insight: This method offers a novel approach to C6 functionalization without the need for pre-installed leaving groups. The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle, with TEMPO acting as an oxidant to regenerate the active Pd(II) catalyst.[9]

Electrophilic Halogenation of the Pyrrole Ring

The electron-rich pyrrole moiety of the 7-deazapurine scaffold is susceptible to electrophilic substitution, providing a direct route to halogenated derivatives that can serve as precursors for further cross-coupling reactions.

This protocol describes a general procedure for the bromination of the C5 position.

Materials:

  • Pyrrolo[2,3-d]pyrimidine derivative

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Reaction flask

Procedure:

  • Dissolve the pyrrolo[2,3-d]pyrimidine derivative in the chosen solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Expert Insight: The regioselectivity of electrophilic halogenation can be influenced by the substituents already present on the pyrrolo[2,a]pyrimidine core. N-protection of the pyrrole nitrogen is often employed to modulate reactivity and improve solubility.

Conclusion

The functionalization of the pyrrolo[2,3-d]pyrimidine core is a rich and dynamic area of synthetic chemistry, continually evolving with the development of new methodologies. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to synthesize novel derivatives for drug discovery and other applications. A thorough understanding of the principles behind these reactions, coupled with careful experimental execution, will undoubtedly pave the way for the next generation of innovative molecules based on this remarkable scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
  • Poh, K. F., & Goh, K. L. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(4), 843–885.
  • Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 313-320.
  • Ferreira, R. S., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6813-6825.
  • Patil, S. A., et al. (2021). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 25(8), 1893-1903.
  • Dodonova, J., et al. (2014). Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. Organic & Biomolecular Chemistry, 12(36), 7069-7075.
  • Tumkevicius, S., et al. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 258-279.
  • Zhang, X., et al. (2024). Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023-8034.
  • Liu, M., et al. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 25(13), 2266-2270.
  • Seela, F., et al. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The Journal of Organic Chemistry, 71(1), 81-90.
  • BenchChem. (2025).
  • Tumkevicius, S., et al. (2015). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira reaction. Molecules, 20(8), 13693-13706.
  • Seela, F., & Chittepu, P. (2007). An efficient synthesis of 7-functionalized 7-deazapurine beta-D- or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D- or L-ribofuranose. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 603-606.
  • LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2023).
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  • Al-Hujran, T. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Sajith, A. M., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines. Monatshefte für Chemie-Chemical Monthly, 150(3), 525-533.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • Al-Hujran, T. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Sajith, A. M., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines. Monatshefte für Chemie-Chemical Monthly, 150(3), 525-533.
  • Wikipedia. (2023).
  • Leonard, M. S. (2013, November 13).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate and purity in your experiments.

Introduction: The Significance of this compound

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases.[1] This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The 5-bromo derivative, in particular, serves as a key intermediate for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for drug discovery.[4]

However, the synthesis of this compound is not without its challenges. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, which can lead to issues with regioselectivity and over-bromination.[5] This guide will address these common problems and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of 7H-pyrrolo[2,3-d]pyrimidine resulting in a mixture of products, including a di-brominated species?

A1: The pyrrole ring of the 7-deazapurine scaffold is highly activated towards electrophilic aromatic substitution.[5] When using a brominating agent like N-Bromosuccinimide (NBS), the reaction can be difficult to control, leading to the formation of not only the desired 5-bromo product but also di-brominated and other isomeric byproducts. The high electron density of the pyrrole ring makes it susceptible to further bromination, especially if the reaction is not carefully controlled.[6]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Deviations from optimal conditions can lead to incomplete reactions or the formation of side products.[7]

  • Impure Reagents: The quality of the N-Bromosuccinimide (NBS) is paramount. Decomposed NBS, often appearing yellow or brown, can contain free bromine, leading to uncontrolled and less selective reactions.[5]

  • Product Degradation: The product, this compound, can be sensitive to acidic conditions, which might arise during the reaction or work-up, leading to decomposition.

  • Purification Losses: Due to its polarity, the product can be challenging to purify, and significant material can be lost during column chromatography or recrystallization.

Q3: Is it necessary to protect the N7 position of the pyrrole ring before bromination?

A3: While not always strictly necessary for the synthesis of the 5-bromo derivative, protecting the N7 position can significantly improve the regioselectivity and yield of the reaction, especially when dealing with more complex substrates or when aiming for halogenation at other positions.[4] Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) can prevent undesired side reactions at the nitrogen atom and can influence the electronic properties of the ring system to favor substitution at the desired position.[8] However, the addition and subsequent removal of a protecting group adds steps to the synthesis, which may not be desirable for a straightforward bromination at the 5-position.

Q4: I am having trouble purifying my final product. It streaks on the TLC plate and is difficult to separate from impurities. What can I do?

A4: The polar nature of the pyrrolo[2,3-d]pyrimidine ring system can make purification challenging. Streaking on silica gel TLC plates is a common issue with basic nitrogen-containing heterocycles. Here are some strategies to overcome this:

  • Use a Modified Eluent: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes.

  • Switch the Stationary Phase: Consider using a different stationary phase for column chromatography, such as neutral or basic alumina, which can be more suitable for basic compounds.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile with a formic acid or TFA modifier) can be a very effective purification method.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material
  • Symptom: TLC analysis shows a significant amount of the starting 7H-pyrrolo[2,3-d]pyrimidine remaining, even after extended reaction times.

  • Troubleshooting Workflow:

start Low Conversion check_nbs 1. Check NBS Quality Is it white and crystalline? start->check_nbs recrystallize_nbs Recrystallize NBS from hot water. check_nbs->recrystallize_nbs No check_conditions 2. Verify Reaction Conditions Temperature and time correct? check_nbs->check_conditions Yes recrystallize_nbs->check_conditions optimize_conditions Increase temperature or prolong reaction time. check_conditions->optimize_conditions No check_solvent 3. Check Solvent Is it anhydrous and appropriate? check_conditions->check_solvent Yes optimize_conditions->check_solvent dry_solvent Use freshly dried solvent. check_solvent->dry_solvent No success Yield Improved check_solvent->success Yes dry_solvent->success

Troubleshooting Low Conversion

  • Causality & Explanation:

    • NBS Quality: N-Bromosuccinimide can decompose over time, especially when exposed to light and moisture, forming succinimide and bromine. This reduces the effective concentration of the active brominating species. For optimal results, use freshly recrystallized NBS.[5]

    • Reaction Kinetics: The bromination of heterocycles can be sensitive to temperature. If the reaction is too cold, the rate of reaction will be slow, leading to incomplete conversion.

    • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the NBS, reducing its availability to react with the substrate.

Problem 2: Formation of Multiple Products (Over-bromination and Isomers)
  • Symptom: TLC or LC-MS analysis shows multiple spots/peaks, indicating the presence of the desired product along with byproducts. Mass spectrometry may show peaks corresponding to di-brominated species (M, M+2, M+4 pattern).

  • Troubleshooting Workflow:

start Multiple Products control_stoichiometry 1. Check Stoichiometry Using ~1.0-1.1 eq. of NBS? start->control_stoichiometry adjust_stoichiometry Use exactly 1.0 eq. of NBS. control_stoichiometry->adjust_stoichiometry No control_temp 2. Control Temperature Reaction run at low temp (e.g., 0°C)? control_stoichiometry->control_temp Yes adjust_stoichiometry->control_temp lower_temp Run reaction at 0°C or below. control_temp->lower_temp No slow_addition 3. Slow Addition of NBS Added NBS portion-wise? control_temp->slow_addition Yes lower_temp->slow_addition add_slowly Add NBS as a solid in small portions over time. slow_addition->add_slowly No success Selectivity Improved slow_addition->success Yes add_slowly->success

Improving Reaction Selectivity

  • Causality & Explanation:

    • Stoichiometry: Using an excess of NBS is the most common reason for over-bromination. The high reactivity of the pyrrole ring means that even a small excess of the brominating agent can lead to the formation of di-brominated products.[5]

    • Temperature Control: Electrophilic aromatic substitutions are often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

    • Slow Addition: Adding the NBS in small portions over time helps to maintain a low concentration of the brominating agent in the reaction mixture, which favors mono-bromination.

Problem 3: Difficult Purification
  • Symptom: The product streaks on silica gel TLC plates, co-elutes with impurities during column chromatography, or fails to crystallize.

  • Troubleshooting Workflow:

start Purification Issues streaking_tlc Streaking on Silica TLC? start->streaking_tlc add_base Add triethylamine (0.1-1%) to eluent. streaking_tlc->add_base Yes co_elution Co-elution of Impurities? streaking_tlc->co_elution No use_alumina Try neutral or basic alumina chromatography. add_base->use_alumina add_base->co_elution success Pure Product Obtained use_alumina->success change_solvent Optimize solvent system for better separation. co_elution->change_solvent Yes crystallization_fail Fails to Crystallize? co_elution->crystallization_fail No reverse_phase Use reversed-phase (C18) chromatography. change_solvent->reverse_phase reverse_phase->success solvent_screen Screen for a suitable recrystallization solvent/system. crystallization_fail->solvent_screen Yes solvent_screen->success

Optimizing Product Purification

  • Causality & Explanation:

    • Acidic Silica: The free amine on the pyrrole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to band broadening and streaking. Neutralizing these sites with a basic additive can significantly improve chromatographic performance.

    • Polarity Matching: If impurities have similar polarities to the product, separation on silica gel can be difficult. Switching to a different stationary phase (like alumina) or a different separation mechanism (like reversed-phase) can provide the necessary selectivity.[9]

    • Crystallization Inhibition: Impurities can inhibit crystal lattice formation. If crystallization is proving difficult, a preliminary chromatographic purification to remove the bulk of the impurities may be necessary before attempting recrystallization again.

Experimental Protocols & Data

Recommended Synthetic Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and substrate.

  • Dissolution: Dissolve 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Add N-Bromosuccinimide (1.0-1.1 eq.), freshly recrystallized, in small portions over 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel or alumina) or recrystallization.

Data Interpretation

Table 1: Comparison of Reaction Conditions for Bromination of 7-Deazapurine Scaffolds

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NBSDMF50-601-460-90[6]
NBSCH₂Cl₂Room Temp2-670-85[6]
Br₂ in AcOHAcetic AcidRoom Temp1-2Variable[5]
DMSO/HBrDMSO7016~48% (for a related chloro-derivative)[6]

Identifying Your Product and Impurities:

  • Mass Spectrometry: The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M and M+2) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10] A di-brominated product will show three peaks (M, M+2, M+4) with a ratio of approximately 1:2:1.

  • ¹H NMR Spectroscopy: The bromination at the C5 position will result in the disappearance of the proton signal at that position and may cause a slight downfield shift of the remaining pyrrole proton at C6. The expected ¹H NMR spectrum of 7H-pyrrolo[2,3-d]pyrimidine shows signals around δ 6.5 (C5-H), 7.1 (C6-H), 8.6 (C4-H), and 8.7 (C2-H) in DMSO-d₆.[11] After bromination, the signal at ~δ 6.5 will be absent.

References

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  • Seela, F., & Peng, X. (2006). Regioselective Syntheses of 7Halogenated 7-Deazapurine Nucleosides Related to 2Amino7-deaza-2′-deoxyadenosine and 7-Deaza-2′-deoxyisoguanosine. Synthesis, 2006(19), 3243-3250.
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Technical Support Center: Optimizing Suzuki Coupling for 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The 7H-pyrrolo[2,3-d]pyrimidine core is a vital scaffold in numerous kinase inhibitors and other therapeutic agents, making its efficient functionalization a critical step in many synthetic campaigns.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Suzuki coupling of this compound, offering explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. The 7H-pyrrolo[2,3-d]pyrimidine ring system, with its multiple nitrogen atoms, can act as a ligand for the palladium catalyst, leading to deactivation.[1]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For an electron-rich heterocycle like this compound, a bulky, electron-donating phosphine ligand is often necessary to facilitate the rate-limiting oxidative addition step.[2][3] Consider switching to a more robust catalyst system.

Catalyst SystemLigandKey AdvantagesRecommended Starting Conditions
Pd₂(dba)₃XPhos or SPhosHighly active for aryl bromides, promotes fast oxidative addition.2 mol% Pd₂(dba)₃, 4 mol% Ligand
Pd(dppf)Cl₂(dppf is integral)Good for a wide range of substrates, often provides reproducible results.[4][5]5 mol% Pd(dppf)Cl₂
XPhos Pd G3/G4(Integral Buchwald Ligand)Air- and moisture-stable precatalysts, ensuring accurate catalyst loading and high activity.[6][7]2-5 mol% Precatalyst
  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidation and decomposition of the Pd(0) active catalyst and can also promote the homocoupling of the boronic acid.[8] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[9]

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step.[2] For this substrate, a moderately strong base is typically required.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. K₃PO₄ is a good starting point due to its strong basicity and good solubility in aqueous mixtures.[1][8]

    • Troubleshooting: If you suspect base-mediated decomposition of your starting material or product, consider a milder base like KF.

  • Solvent System: The choice of solvent can significantly impact the reaction rate and selectivity.[10][11] A mixture of an aprotic organic solvent and water is standard for Suzuki couplings.

    • Common Systems: 1,4-dioxane/water, toluene/water, or DME/water are frequently used.[1][4]

    • Solubility Issues: If your starting materials have poor solubility, consider using a solvent like DMF. However, be aware that DMF can sometimes lead to side reactions at higher temperatures.[12]

  • Temperature: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy for oxidative addition. A typical range for aryl bromides is 80-110 °C.[1] If you observe decomposition, a lower temperature with a more active catalyst may be beneficial. Microwave irradiation can also be an effective method for rapid optimization and can sometimes lead to higher yields and shorter reaction times.[6][13]

Below is a DOT script illustrating a general workflow for optimizing your Suzuki coupling reaction.

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_conditions Reaction Parameters cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop start This compound + Boronic Acid (1.2-1.5 eq) catalyst Catalyst System (e.g., Pd₂(dba)₃/XPhos) start->catalyst base Base (e.g., K₃PO₄, 2-3 eq) start->base solvent Solvent (e.g., Dioxane/H₂O) start->solvent temperature Temperature (e.g., 100 °C) start->temperature analysis Monitor by TLC/LC-MS catalyst->analysis base->analysis solvent->analysis temperature->analysis no_reaction Low/No Conversion Side Products analysis->no_reaction Problematic Outcome success High Yield of Desired Product analysis->success Successful Outcome opt_catalyst Change Catalyst/Ligand (e.g., Pd(dppf)Cl₂, XPhos Pd G3) no_reaction:f0->opt_catalyst If catalyst deactivation suspected opt_base Vary Base (e.g., Cs₂CO₃, K₂CO₃) no_reaction:f1->opt_base If debromination/decomposition occurs opt_solvent Modify Solvent System (e.g., Toluene/H₂O, Anhydrous) no_reaction:f1->opt_solvent If solubility or side reactions are an issue opt_catalyst->analysis opt_base->analysis opt_solvent->analysis

Caption: General workflow for optimizing the Suzuki coupling of this compound.

Question 2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (7H-pyrrolo[2,3-d]pyrimidine). What is causing this and how can I prevent it?

Answer:

The formation of the debrominated product is a classic side reaction in Suzuki couplings, often referred to as protodeboronation of the boronic acid coupling partner, followed by a competitive reduction of the aryl halide.[14] However, direct hydrodehalogenation of the starting material can also occur.

  • Mechanism of Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying the organoboron reagent.[14] This is often promoted by high temperatures, prolonged reaction times, and the presence of water with certain bases.[8]

  • Strategies to Minimize Debromination:

    • Protect the Pyrrole Nitrogen: The N-H of the pyrrole ring can be acidic and may interfere with the reaction. Protecting the nitrogen with a group like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent deprotonation and often leads to cleaner reactions and reduced debromination.[15] However, be aware that BOC groups can sometimes be unstable under the basic conditions of the Suzuki reaction.[15]

    • Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Switching from K₃PO₄ or Cs₂CO₃ to a milder base like K₂CO₃ or even KF might suppress this side reaction.

    • Anhydrous Conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[8] This would involve using an anhydrous solvent (e.g., dry dioxane or toluene) and a non-hydroxide base (e.g., K₃PO₄).

    • Use Boronic Esters: Pinacol esters of boronic acids (BPin) are generally more stable towards protodeboronation than the corresponding boronic acids.[7]

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor debromination.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N7-H of the pyrrolo[2,3-d]pyrimidine ring?

A1: While not always strictly necessary, protecting the N7-H is highly recommended. The pyrrolic proton is acidic and can be deprotonated by the base, leading to potential side reactions and decreased solubility.[15] Protection with a suitable group, such as BOC or SEM, often results in higher yields, cleaner reaction profiles, and easier purification.[15]

Q2: What is the general order of reactivity for halides on a pyrrolo[2,3-d]pyrimidine ring in Suzuki couplings?

A2: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2] This trend holds for the pyrrolo[2,3-d]pyrimidine scaffold, making a C-Br bond significantly more reactive than a C-Cl bond under typical Suzuki conditions.

Q3: Can I perform a selective Suzuki coupling on a dihalogenated pyrrolo[2,3-d]pyrimidine, for example, one with both a bromo and a chloro substituent?

A3: Yes, chemoselective coupling is often possible due to the differential reactivity of the C-Br and C-Cl bonds. By carefully choosing the catalyst and reaction conditions (e.g., a milder catalyst system and lower temperature), you can selectively couple at the more reactive C-Br position while leaving the C-Cl bond intact for a subsequent coupling reaction.

Q4: My boronic acid is a heteroaromatic one and seems to be unstable. What can I do?

A4: Heteroaromatic boronic acids, especially those containing basic nitrogen atoms (like pyridyl boronic acids), can be prone to decomposition and protodeboronation.[14] Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.[7] Additionally, using a "slow release" strategy with MIDA boronates can be effective for particularly unstable boronic acids.[14]

Q5: How should I purify my final product?

A5: The most common method for purifying the products of these reactions is silica gel column chromatography.[16][17] The polarity of the eluent will depend on the specific properties of your product. It is also important to consider that residual palladium can often be removed by filtration through a pad of Celite or by using a metal scavenger.

Experimental Protocol: General Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[8]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe.[1]

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). NIH. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]
  • Screening of palladium catalysts for the Suzuki coupling of... (2012).
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2010).
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2009).
  • Protodeboron
  • Screening of different solvents for Suzuki coupling.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Optimization of conditions for the Suzuki coupling reaction.
  • How can I solve my problem with Suzuki coupling? (2014).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Europe PMC. [Link]
  • Effect of solvent on the Suzuki reaction.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2022). MDPI. [Link]
  • Recent Advances in the development of Suzuki Miyura Coupling Reactions. WWJMRD. [Link]
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024).
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2018).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. (2022).
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST

Sources

Technical Support Center: Reactions with 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and frustrating side reaction: debromination. As a key building block in the synthesis of compounds targeting kinases and other biologically relevant targets, the 7-deazapurine scaffold is of significant interest.[1][2][3][4][5] However, its reactivity, particularly in popular palladium-catalyzed cross-coupling reactions, presents unique challenges.

This guide, structured in a question-and-answer format, provides insights from a Senior Application Scientist's perspective to help you diagnose issues, optimize your reaction conditions, and maximize the yield of your desired product.

Frequently Asked Questions (FAQs): The Basics of Debromination
Q1: What is debromination and why is it happening in my reaction?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on your this compound is replaced by a hydrogen atom.[6] This leads to the formation of the parent 7H-pyrrolo[2,3-d]pyrimidine, reducing the yield of your target molecule and complicating purification.

The primary cause in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species. This species can intercept the catalytic cycle, leading to the reductive cleavage of the C-Br bond instead of the desired C-C, C-N, or C-O bond formation.[6]

Sources of the problematic hydride can include:

  • The Base: Some bases or their decomposition products can act as hydride donors.[7]

  • Solvents: Trace amounts of water, alcohols, or even solvents like DMF at high temperatures can be hydride sources.[6][8]

  • Reagents: Impurities in your starting materials or coupling partners can contribute.

  • Additives: Certain additives may inadvertently generate hydride species.

Q2: My LC-MS analysis shows a major peak with a mass corresponding to my starting material minus bromine. How can I be certain it's the debrominated product?

A2: The mass loss of 78-80 Da (the isotopic mass of bromine) is a strong indicator of debromination. To confirm, you can:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental formula matches that of 7H-pyrrolo[2,3-d]pyrimidine.

  • Co-injection: If you have a standard of the debrominated compound, perform a co-injection with your reaction mixture in LC-MS or GC-MS. A single, sharp peak confirms the identity.

  • NMR Spectroscopy: If you can isolate the byproduct, ¹H NMR spectroscopy will show a characteristic signal for the proton at the C5 position, which will be absent in your starting material.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Debromination is a common challenge in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following sections provide specific advice for each.

Troubleshooting Workflow Diagram

Before diving into specific reaction types, here is a general workflow to follow when you observe significant debromination.

G start Debromination Observed in LC-MS base Step 1: Optimize Base - Switch to a weaker/different base? (e.g., K2CO3 from K3PO4) - Ensure base is anhydrous. start->base Is the base too aggressive? ligand Step 2: Screen Ligands - Increase ligand steric bulk? (e.g., PPh3 -> XPhos) - Check ligand:metal ratio. base->ligand Still an issue? resolved Problem Resolved base->resolved Improved? temp Step 3: Lower Temperature - High temps accelerate debromination. - Run at lowest feasible temperature. ligand->temp Still an issue? ligand->resolved Improved? purity Step 4: Check Reagent Purity - Use anhydrous, degassed solvents. - Check for protic impurities. temp->purity Still an issue? temp->resolved Improved? purity->resolved Improved?

Caption: A systematic workflow for troubleshooting debromination.

Focus Area 1: Suzuki-Miyaura Coupling

Q: I'm attempting a Suzuki coupling with an arylboronic acid, but I'm getting over 50% debromination. My conditions are Pd(PPh₃)₄, Na₂CO₃ in DME/water at 100 °C. What should I change?

A: This is a classic problem. The combination of a relatively less electron-rich and less bulky ligand (PPh₃) with high temperature is likely promoting the undesired hydrodehalogenation pathway. The key is to facilitate the desired reductive elimination to form the C-C bond, making it kinetically faster than the debromination pathway.

Core Directive: Enhance the Catalyst System.

Your primary focus should be on the palladium catalyst and its associated phosphine ligand. Modern, bulky, and electron-rich phosphine ligands are designed to accelerate the key steps of the catalytic cycle and prevent the formation or reaction of Pd-H species.[9][10]

Recommended Actions:

  • Switch to a More Robust Catalyst/Ligand System: Ligands with large steric bulk and high electron density are highly effective at promoting reductive elimination and preventing side reactions. Consider switching to a pre-catalyst or an in-situ generated catalyst using one of the systems in the table below. The XPhosPdG2/XPhos system has been specifically cited to avoid debromination in similar heterocyclic systems.[7][11]

  • Change the Base: While Na₂CO₃ is common, K₂CO₃ or K₃PO₄ are often used with more advanced catalyst systems.[12][13] The choice of base can be crucial, as it has been shown to be directly involved in promoting debromination in some cases.[7]

  • Lower the Temperature: High temperatures can accelerate the rate of debromination.[6] With a more active modern catalyst, you can often run the reaction at a lower temperature (e.g., 80 °C) and for a shorter time.[12][13]

Table 1: Recommended Catalyst Systems for Suzuki Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Key Advantages & References
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane (DME)80High yields, short reaction times.[12][13][14]
Pd₂(dba)₃ + XPhos XPhosK₃PO₄Dioxane/H₂O80-100Excellent for challenging substrates, actively prevents debromination.[7][11]
Pd(OAc)₂ + SPhos SPhosK₃PO₄DMF110Effective for heteroaryl couplings.[13]
Focus Area 2: Buchwald-Hartwig Amination

Q: I'm trying to couple my this compound with a secondary amine using Pd₂(dba)₃, BINAP, and NaOtBu, but the main product is the debrominated starting material. Why?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is also susceptible to hydrodehalogenation.[15] The strong base (NaOtBu) and the reaction conditions can favor the competing debromination pathway, especially with electron-deficient heteroaryl halides.

Core Directive: Optimize the Ligand and Base Combination.

The interplay between the ligand and base is critical. The ligand must stabilize the palladium center to favor C-N reductive elimination, while the base must be strong enough to deprotonate the amine without promoting side reactions.

Recommended Actions:

  • Use a Modern Biaryl Phosphine Ligand: While BINAP is a classic ligand, more advanced, sterically hindered biaryl phosphine ligands like DavePhos or GPhos provide greater stability to the catalytic intermediate and are often more effective at preventing debromination.[16][17] DavePhos is particularly renowned for its performance in Buchwald-Hartwig aminations.[16]

  • Consider a Weaker Base: Sodium tert-butoxide is a very strong base. While often necessary, you could screen weaker bases like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.

  • Slow Addition of Base: A recently developed method for base-sensitive substrates involves the slow addition of the base (e.g., using a syringe pump). This keeps the instantaneous concentration of the strong base low, suppressing side reactions.[17]

  • Ensure Anhydrous Conditions: As with other couplings, water can be a hidden culprit. Ensure your amine, solvent, and reaction flask are scrupulously dry.

Simplified Catalytic Cycles: Desired vs. Undesired Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Debromination Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Binding (Buchwald) PdII->Transmetal [Nu] Intermediate R-Pd(II)-Nu Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product R-Nu RedElim->Product Pd0_d Pd(0) OxAdd_d Oxidative Addition Pd0_d->OxAdd_d Ar-Br PdII_d R-Pd(II)-Br OxAdd_d->PdII_d PdH R-Pd(II)-H PdII_d->PdH [H-] Source (Base, Solvent...) Hydride Hydride Source ('H-') RedElim_d Reductive Elimination PdH->RedElim_d RedElim_d->Pd0_d Debrom R-H RedElim_d->Debrom

Caption: Desired cross-coupling cycle versus the competing debromination pathway.

Focus Area 3: Sonogashira Coupling

Q: My Sonogashira reaction between this compound and a terminal alkyne is not working. I'm using PdCl₂(PPh₃)₂, CuI, and Et₃N in THF, and I'm mostly recovering starting material along with some debrominated product. What's wrong?

A: The Sonogashira coupling has its own unique set of variables.[18] The amine base (triethylamine) often serves as both the base and the solvent, and the copper(I) co-catalyst, while usually essential, can sometimes lead to side reactions. Debromination here can be caused by similar Pd-H mechanisms, but the reaction environment is different.

Core Directive: Re-evaluate the Base, Catalyst, and Copper.

Recommended Actions:

  • Solvent and Base Choice: Triethylamine can be a sluggish base. Consider a stronger, bulkier amine base like diisopropylethylamine (DIPEA) or DBU. Also, ensure your amine and solvent are rigorously degassed, as oxygen can damage the catalyst and promote alkyne homocoupling.

  • Optimize the Catalyst System: While PdCl₂(PPh₃)₂ is standard, sometimes a more active catalyst is needed. A combination of Pd₂(dba)₃ with a ligand like SPhos can be effective. A mild, aqueous Sonogashira protocol has been developed that uses K₂PdCl₄ and S-Phos, which could be beneficial for this polar substrate.[19]

  • Consider Copper-Free Conditions: The copper co-catalyst is often the source of issues. Modern Sonogashira protocols have been developed that operate under copper-free conditions. These often require a different palladium catalyst and a stronger base but can provide cleaner reactions.

  • Temperature Control: Start at room temperature. Many Sonogashira couplings proceed without heat. Only increase the temperature gently if the reaction is not progressing.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for minimizing debromination based on literature precedents for similar heteroaryl bromides.[7][11][12]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03-0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

References
  • Reductions of aryl bromides in water at room temperature - PMC - NIH. (n.d.).
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
  • Tarasov, A. V., et al. (2009). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
  • Optimization of Reaction Conditions. (n.d.).
  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
  • Optimization of the reaction conditions and scope of aryl halides... (n.d.).
  • Optimization of the reaction conditions[a]. (n.d.).
  • Pitré, S. P., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • McNally, A., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]
  • Buchwald–Hartwig amin
  • Optimization of the reaction conditions. (n.d.).
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2012).
  • Reddy, T. S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]
  • The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (2020).
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2009).
  • Phosphine ligands and c
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Perlikova, I., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2014).
  • Zhang, Y., et al. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed. [Link]
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2022).
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (2013). PubMed. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established laboratory practices and scientific literature to help you navigate the common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guide: Navigating Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Crude Product Analysis & Initial Purification

Question 1: My crude NMR of this compound shows multiple unexpected signals. What are the likely impurities from the synthesis?

Answer: The presence of multiple signals in your crude NMR suggests that the reaction may not have gone to completion or that side reactions have occurred. Common impurities depend on the synthetic route, but for a typical bromination of 7H-pyrrolo[2,3-d]pyrimidine using a brominating agent like N-bromosuccinimide (NBS), you should look for:

  • Unreacted Starting Material: 7H-pyrrolo[2,3-d]pyrimidine. This is a common impurity if the reaction time was too short or an insufficient amount of the brominating agent was used.

  • Over-brominated Products: Depending on the reaction conditions, dibromination can occur, leading to the formation of di-bromo-pyrrolo[2,3-d]pyrimidine species.

  • Hydrolyzed Species: If your compound has other labile groups, such as a chloro-substituent at the 4-position, it might be susceptible to hydrolysis during aqueous work-up, leading to the corresponding hydroxylated derivative.

  • Residual Solvents: Solvents used in the reaction or work-up can be present in the crude product.

  • Succinimide: If NBS was used as the brominating agent, succinimide is a common byproduct. Most of it is typically removed during aqueous work-up, but some may remain.

To address this, a thorough analysis of your crude product using techniques like LC-MS in addition to NMR is recommended to identify the molecular weights of the impurities, which can provide strong clues to their structures.[1][2]

Question 2: My crude product is a dark, oily residue. How can I get it to solidify?

Answer: An oily crude product often indicates the presence of significant impurities or residual solvent. Here are a few strategies to induce solidification:

  • Trituration: This is the process of washing the crude oil with a solvent in which your desired product has low solubility, but the impurities are soluble. For many this compound derivatives, solvents like diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes can be effective.

  • Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.

  • Cooling: Cooling the oil to a low temperature (e.g., in a refrigerator or freezer) can sometimes induce crystallization.

If these methods fail, it is likely that the impurity level is too high, and you will need to proceed with chromatographic purification of the oil.

Column Chromatography

Question 3: I am having trouble separating my this compound derivative from a closely eluting impurity by column chromatography. What can I do?

Answer: Co-elution is a common challenge in column chromatography. Here are several parameters you can adjust to improve separation:

  • Solvent System Optimization: The choice of eluent is critical. If you are using a standard solvent system like ethyl acetate/hexanes and observing poor separation, consider the following modifications:

    • Change Polarity Gradient: Use a shallower gradient to increase the resolution between closely eluting spots.

    • Introduce a Different Solvent: Adding a small amount of a third solvent with different properties can alter the selectivity of the separation. For example, adding a small amount of methanol or dichloromethane to an ethyl acetate/hexanes system can be beneficial.

    • Use an Alternative System: For polar compounds, solvent systems like dichloromethane/methanol are often effective.[1]

  • Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, you might consider using:

    • Alumina: Can be useful for separating certain classes of compounds.

    • Reverse-Phase Silica (C18): This is particularly useful for separating non-polar to moderately polar compounds that are difficult to separate on normal-phase silica.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better resolution.

    • Flow Rate: A slower flow rate can improve separation.

A systematic approach to optimizing these parameters, starting with TLC analysis using different solvent systems, will help you find the ideal conditions for your separation.

Experimental Workflow: Column Chromatography of a this compound Derivative

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_crude 1. Dissolve crude product in minimum amount of a suitable solvent (e.g., Dichloromethane) prep_slurry 2. Adsorb onto a small amount of silica gel prep_crude->prep_slurry prep_dry 3. Dry the silica slurry under vacuum prep_slurry->prep_dry chrom_load 5. Carefully load the dried silica with the adsorbed product onto the column prep_dry->chrom_load chrom_pack 4. Pack a silica gel column with the chosen eluent chrom_pack->chrom_load chrom_elute 6. Elute with the optimized solvent system (e.g., Ethyl Acetate/Hexanes gradient) chrom_load->chrom_elute chrom_collect 7. Collect fractions and monitor by TLC chrom_elute->chrom_collect post_combine 8. Combine pure fractions chrom_collect->post_combine post_evap 9. Evaporate the solvent under reduced pressure post_combine->post_evap post_char 10. Characterize the pure product (NMR, MS, etc.) post_evap->post_char

Caption: Workflow for Column Chromatography Purification.

Recrystallization

Question 4: I want to purify my this compound derivative by recrystallization. How do I choose a suitable solvent?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Here is a systematic approach to finding a good recrystallization solvent:

  • Solubility Testing:

    • Take a small amount of your crude product in a test tube.

    • Add a small amount of a test solvent at room temperature. If the compound dissolves completely, the solvent is not suitable for recrystallization.

    • If the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good solvent.

    • Cool the solution to room temperature and then in an ice bath. If crystals form, you have found a good candidate solvent.

  • Common Solvents to Test:

    • Alcohols: Ethanol, methanol, isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Aromatic Hydrocarbons: Toluene

    • Halogenated Solvents: Dichloromethane (often used in a solvent/anti-solvent system)

    • Ethers: Diethyl ether, Dioxane

    • Water: this compound derivatives generally have low water solubility.[3]

  • Solvent/Anti-Solvent Method: If you cannot find a single suitable solvent, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly to induce crystallization.

Experimental Protocol: Recrystallization of a this compound Derivative

G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation & Drying diss_start 1. Place crude product in a flask diss_add 2. Add a minimal amount of hot recrystallization solvent until the solid just dissolves diss_start->diss_add cool_slow 3. Allow the solution to cool slowly to room temperature diss_add->cool_slow cool_ice 4. Place the flask in an ice bath to maximize crystal formation cool_slow->cool_ice iso_filter 5. Collect the crystals by vacuum filtration cool_ice->iso_filter iso_wash 6. Wash the crystals with a small amount of cold solvent iso_filter->iso_wash iso_dry 7. Dry the crystals under high vacuum iso_wash->iso_dry

Caption: Step-by-step Recrystallization Protocol.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable on silica gel?

A1: Generally, the this compound core is relatively stable on silica gel. However, the stability can be influenced by other functional groups present in the molecule. For instance, derivatives with acid-labile protecting groups might show some degradation. It is always good practice to run a quick TLC to check for decomposition by spotting the crude material and leaving the plate for some time before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

Q2: My purified this compound derivative is colored, but I expect it to be a white solid. What could be the cause?

A2: A yellow or brownish color is not uncommon for these types of heterocyclic compounds and can sometimes be inherent to the molecule, especially if it has an extended conjugated system.[4] However, a significant color change might also indicate the presence of trace impurities. These could be:

  • Oxidation Products: Some nitrogen-containing heterocycles can be sensitive to air and light.

  • Residual Palladium: If your synthesis involved a palladium-catalyzed cross-coupling reaction, residual palladium can cause a dark coloration.

  • Highly Colored Byproducts: Even a small amount of a highly colored impurity can impart color to the final product.

If the color is a concern and you have confirmed the purity by other analytical methods (NMR, LC-MS), you can try to remove the color by treating a solution of your compound with activated carbon followed by filtration through celite.

Q3: What are the typical storage conditions for this compound derivatives?

A3: To ensure long-term stability, these compounds should be stored in a cool, dry, and dark place.[5] An inert atmosphere (e.g., under argon or nitrogen) is also recommended, especially for compounds that might be sensitive to oxidation. Storing them in a refrigerator or freezer is a common practice.

Q4: Can I use reverse-phase HPLC for the final purification of my this compound derivative?

A4: Yes, reverse-phase HPLC is an excellent technique for the final purification of these compounds, especially for obtaining high-purity material for biological testing. Typical solvent systems include gradients of acetonitrile/water or methanol/water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Keep in mind that if you use an acidic additive, you may need to perform a salt-break step afterward if the free base of your compound is required.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.
  • Royal Society of Chemistry. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • PubChem. (n.d.). 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PLoS One.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed. (n.d.). Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. Archiv der Pharmazie.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research.
  • Crysdot. (n.d.). This compound.

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Technical Support Center: Troubleshooting Byproduct Formation in Palladium-Catalyzed Reactions of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the versatile 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly the formation of unwanted byproducts. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions and purify your desired products efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Presence of a Debrominated Byproduct (7H-pyrrolo[2,3-d]pyrimidine)

Q1: I am observing a significant amount of the debrominated starting material, 7H-pyrrolo[2,3-d]pyrimidine, in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent this?

A: The formation of a hydrodehalogenated byproduct is a common issue in palladium-catalyzed cross-coupling reactions.[3] This side reaction is often competitive with the desired coupling process and can arise from several factors.

Root Causes & Mechanistic Insight:

  • β-Hydride Elimination: If your boronic acid partner contains β-hydrogens, this can lead to the formation of a palladium-hydride species (Pd-H) after transmetalation. This Pd-H species can then reductively eliminate with your this compound, leading to the debrominated product.

  • Protonolysis of the Organometallic Reagent: Boronic acids can undergo protodeboronation, especially in the presence of water and a strong base, which can generate a proton source that facilitates the hydrodehalogenation pathway.[4]

  • Solvent as a Hydride Source: Certain solvents, particularly alcohols or wet aprotic solvents, can act as hydride donors, leading to the formation of Pd-H species and subsequent hydrodehalogenation.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Choice of Base A weaker base can minimize protodeboronation of the boronic acid.Switch from strong bases like NaOH or KOH to milder options such as K2CO3, Cs2CO3, or K3PO4.[5][6] The choice of base can be critical, and screening may be necessary.
Solvent System Anhydrous, aprotic solvents are less likely to act as hydride sources.Use rigorously dried solvents like dioxane, toluene, or DMF. If a co-solvent is needed for solubility, minimize the amount of protic solvent (e.g., water, ethanol).[7][8]
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[9][10][11]Employ ligands such as S-Phos, XPhos, or other Buchwald-type ligands.[9][12] These ligands stabilize the catalytically active monoligated Pd(0) species.
Reaction Temperature Lowering the temperature can sometimes disfavor the side reaction.Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.

Troubleshooting Workflow for Hydrodehalogenation

start Hydrodehalogenation Observed base Switch to a Milder Base (e.g., K2CO3, K3PO4) start->base solvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent If byproduct remains success Problem Resolved base->success Successful ligand Employ Bulky, Electron-Rich Ligand (e.g., XPhos, S-Phos) solvent->ligand If byproduct remains solvent->success Successful temp Lower Reaction Temperature ligand->temp If byproduct remains ligand->success Successful temp->success Successful fail Issue Persists temp->fail If all else fails

Caption: A decision tree for troubleshooting hydrodehalogenation.

Issue 2: Homocoupling of the Boronic Acid Reagent

Q2: My reaction mixture shows a significant amount of the homocoupled biaryl product derived from my boronic acid. What causes this and how can I suppress it?

A: The homocoupling of boronic acids to form symmetrical biaryls is another prevalent side reaction in Suzuki-Miyaura couplings.

Root Causes & Mechanistic Insight:

  • Oxidative Homocoupling: This can be promoted by the presence of oxygen and is often catalyzed by the palladium species.

  • Reductive Elimination from a Di-organopalladium(II) Intermediate: After two transmetalation events without an intervening reductive elimination with the aryl halide, a di-organopalladium(II) species can form, which then reductively eliminates to give the homocoupled product.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Degassing Thoroughly removing oxygen from the reaction mixture is crucial to prevent oxidative homocoupling.Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
Stoichiometry of Boronic Acid Using a large excess of the boronic acid can sometimes favor homocoupling.Use a stoichiometry of 1.1 to 1.5 equivalents of the boronic acid relative to the this compound.
Palladium Precatalyst Using a well-defined Pd(II) precatalyst can lead to a more controlled initiation of the catalytic cycle.Consider using a precatalyst like Pd(dppf)Cl2 or a Buchwald G3 or G4 precatalyst.
Reaction Time and Temperature Prolonged reaction times at high temperatures can lead to catalyst degradation and an increase in side reactions.Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q3: My reaction turns black, and I see a precipitate, which I assume is palladium black. The reaction has stalled. What is happening and how can I prevent it?

A: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, elemental form.[13] This is a common mode of catalyst deactivation.

Root Causes & Mechanistic Insight:

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the soluble palladium species can degrade at high temperatures or be sensitive to reaction conditions.[14] Once the ligand dissociates, the unprotected palladium atoms can aggregate.

  • Unstable Catalytic Intermediates: Certain intermediates in the catalytic cycle may be unstable and prone to decomposition, leading to the formation of Pd(0) aggregates.

  • Reaction Conditions: High temperatures and prolonged reaction times can accelerate catalyst decomposition.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Ligand Choice and Loading More robust ligands can better stabilize the palladium catalyst. A slight excess of the ligand can also help.Use bulky, electron-rich biaryl phosphine ligands which are known to form stable monoligated palladium complexes.[9] Consider a Pd:ligand ratio of 1:1.1 to 1:1.5.
Palladium Source A stable precatalyst can provide a controlled release of the active Pd(0) species.Use a well-defined precatalyst. For example, Pd(OAc)2 in combination with a ligand can be effective.
Temperature Control Lower temperatures can slow down the rate of catalyst decomposition.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes provide rapid heating to the desired temperature, minimizing the time at which degradation can occur.
Solvent Effects The solvent can influence the stability of the catalytic species.[15][16]Ensure the use of high-purity, anhydrous solvents. Some solvents can coordinate to the palladium center and influence catalyst stability.[8][15][16]

Catalytic Cycle and Points of Failure

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Decomp Decomposition (Pd Black) Pd0->Decomp PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Trans Transmetalation PdII->Trans + R'-B(OR)2 Hydrodehalogenation Hydrodehalogenation PdII->Hydrodehalogenation + [H] source PdII_R Ar-Pd(II)-R'(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Caption: Simplified catalytic cycle for Suzuki coupling with potential byproduct pathways.

Issue 4: Low Reactivity in Sonogashira and Heck Couplings

Q4: I am attempting a Sonogashira or Heck coupling with this compound, but the reaction is very sluggish or gives no product. What factors should I consider?

A: While Suzuki couplings are common, other palladium-catalyzed reactions like Sonogashira and Heck couplings also present unique challenges with this heterocyclic substrate.

Root Causes & Mechanistic Insight:

  • Catalyst Inhibition: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.

  • Copper(I) Issues (Sonogashira): In Sonogashira couplings, the copper(I) co-catalyst can be sensitive to air and moisture. Its deactivation will stall the reaction.

  • Steric Hindrance: The substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine can sterically hinder the approach of the coupling partners.

Troubleshooting Strategies for Sonogashira and Heck Couplings:

ReactionStrategyRationaleRecommended Protocol
Sonogashira Copper-free Conditions To avoid issues with copper(I) sensitivity and potential homocoupling of the alkyne (Glaser coupling).Use a palladium catalyst with a suitable phosphine ligand (e.g., S-Phos) and a strong organic base like triethylamine or diisopropylethylamine in a solvent like THF or DMF.[17][18]
Sonogashira Ligand Choice A bulky, electron-donating ligand can promote the catalytic cycle and prevent catalyst inhibition by the substrate.In addition to standard phosphine ligands, consider N-heterocyclic carbene (NHC) ligands.
Heck Base Selection A suitable base is crucial for regenerating the active Pd(0) catalyst in the Heck catalytic cycle.Organic bases like triethylamine are common. Inorganic bases like K2CO3 or Cs2CO3 can also be effective, often in polar aprotic solvents like DMF or NMP.
Heck Additives Additives can sometimes be necessary to facilitate the reaction.Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using inorganic bases.
General Protecting Group on N7 Protecting the N7 position of the pyrrole ring can sometimes improve reactivity by preventing coordination to the palladium center.Consider protecting with a Boc or SEM group, although this adds extra synthetic steps.

References

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015). PubMed. [Link]
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (n.d.).
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC. (2021). PubMed Central. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). NIH. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. [Link]
  • Ligand design for cross-couplings: phosphines - YouTube. (2024). YouTube. [Link]
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (n.d.). Reddit. [Link]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). ArODES. [Link]
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.). RSC Publishing. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). RSC Publishing. [Link]
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (n.d.). PubMed Central. [Link]
  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV. (1986). OSTI.GOV. [Link]
  • Palladium‐catalyzed dehalogenation of 5‐halopyrazoles - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - NIH. (n.d.). NIH. [Link]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). ePrints Soton. [Link]
  • Fused Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) by Palladium-Catalyzed Direct N–H and C–H Arylation Reactions - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
  • Fused Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) by Palladium-Catalyzed Direct N–H and C–H Arylation Reactions | Request PDF. (n.d.).
  • Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo... - ResearchGate. (n.d.).
  • X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed. (2021). PubMed. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - MDPI. (n.d.). MDPI. [Link]
  • Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I - PubMed. (n.d.). PubMed. [Link]
  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - OUCI. (n.d.). OUCI. [Link]
  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B - PubMed. (n.d.). PubMed. [Link]
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed. (n.d.). PubMed. [Link]
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.). NIH. [Link]
  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. (n.d.). Semantic Scholar. [Link]
  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cycliz
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.). MDPI. [Link]
  • (PDF) Investigation of Heck Coupling on - Amanote Research. (n.d.). Amanote Research. [Link]
  • ACS Sustainable Chemistry & Engineering - ACS Publications - American Chemical Society. (n.d.). American Chemical Society. [Link]

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Technical Support Center: Synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of these valuable heterocyclic compounds. The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a prevalent scaffold in numerous kinase inhibitors, making its efficient functionalization a critical step in pharmaceutical research.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you in your synthetic endeavors.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Low Yield of the Desired 5-Bromo Product

Question: My bromination of 7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide (NBS) results in a low yield of the desired 5-bromo product. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the C-5 bromination of the 7H-pyrrolo[2,3-d]pyrimidine core are a common challenge. The pyrrole ring is electron-rich, making it highly reactive towards electrophilic bromination.[4] However, several factors can lead to incomplete conversion or the formation of side products.

Underlying Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. While some protocols suggest room temperature, others may require cooling to control reactivity or gentle heating to drive the reaction to completion.

  • Poor Solubility of Starting Material: The 7H-pyrrolo[2,3-d]pyrimidine core can have limited solubility in certain organic solvents. Ensure your starting material is fully dissolved before adding the brominating agent to prevent a heterogeneous reaction mixture, which can lead to inconsistent results.

  • Decomposition of NBS: N-bromosuccinimide can decompose over time, especially if not stored properly in a cool, dark, and dry place.[6] Using freshly recrystallized or commercially available high-purity NBS is recommended to ensure its reactivity.[7]

Experimental Protocol: Optimizing Reaction Conditions

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Chloroform (CHCl3), or Acetonitrile (MeCN)These solvents are relatively inert and offer good solubility for the starting material. Anhydrous conditions are crucial to prevent hydrolysis of NBS and side reactions.[8]
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and improve selectivity.
Stoichiometry 1.0 - 1.1 equivalents of NBSUsing a slight excess of NBS can help drive the reaction to completion. However, a large excess should be avoided to minimize the risk of over-bromination.
Reaction Time 1 - 4 hoursMonitor the reaction by TLC until the starting material is consumed.
Issue 2: Formation of Multiple Products and Over-Bromination

Question: My reaction mixture shows multiple spots on TLC, and I suspect the formation of di-brominated or other side products. How can I improve the regioselectivity for C-5 bromination?

Answer: The high reactivity of the pyrrolo[2,3-d]pyrimidine ring system can lead to a lack of regioselectivity and the formation of multiple brominated species. The primary side products are often di-brominated compounds.

Underlying Causes and Solutions:

  • Excess Brominating Agent: Using a significant excess of NBS can lead to the bromination of other positions on the heterocyclic core.

  • Reaction Temperature Too High: Higher temperatures can increase the rate of reaction at less reactive sites, leading to a mixture of products.

  • Unprotected N-7 Position: The acidic proton at the N-7 position of the pyrrole ring can influence the electronic distribution of the ring system. Protection of this nitrogen can enhance the regioselectivity of the bromination at the C-5 position.[9]

Visualizing the Impact of N-7 Protection:

G cluster_0 Unprotected N-7 cluster_1 Protected N-7 Unprotected 7H-Pyrrolo[2,3-d]pyrimidine NBS NBS Unprotected->NBS Electrophilic Bromination Mixture Mixture of Products (5-bromo, di-bromo, etc.) NBS->Mixture Protected N-7 Protected Pyrrolo[2,3-d]pyrimidine NBS2 NBS Protected->NBS2 Regioselective Bromination Selective 5-Bromo Product (High Yield) NBS2->Selective

Caption: N-7 protection enhances regioselectivity in bromination.

Recommended N-7 Protecting Groups:

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages
Tosyl (Ts) Tosyl chloride (TsCl), Base (e.g., NaH, K2CO3)Strong base (e.g., NaOH) or reducing agentsRobust, stable to many reaction conditions.
Benzenesulfonyl (Bs) Benzenesulfonyl chloride (BsCl), BaseSimilar to TosylOften provides good crystallinity for intermediates.
(2-Trimethylsilyl)ethoxymethyl (SEM) SEM chloride (SEMCl), BaseFluoride source (e.g., TBAF), or acidic conditionsCan be removed under mild conditions.
Issue 3: Difficulty in Removing Succinimide Byproduct

Question: After my reaction with NBS, I am struggling to remove the succinimide byproduct. It co-elutes with my product during column chromatography. What are effective purification strategies?

Answer: The removal of succinimide is a frequent challenge in reactions employing NBS. Due to its polarity, it can have similar retention factors to polar heterocyclic products on silica gel.

Purification Workflow:

G Start Crude Reaction Mixture (Product + Succinimide) Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash) Start->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Acid_Base_Extraction Acid-Base Extraction (Optional, product stability dependent) Extraction->Acid_Base_Extraction Chromatography Silica Gel Chromatography Acid_Base_Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure 5-Bromo Product Recrystallization->Final_Product

Caption: Purification workflow for removing succinimide.

Detailed Purification Steps:

  • Aqueous Work-up: After the reaction is complete, quench the mixture with an aqueous solution of a mild reducing agent like sodium thiosulfate to destroy any remaining active bromine species. Follow this with a wash with saturated aqueous sodium bicarbonate to remove acidic byproducts.

  • Extraction: Extract the product into a suitable organic solvent such as DCM or ethyl acetate.

  • Acid-Base Extraction (Use with Caution): If your product is stable to acidic and basic conditions, an acid-base extraction can be effective. Succinimide is weakly acidic and can be extracted into a basic aqueous solution. However, the stability of your specific derivative must be confirmed to avoid decomposition.[10]

  • Silica Gel Chromatography: If co-elution is an issue, try modifying the solvent system. A less polar solvent system might increase the separation between your product and the more polar succinimide.

  • Recrystallization: This is often the most effective method for removing succinimide. Choose a solvent system in which your product has good solubility at elevated temperatures and poor solubility at room temperature or below, while succinimide remains soluble.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of bromination with NBS?

A1: The bromination of electron-rich heterocycles like 7H-pyrrolo[2,3-d]pyrimidine with NBS proceeds via an electrophilic aromatic substitution mechanism. In the presence of a trace amount of HBr, NBS generates a low concentration of molecular bromine (Br₂), which is the active brominating agent. The pyrrole ring acts as a nucleophile, attacking the electrophilic bromine to form a sigma complex, which then loses a proton to restore aromaticity.

Q2: Are there alternative brominating agents I can use?

A2: Yes, while NBS is common, other reagents can be employed. Molecular bromine (Br₂) can be used, but it is less selective and can lead to more side products.[4] Other options include using a bromide salt (e.g., NaBr) in the presence of an oxidant like Oxone® or a bromate.[11][12] These methods can offer different reactivity profiles and may be advantageous for specific substrates.

Q3: How can I confirm the structure of my this compound derivative?

A3: The structure of your final product should be confirmed by a combination of analytical techniques:

  • ¹H NMR Spectroscopy: The introduction of a bromine atom at the C-5 position will result in the disappearance of the proton signal at that position. You should observe the remaining protons on the pyrrolo[2,3-d]pyrimidine core.[13]

  • ¹³C NMR Spectroscopy: The C-5 carbon signal will show a significant upfield shift due to the C-Br bond.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (approximately a 1:1 ratio for the M and M+2 peaks).[14]

Q4: What safety precautions should I take when working with NBS?

A4: N-Bromosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of the powder.[15] Reactions involving NBS can be exothermic, so it is important to control the rate of addition and maintain proper temperature control, especially on a larger scale.[8]

References

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.
  • N-Bromosuccinimide. (2019).
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Semantic Scholar.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Br2 and Electorphilic Br+ reagents. Wordpress.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • N-Bromosuccinimide. Wikipedia.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. MDPI.
  • How to separate succinimide from a bromination product when using NBS? ResearchGate.
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube.
  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed.
  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. National Center for Biotechnology Information.
  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate.
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.

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Stability issues of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Under Acidic and Basic Conditions.

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly under acidic and basic experimental conditions. As a key intermediate in the synthesis of a wide range of bioactive molecules, understanding its stability profile is critical for reaction optimization, impurity profiling, and the development of robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under harsh acidic and basic conditions. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, can be sensitive to pH extremes, potentially leading to hydrolysis, dehalogenation, or even ring-opening reactions. It is crucial to control the pH of your reaction and storage solutions to maintain the integrity of the compound.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, two principal degradation pathways are of concern:

  • Hydrolysis of the pyrimidine ring: The pyrimidine ring is susceptible to acid-catalyzed hydrolysis, which could lead to the formation of various ring-opened byproducts.

  • Debromination: While the C-Br bond on the pyrrole ring is relatively stable, strong acidic conditions, especially in the presence of reducing agents or at elevated temperatures, could potentially lead to debromination, yielding the parent 7H-pyrrolo[2,3-d]pyrimidine.

Q3: What degradation products should I be aware of under basic conditions?

A3: Basic conditions can promote different degradation mechanisms:

  • Hydrolysis of the pyrimidine ring: Similar to acidic conditions, the pyrimidine ring can be susceptible to base-catalyzed hydrolysis.

  • Ring opening of the pyrrole ring: Strong basic conditions could potentially lead to the cleavage of the pyrrole ring, resulting in more complex degradation products.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of your compound. This method should be able to separate the intact this compound from any potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Treatment

Scenario: You've performed a reaction under acidic conditions (e.g., using HCl or TFA) and your HPLC chromatogram shows new, unexpected peaks, suggesting degradation of your starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Acid-Catalyzed Hydrolysis The pyrimidine ring of the 7-deazapurine core is susceptible to hydrolysis in the presence of strong acids, leading to ring-opened byproducts.1. Reduce Acid Concentration: Use the minimum effective concentration of the acid. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize degradation. 3. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Use a Milder Acid: If possible, substitute strong acids with weaker organic acids.
Debromination Under certain acidic conditions, particularly with prolonged heating or in the presence of trace metals, the bromine atom may be cleaved from the pyrrole ring.1. Degas Solvents: Remove dissolved oxygen, which can participate in radical-mediated debromination. 2. Use Scavengers: Add radical scavengers if you suspect a radical-based mechanism. 3. Purify Reagents: Ensure all reagents and solvents are free from metal contaminants.
Issue 2: Low Recovery of Compound After Work-up with a Strong Base

Scenario: After treating your reaction mixture with a strong base (e.g., NaOH or KOH) during work-up, you observe a significant loss of this compound.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Base-Catalyzed Hydrolysis/Ring Opening Strong bases can catalyze the hydrolysis of the pyrimidine ring or potentially lead to the cleavage of the pyrrole ring, forming highly polar byproducts that may be lost during extraction.1. Use a Weaker Base: Substitute strong hydroxides with milder bases like sodium bicarbonate or potassium carbonate for neutralization. 2. Minimize Contact Time: Perform the basic wash or extraction quickly and at a low temperature. 3. Avoid Excess Base: Use only the stoichiometric amount of base required for neutralization.

Experimental Protocols

To assist in identifying potential stability issues, the following are detailed protocols for forced degradation studies, based on ICH guidelines.[1][2][3][4][5] These studies are designed to intentionally degrade the compound to an extent of 5-20%, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[1][5]

Protocol 1: Acidic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Sample Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC-UV and LC-MS.

Protocol 2: Basic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At regular intervals, withdraw an aliquot.

  • Sample Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC-UV and LC-MS.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound under acidic and basic conditions.

Acid_Degradation A This compound B [Intermediate_Protonated_Species] A->B H+ D 7H-pyrrolo[2,3-d]pyrimidine (Debromination Product) A->D H+, reducing agent (trace) C Hydrolysis Products (Ring-opened) B->C H2O

Caption: Potential acidic degradation pathways.

Basic_Degradation A This compound B [Intermediate_Anionic_Species] A->B OH- C Hydrolysis Products (Ring-opened) B->C H2O D Pyrrole Ring Cleavage Products B->D Strong Base, Heat

Caption: Potential basic degradation pathways.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]
  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
  • Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • C–H Imidation of 7-Deazapurines. (n.d.).
  • This compound. Crysdot LLC. [Link]

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Technical Support Center: Regioselectivity in the Functionalization of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold, commonly known as a 7-deazapurine.[1][2][3] The inherent asymmetry and distinct electronic nature of the fused pyrrole and pyrimidine rings present unique challenges and opportunities in achieving regioselective synthesis.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to diagnose and resolve common experimental hurdles.

Core Concepts & Frequently Asked Questions

Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental reactivity of the this compound core.

G Key Reactive Sites of this compound cluster_0 a N7_label N-7 (Pyrrole NH) - Acidic Proton - Nucleophilic Site for Alkylation/Arylation a->N7_label pKa ~16-18 C5_label C-5 Position - Electrophilic Carbon - Site for Pd-Catalyzed Cross-Coupling a->C5_label C-Br Bond

Caption: Key reactive sites on the this compound scaffold.

Q1: What are the primary reactive sites on this compound that I need to consider?

A1: There are two principal sites for functionalization, each with distinct chemical reactivity:

  • The Pyrrole Nitrogen (N-7): The N-H proton on the pyrrole ring is acidic and can be deprotonated by a suitable base. This makes the N-7 position a nucleophilic site, ideal for reactions like N-alkylation and N-arylation.[4]

  • The C-5 Carbon: The carbon atom bearing the bromine substituent is electrophilic and serves as the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-Br bond is the cornerstone of C-C, C-N, and C-O bond formation at this position.[5][6]

Q2: I'm planning a multi-step synthesis. In what order should I functionalize the N-7 and C-5 positions?

A2: The sequence is critical and depends on your target molecule and reaction conditions.

  • N-7 Protection/Functionalization First: This is a common strategy. Protecting the N-7 position (e.g., with SEM or tosyl groups) or installing the desired N-7 substituent first can prevent unwanted side reactions during subsequent C-5 cross-coupling.[7] An unprotected N-H can sometimes interfere with palladium catalysts or act as a competing nucleophile.

  • C-5 Functionalization First: This approach is also viable, particularly if the conditions for N-7 functionalization are mild and compatible with the newly introduced C-5 substituent. However, be aware that the substituent at C-5 can electronically influence the reactivity of the N-7 position.

Q3: Does the bromine at C-5 affect the acidity of the N-7 proton?

A3: Yes, subtly. As an electron-withdrawing group, the bromine atom at C-5 slightly increases the acidity of the N-7 proton compared to the non-brominated parent scaffold, making it easier to deprotonate. This effect is generally modest but can be a factor when selecting a base for N-alkylation.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling at C-5

This section addresses the most common challenges encountered during C-5 functionalization via palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

Issue: "My Suzuki coupling reaction at C-5 is giving low yields, and I'm observing significant amounts of the debrominated starting material (7H-pyrrolo[2,3-d]pyrimidine). What's going wrong?"

This is a classic problem stemming from a competition between the desired cross-coupling pathway and undesired side reactions like protodeboronation of the boronic acid and hydrodehalogenation of the starting material.[8]

Troubleshooting Workflow:

G start Low Yield / Debromination in Suzuki Coupling q1 Is your boronic acid stable? (Check for protodeboronation) start->q1 sol1 Switch to a more stable boron reagent: - Boronic ester (e.g., pinacol ester) - Trifluoroborate salt (MIDA esters) q1->sol1 Yes q2 Is your base too strong or reaction temperature too high? q1->q2 No sol1->q2 sol2 Use a milder, bulkier base: - K3PO4 or Cs2CO3 are often superior to Na2CO3. - Lower the reaction temperature (e.g., 80-90 °C). q2->sol2 Yes q3 Is your catalyst/ligand system optimal? (Catalyst deactivation or slow turnover) q2->q3 No sol2->q3 sol3 Use a modern, electron-rich, bulky phosphine ligand: - XPhos, SPhos, or RuPhos - Use a pre-formed catalyst (e.g., XPhos Pd G2/G3) to ensure active Pd(0) formation. q3->sol3 Yes end Improved Yield & Selectivity q3->end No, re-evaluate solvent & degassing sol3->end

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Detailed Recommendations:

ParameterStandard ApproachOptimized Recommendation for Problematic SubstratesRationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)XPhos Pd G2/G3, Pd₂(dba)₃ with XPhos/SPhosBulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step and promote reductive elimination over side reactions.[8][9][10] Pre-catalysts ensure efficient generation of the active Pd(0) species.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, K₃PO₄Milder, more soluble bases can reduce the rate of protodeboronation of the boronic acid and minimize base-mediated decomposition pathways.[8]
Solvent Dioxane/H₂O, Toluene/H₂OAnhydrous Dioxane, Toluene, or 2-MeTHFWhile water is often necessary, excessive amounts can promote protodeboronation. Ensure all solvents are rigorously degassed to prevent catalyst oxidation.[8][11]
Boron Reagent Arylboronic AcidArylboronic acid pinacol ester, AryltrifluoroborateThese reagents are often more stable to protodeboronation under the reaction conditions, releasing the boronic acid slowly in situ.[8]
Buchwald-Hartwig Amination

Issue: "I am trying to couple a primary/secondary amine at the C-5 position, but the reaction is stalled with no product formation, or I see only starting material."

The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and the potential for the heterocyclic substrate to inhibit the palladium catalyst.[12]

Causality & Solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[8]

    • Solution: Employ bulky ancillary ligands (e.g., Josiphos, BrettPhos, XPhos) that sterically shield the palladium center and favor the productive catalytic cycle over inhibitory binding.[13]

  • Incorrect Base Selection: The base's role is to deprotonate the amine (or the intermediate Pd-amine complex) to form the amide. Its strength and solubility are critical.[12]

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. K₂CO₃ or K₃PO₄ are generally not strong enough for this transformation.

  • Slow Reductive Elimination: The final C-N bond-forming step can be slow, especially with electron-rich amines.

    • Solution: Ligand choice is paramount. Ligands like BrettPhos have been specifically designed to accelerate reductive elimination for a wide range of amine substrates. Ensure the reaction is heated appropriately (typically 80-110 °C).

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) after initial reduction or ligand exchange.
Ligand XPhos, BrettPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition by the substrate's nitrogen atoms.[13][14]
Base NaOtBu, KOtBu, LHMDSA strong, non-nucleophilic base is essential for the deprotonation step of the catalytic cycle.[12]
Solvent Toluene, Dioxane, or CPME (anhydrous, degassed)Aprotic solvents that can dissolve the reactants and maintain the stability of the catalytic species.
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the reductive elimination step.

Troubleshooting Guide: N-7 Functionalization

Functionalization at the pyrrole nitrogen is typically more straightforward but can present its own set of challenges, primarily related to incomplete reactions or unwanted side reactions.

Issue: "My N-7 alkylation with an alkyl halide is slow and gives low conversion, even after prolonged reaction times."

Causality & Solutions:

  • Insufficient Basicity: The N-7 proton requires a sufficiently strong base for complete deprotonation to generate the nucleophilic anion.

    • Solution: For simple alkyl halides, potassium carbonate (K₂CO₃) in DMF or acetonitrile is often sufficient.[4] If the reaction is sluggish, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

  • Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution: DMF is an excellent solvent for this reaction as it effectively dissolves the pyrrolopyrimidine salt. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate reactions in less polar solvents.

  • Low Reactivity of Alkylating Agent: Sterically hindered or less reactive alkylating agents (e.g., secondary halides, alkyl tosylates) will require more forcing conditions.

    • Solution: Increase the reaction temperature. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent.[4]

ParameterStandard ConditionsFor Sluggish ReactionsRationale
Base K₂CO₃, Cs₂CO₃NaH, KHMDSA stronger base ensures rapid and complete formation of the N-7 anion, increasing the rate of nucleophilic attack.
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl ChlorideAlkyl TriflateTriflate is an excellent leaving group, significantly increasing the electrophilicity of the alkylating agent.
Solvent Acetonitrile, AcetoneDMF, DMSO (anhydrous)Polar aprotic solvents enhance the nucleophilicity of the anion and help dissolve ionic intermediates.[4]
Additive NoneKI (catalytic, with alkyl chlorides/bromides)Finkelstein reaction in situ generates the more reactive alkyl iodide.
Temperature RT to 60 °C80 - 120 °C or Microwave IrradiationProvides the necessary activation energy for less reactive substrates.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-5

This protocol is adapted from optimized procedures for challenging heteroaryl couplings.[8][9][10]

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid or pinacol ester (1.2 - 1.5 eq), and a finely ground strong base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and, if not using a pre-catalyst, the corresponding ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, concentration ~0.1 M).

  • Degassing: Subject the reaction vessel to three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for N-7 Alkylation

This protocol is based on standard and effective N-alkylation methods.[4][15]

  • Setup for Strong Base: To a dry, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the oil, then carefully decant the hexane.

  • Anion Formation: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

References

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Povilaitis, P., et al. (2022).
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  • Kandil, S., et al. (2020).
  • Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Buchwald-Hartwig Amin
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  • Kawate, T., et al. (2005).
  • Slanina, T., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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  • Buchwald–Hartwig amin
  • Regioselective Syntheses of 7Halogenated 7-Deazapurine Nucleosides Related to 2Amino7-deaza-2′-deoxyadenosine and 7-Deaza-2′-deoxyisoguanosine.
  • Sharma, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]
  • Pohl, R., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
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  • Scott, J. S., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
  • Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Royal Society of Chemistry. [Link]
  • Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. [Link]
  • Al-blewi, F. F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]
  • Povilaitis, P., et al. (2022).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Kandil, S., et al. (2020).
  • Benaicha, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This scaffold, a vital building block in medicinal chemistry and drug development, presents unique challenges and opportunities in C-C and C-N bond formation. This guide is structured to provide direct answers to common issues, moving from general questions to specific troubleshooting scenarios, ensuring you have the expert insights needed for success.

Frequently Asked Questions (FAQs)

Q1: I am planning to functionalize this compound. Which cross-coupling reaction is most suitable for my target molecule?

The choice of reaction depends entirely on the bond you intend to form:

  • Suzuki-Miyaura Coupling: This is the premier choice for forming Carbon-Carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is highly versatile and generally tolerant of a wide range of functional groups.[1]

  • Buchwald-Hartwig Amination: This is the state-of-the-art method for forming Carbon-Nitrogen (C-N) bonds . It allows for the coupling of a vast array of primary and secondary amines, anilines, and other N-nucleophiles.[2][3]

  • Sonogashira Coupling: Use this reaction to form Carbon-Carbon (C-C) triple bonds by coupling with terminal alkynes. This reaction is invaluable for introducing alkynyl moieties into your scaffold.[4]

  • Mizoroki-Heck Reaction: This reaction is used to form Carbon-Carbon (C-C) bonds with alkenes, leading to substituted vinyl products. While powerful, controlling regioselectivity can be a key challenge.[5]

Q2: What is the most significant challenge when performing cross-coupling reactions on the 7-deazapurine scaffold?

The primary challenge is catalyst inhibition or deactivation due to the Lewis basic nitrogen atoms within the pyrrolo[2,3-d]pyrimidine core.[6] These nitrogens can coordinate strongly to the palladium center, sequestering the active catalyst and preventing it from participating in the catalytic cycle. This often leads to sluggish or incomplete reactions.

The solution lies in strategic ligand selection. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, or trialkylphosphines like P(tBu)₃) are essential.[7][8] These ligands serve two purposes:

  • Their steric bulk creates a protective "pocket" around the palladium, hindering coordination from the substrate's nitrogen atoms.[8]

  • Their electron-donating nature increases electron density on the palladium, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination step.[9]

Q3: The N7-proton is acidic. Should I protect it before attempting a cross-coupling reaction?

While not always mandatory, N7-protection is highly recommended , especially when using strong bases. The acidic N-H can interfere with the reaction in several ways:

  • Base Consumption: It can consume a stoichiometric amount of your base, altering the optimal reaction conditions.

  • Solubility Issues: The deprotonated species can form salts with poor solubility in common organic solvents, hindering reaction kinetics.[8]

  • Catalyst Interaction: The resulting anionic heterocycle can interact differently with the catalyst.

Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective. However, some studies show that reactions can proceed on the unprotected scaffold, but this often requires more rigorous optimization of the base and solvent system.[10] For reproducibility and broader substrate scope, protection is the more robust strategy.

Troubleshooting Guides by Reaction

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
  • Probable Cause 1: Ineffective Catalyst System. The combination of palladium precursor and ligand is critical. Standard ligands like PPh₃ may be insufficient due to catalyst poisoning.

    • Solution: Switch to a more robust catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand.[6][11] Pd(dppf)Cl₂ has also proven effective for similar heteroaryl couplings.[12][13]

      • Recommended Ligands: XPhos, SPhos, RuPhos, or P(tBu)₃.

      • Pro-Tip: Using well-defined palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) can ensure efficient generation of the active Pd(0) species and often give more consistent results.

  • Probable Cause 2: Inappropriate Base or Solvent. The base is crucial for activating the boronic acid via formation of a borate complex, which is necessary for transmetalation. Poor solubility of reactants or the base can stall the reaction.

    • Solution: Screen different bases and solvent systems.

      • Bases: Inorganic bases are typically used. K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃, particularly for challenging substrates.[6][11]

      • Solvents: A mixture of an aprotic organic solvent and water is common (e.g., 1,4-dioxane/water, Toluene/water, THF/water).[14] The water is essential for dissolving and activating the inorganic base. Ensure the solvent system fully dissolves your starting materials at the reaction temperature.

  • Probable Cause 3: Protodeboronation of the Boronic Acid. This is the undesired cleavage of the C-B bond, where the boron group is replaced by a hydrogen atom. It is a common side reaction, especially with electron-deficient or unstable heteroaryl boronic acids.[8][14]

    • Solution:

      • Use a more stable boronic ester, such as a pinacol ester (Bpin) or MIDA boronate, instead of the free acid.[1][14]

      • Employ anhydrous reaction conditions if possible, though this may require using a different base (e.g., an alkoxide).[11]

      • Minimize reaction time and temperature where feasible.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
  • Probable Cause 1: Strong Coordination of Amine/Substrate. As with Suzuki coupling, both the starting amine and the pyrrolopyrimidine can inhibit the catalyst.

    • Solution: Employ highly active and sterically hindered ligands. The Buchwald biarylphosphine ligands are specifically designed for this purpose.

      • For primary amines/anilines: Consider XPhos or BrettPhos.[15]

      • For secondary amines: Josiphos-type ferrocenyl ligands or P(tBu)₃ can be very effective.

      • Catalyst: Use a reliable precatalyst like a PEPPSI-type catalyst for NHC ligands or a Buchwald G3/G4 precatalyst for phosphine ligands to ensure clean catalyst activation.[16]

  • Probable Cause 2: Incorrect Base Selection. Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine or the intermediate Pd-amine complex.

    • Solution: Use strong bases like NaOt-Bu, KOt-Bu, or LiHMDS.[3][6] Weaker bases like carbonates are generally ineffective. Be aware that ester or nitro functional groups may be incompatible with strong alkoxide bases.[15]

Issue 3: Stalled Sonogashira Coupling or Alkyne Homocoupling
  • Probable Cause 1: Inactive or Poisoned Catalyst. The Sonogashira reaction is sensitive to impurities and oxygen. The copper co-catalyst can also be deactivated.

    • Solution:

      • Ensure all reagents and solvents are anhydrous and thoroughly degassed.[4] Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[17]

      • If the reaction stalls, fresh catalyst can sometimes be added.[4]

      • Consider a copper-free Sonogashira protocol, which may require a more specialized palladium/ligand system but avoids issues related to the copper co-catalyst.

  • Probable Cause 2: Glaser Homocoupling. The terminal alkyne can couple with itself in the presence of oxygen and the copper catalyst, forming a symmetrical di-yne byproduct.

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this.[14] Purge the solvent and the reaction vessel thoroughly with an inert gas before adding the catalyst and reagents.

Catalyst System Selection Guide

The following table provides recommended starting points for various cross-coupling reactions with this compound. Optimization will likely be required for your specific substrate.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%) or Pd₂(dba)₃ (1-2%)XPhos or SPhos (2-4%)K₃PO₄ or Cs₂CO₃ (2-3)1,4-Dioxane / H₂O (5:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)BrettPhos or RuPhos (4%)NaOt-Bu or LiHMDS (1.5)Toluene or THF80-110
Sonogashira PdCl₂(PPh₃)₂ (2-5%)(none required)Et₃N or DIPEA (2-3)THF or DMF25-80
(with CuI) CuI (5-10%)

Visual Workflows and Mechanisms

Generalized Palladium Cross-Coupling Cycle

Palladium Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants cluster_product pd0 Active Pd(0)L₂ Catalyst oa_complex Pd(II) Oxidative Addition Complex (R-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition (+ R-X) tm_complex Pd(II) Transmetalation Complex (R-Pd(II)-R')L₂ oa_complex->tm_complex Transmetalation (+ R'-M) tm_complex->pd0 Reductive Elimination (- R-R') product Product (R-R') tm_complex->product aryl_halide Aryl Halide (R-X) aryl_halide->oa_complex coupling_partner Coupling Partner (R'-M) coupling_partner->tm_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for a Failed Reaction

Troubleshooting Workflow cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Parameters start Reaction Failed (Low Yield / No Product) check_reagents 1. Check Reagents & Setup start->check_reagents check_catalyst 2. Evaluate Catalyst System check_reagents->check_catalyst Reagents OK reagent_purity Purity of Starting Materials (SM)? check_reagents->reagent_purity check_conditions 3. Re-evaluate Conditions check_catalyst->check_conditions Catalyst OK ligand_choice Is Ligand Bulky & Electron-Rich Enough? check_catalyst->ligand_choice temp Is Temperature Optimal? check_conditions->temp solvent_quality Solvent Anhydrous & Degassed? reagent_purity->solvent_quality inert_atmo Inert Atmosphere Maintained? solvent_quality->inert_atmo success Reaction Optimized inert_atmo->success catalyst_source Is Precatalyst Reliable? ligand_choice->catalyst_source base_choice Is Base Correct for Reaction Type? catalyst_source->base_choice base_choice->success concentration Is Concentration Appropriate? temp->concentration concentration->success

Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions.

Detailed Experimental Protocols

Disclaimer: The following are generalized procedures and must be adapted and optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk tube or microwave vial, add the N-protected this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.[14]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2 mol%), the phosphine ligand (if not part of the precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.[3]

  • Reagent Addition: Add the N-protected this compound (1.0 equiv.). Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Nucleophile Addition: Add the amine coupling partner (1.1-1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6349-6358.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • Sherwood, T. C., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9384-9394.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (2019). Greener Approaches to Cross-Coupling. In Green Chemistry Series.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ACS Publications. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813.
  • Royal Society of Chemistry. (2017). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances.
  • National Institutes of Health. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Thieme. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.
  • National Institutes of Health. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo....
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemRxiv. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • ResearchGate. (2019). Cross-Coupling Reactions: A Practical Guide.
  • Carretero, J. C. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles.
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

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Troubleshooting low conversion rates in 5-bromo-7H-pyrrolo[2,3-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Reactions

A Foreword from Your Application Scientist

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've seen firsthand how this versatile building block, a cornerstone in medicinal chemistry for its role in synthesizing kinase inhibitors and other therapeutics, can also present unique challenges in the lab.[1] Low conversion rates in cross-coupling reactions are a frequent yet solvable issue.

This guide is structured to be your partner at the bench. It moves beyond simple protocols to explain the underlying chemical principles—the "why" behind a specific choice of ligand, base, or solvent. By understanding the causality, you can move from troubleshooting a single reaction to designing robust, high-yielding transformations from the start. We will focus primarily on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are most commonly employed with this substrate.

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common and frustrating issue: a stalled or low-yielding reaction. We will use a common scenario—a Suzuki-Miyaura coupling—as a framework for a logical, step-by-step diagnostic process.

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing low conversion (<50%). Where do I start?

Low conversion is a classic problem that can almost always be traced back to one of five key areas: (1) Reagent and System Integrity, (2) Catalyst System, (3) Base Selection, (4) Solvent Effects, or (5) Competing Side Reactions.

Below is a workflow designed to systematically diagnose and solve the issue.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Step 1: Verify Reagent & System Integrity start->check_reagents optimize_catalyst Step 2: Optimize Catalyst System (Pd Source & Ligand) check_reagents->optimize_catalyst Reagents & setup OK sub1 • Purity of bromide & boronic acid? • Anhydrous & deoxygenated solvent? • Inert atmosphere maintained? optimize_base_solvent Step 3: Re-evaluate Base & Solvent optimize_catalyst->optimize_base_solvent Still low conversion sub2 • Switch to a pre-catalyst (e.g., Pd G3)? • Use a bulky, electron-rich ligand? (e.g., SPhos, XPhos) • Screen ligand:Pd ratio (2:1 vs 1:1)? check_side_reactions Step 4: Investigate Side Reactions optimize_base_solvent->check_side_reactions Still low conversion sub3 • Is the base soluble? • Switch to a stronger base (e.g., K3PO4, Cs2CO3)? • Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF)? solution Improved Conversion check_side_reactions->solution Problem identified & solved sub4 • Check for debromination (hydrodehalogenation)? • Check for boronic acid homocoupling?

Figure 1. Systematic workflow for troubleshooting low conversion.

Step 1: Verify Reagent & System Integrity (The Foundation)

Before optimizing, ensure your foundation is solid.

  • Reagent Purity: Impurities in starting materials can poison catalysts. Verify the purity of your this compound and boronic acid by NMR or LC-MS. Protodeboronation (loss of the boronic acid group) can be an issue; consider using fresh or recently purchased boronic acid.

  • Atmosphere Control: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). This requires using Schlenk techniques and properly deoxygenated solvents. Purge your solvent with inert gas for at least 30 minutes before use.[2]

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and promote side reactions.[3] Use anhydrous solvents, and ensure glassware is oven- or flame-dried.

Step 2: Optimize the Catalyst System (The Engine)

The choice of palladium source and, critically, the phosphine ligand, is paramount for coupling with electron-rich heterocycles like 7-azaindole.

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[4] This reduction step can be inefficient and a source of failure.

    • Expert Tip: Use a well-defined palladium pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst.[5] These generate the active LPd(0) species cleanly and efficiently upon addition of a base, removing a major variable from your reaction.

  • Ligand Selection: The 7-azaindole nucleus is electron-rich, which can make the final reductive elimination step of the catalytic cycle sluggish. To overcome this, bulky and electron-rich dialkylbiaryl phosphine ligands are often required.[6][7]

    • Why? These ligands stabilize the palladium center, promote the difficult oxidative addition step with the aryl bromide, and their steric bulk facilitates the final C-C bond-forming reductive elimination.[6][8]

    • Actionable Advice: If you are using a simple ligand like PPh₃, switch to a more robust ligand. Good starting points are SPhos , XPhos , or RuPhos .[6][9]

Catalytic_Cycle Pd0 LPd(0) PdII_ArX L(Ar)Pd(II)-X Pd0->PdII_ArX OA_label Oxidative Addition (Ar-Br) PdII_ArR L(Ar)Pd(II)-R PdII_ArX->PdII_ArR TM_label Transmetalation (R-B(OH)2) PdII_ArR->Pd0 Ar-R RE_label Reductive Elimination (Problem Step!)

Figure 2. Simplified Suzuki catalytic cycle. Bulky, electron-rich ligands accelerate the final Reductive Elimination step.

Step 3: Re-evaluate Base and Solvent (The Environment)

The reaction environment dictates the solubility and reactivity of all components.[10][11][12][13]

  • Base: The base's role is to activate the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.

    • Problem: Poor solubility of the base is a common cause of failure.[14][15] If you are using K₂CO₃ in a solvent like toluene, it may not be soluble enough to be effective.

    • Solution: Switch to a stronger and/or more soluble base. K₃PO₄ is often effective. Cs₂CO₃ is even more soluble and basic, but also more expensive.

  • Solvent: The solvent must solubilize the reactants and the catalyst.

    • Common Choices: Aprotic polar solvents are standard. A mixture of 1,4-dioxane/water or Toluene/water is a robust starting point.[2][16] For greener alternatives, consider 2-MeTHF .[14]

    • Troubleshooting: If solubility is an issue, a more polar solvent like DMF can be tried, but be aware it can sometimes lead to different side reactions.[17]

Step 4: Investigate Competing Side Reactions (The Culprits)

If optimization of the main components fails, an unproductive pathway may be consuming your starting material.

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen, forming the parent 7H-pyrrolo[2,3-d]pyrimidine. This side reaction can be promoted by trace water or other proton sources and is a common issue in palladium-catalyzed couplings.[3][18][19]

    • Diagnosis: Look for the mass of the debrominated product in your LC-MS analysis.

    • Solution: This often points back to issues with the catalyst or reaction conditions. Using a more active catalyst system (e.g., a Buchwald pre-catalyst and ligand) that promotes the desired C-C coupling at a faster rate than the competing debromination is the best solution.[20]

  • Boronic Acid Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Diagnosis: Look for the mass of the R-R homocoupled product.

    • Solution: This reinforces the critical need for a thoroughly deoxygenated reaction system.

Frequently Asked Questions (FAQs)

Q2: I am performing a Buchwald-Hartwig amination on this compound. What are the key parameters to consider?

The principles are similar to the Suzuki coupling, but the specifics differ.

  • Ligand: The choice of ligand is highly dependent on the amine coupling partner.[21] For primary aliphatic amines, ligands like XPhos or RuPhos are excellent starting points. For more challenging couplings, such as with secondary amines or anilines, you may need to screen a wider range of ligands.[22][23]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[14] However, if your substrate has base-sensitive functional groups (like esters), a weaker base like K₃PO₄ or Cs₂CO₃ should be used, likely requiring a higher reaction temperature.[14]

  • Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane are the most common and reliable solvents for this transformation.[14][16]

Q3: For a Sonogashira coupling with a terminal alkyne, my reaction is sluggish. What can I do?

The Sonogashira reaction introduces a copper(I) co-catalyst, adding another layer of complexity.[24]

  • Catalyst System: A standard system is Pd(PPh₃)₂Cl₂ with CuI.[25]

  • Base/Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is used, often serving as both the base and part of the solvent system, along with a co-solvent like THF or DMF .[25][26]

  • Troubleshooting Sluggishness:

    • Ensure Anhydrous Conditions: The copper acetylide intermediate is sensitive to moisture.

    • Increase Temperature: These reactions are often run at elevated temperatures (60-100 °C).[25]

    • Copper-Free Variant: If issues persist, consider a copper-free Sonogashira protocol, which can sometimes avoid issues related to alkyne homocoupling (Glaser coupling).

Q4: Should I protect the N-H proton of the pyrrole ring?

The N-H proton of the 7-azaindole core is acidic and can potentially interfere with the reaction by reacting with strong bases or organometallic intermediates.

  • General Guideline: For most standard Suzuki, Buchwald-Hartwig, and Sonogashira reactions using carbonate or phosphate bases, protection is often not necessary .

  • When to Consider Protection: If you are using very strong bases (like organolithiums or NaH for other modifications) or if you are seeing intractable side products and have exhausted other optimization routes, N-protection might be beneficial. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl).

Q5: How can I monitor my reaction and identify byproducts?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of your starting material. For more quantitative analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard. It allows you to track the disappearance of starting materials and the appearance of your product, while also providing the mass of any potential byproducts like the debrominated or homocoupled species.[27]

  • Byproduct Identification: If you see a significant side product by LC-MS, check its mass against the expected masses for hydrodehalogenation (mass of starting material - Br + H) and boronic acid homocoupling (mass of 2x your boronic acid coupling partner - 2x B(OH)₂).

Summary of Recommended Starting Conditions for Cross-Coupling

The following table provides empirically validated starting points for optimizing your reaction. Conditions should always be optimized for each specific substrate combination.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source XPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Ligand XPhos (4 mol%)XPhos (4 mol%)PPh₃ (in pre-catalyst)
Co-Catalyst NoneNoneCuI (5-10 mol%)
Base K₃PO₄ (2.0 equiv)NaOtBu (1.5 equiv)Et₃N (3.0 equiv)
Solvent Dioxane / H₂O (4:1)Toluene or 2-MeTHFTHF or DMF
Temperature 80-110 °C80-110 °C25-80 °C
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)

References

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Solvent Effects on the Selectivity of Palladium-C
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
  • Catalytic Hydrodehalogen
  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Optimizing base and solvent for Buchwald-Hartwig amin
  • Optimising a Buchwald-Hartwig amin
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • What's the role of the phosphine ligand in Suzuki couplings? Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
  • Sonogashira coupling. Wikipedia.
  • RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing...
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

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Validation & Comparative

A Comparative Guide to Synthetic Strategy: 5-bromo-7H-pyrrolo[2,3-d]pyrimidine versus Other Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the C-Br Bond in Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, brominated heterocycles have emerged as pivotal building blocks.[1][2] Their unique electronic properties and versatile reactivity make them indispensable intermediates in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic materials.[1] The presence of a bromine atom on a heterocyclic core provides a robust and reliable reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the assembly of complex molecular architectures.[1][2]

Among the myriad of available brominated heterocycles, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine holds a special significance. The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. It forms the structural foundation of numerous kinase inhibitors and other biologically active compounds, making its functionalized derivatives highly sought after in drug discovery programs.[3][4][5][6][7][8]

This guide provides an in-depth comparative analysis of this compound against other classes of common brominated heterocycles. We will explore the nuances of their reactivity, supported by experimental data, and explain the causality behind synthetic choices to empower researchers, scientists, and drug development professionals in their quest for molecular innovation.

The Privileged Scaffold: Understanding this compound

The utility of this compound stems from the unique electronic nature of its fused ring system. The pyrimidine ring is inherently electron-deficient, while the pyrrole ring is electron-rich. This electronic dichotomy influences the reactivity at each position. The C5-bromo bond is positioned on the electron-rich pyrrole ring, yet is activated for cross-coupling reactions, providing a versatile handle for introducing molecular diversity.

Synthesis

The title compound is typically prepared via direct electrophilic bromination of the 7H-pyrrolo[2,3-d]pyrimidine core. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or chloroform.[9][10] The regioselectivity for the C5 position is driven by the electronics of the pyrrole ring.

Synthetic Applications: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its performance in palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is critical for building the complex scaffolds required for potent and selective kinase inhibitors.[6][8][11]

G cluster_reactions Key Cross-Coupling Reactions cluster_products Product Scaffolds start This compound Suzuki Suzuki-Miyaura (C-C Bond) start->Suzuki R-B(OH)₂ [Pd], Base Sonogashira Sonogashira (C-C Bond) start->Sonogashira R-C≡CH [Pd], Cu(I) Buchwald Buchwald-Hartwig (C-N Bond) start->Buchwald R₂NH [Pd], Base Aryl 5-Aryl Derivatives Suzuki->Aryl Alkynyl 5-Alkynyl Derivatives Sonogashira->Alkynyl Amino 5-Amino Derivatives Buchwald->Amino end_point Kinase Inhibitor Core Structures (e.g., for JAK, Axl, FAK) Aryl->end_point Alkynyl->end_point Amino->end_point

Caption: Synthetic utility of this compound.

A Comparative Analysis with Other Brominated Heterocycles

The choice of a brominated heterocycle is a critical decision in a synthetic campaign. Reactivity is governed by factors such as ring electronics, the position of the bromine atom, and the presence of other functional groups.[12]

Bromopyridines (e.g., 3-Bromopyridine)
  • Reactivity Profile: Pyridines are electron-deficient heterocycles. The reactivity of bromopyridines in cross-coupling reactions is highly dependent on the bromine's position. 2- and 4-bromopyridines are generally more reactive than 3-bromopyridine due to direct electronic activation from the ring nitrogen.[12][13] However, even 3-bromopyridine is a widely used and effective coupling partner.[14]

  • Comparison with this compound:

    • Electronics: Both are building blocks based on electron-deficient nitrogen heterocycles. However, the fused pyrrole ring in the 7-deazapurine scaffold introduces electron density that modulates the overall reactivity compared to a simple pyridine ring.

    • Synthetic Outcome: While both can be used to install an aromatic nitrogen-containing ring, the biological significance of the resulting scaffold is vastly different. The pyrrolo[2,3-d]pyrimidine core is specifically sought for its proven role in kinase binding, a feature not inherent to a simple pyridine.

Bromopyrimidines (e.g., 5-Bromo-2-chloropyrimidine)
  • Reactivity Profile: Pyrimidines are highly electron-deficient due to the presence of two nitrogen atoms. This makes the C-Br bond extremely activated towards oxidative addition in palladium catalysis.[15] A key challenge and opportunity with multi-halogenated pyrimidines is chemoselectivity. In palladium-catalyzed couplings, the reactivity of C-X bonds generally follows the order I > Br > Cl, allowing for sequential, site-selective functionalization.[16]

  • Comparison with this compound:

    • Reactivity: The C5-Br bond on a simple pyrimidine is arguably more reactive than on the pyrrolo[2,3-d]pyrimidine scaffold due to the stronger inductive effect of the two ring nitrogens without the influence of a fused electron-rich ring. This can lead to faster reaction times but may also require milder conditions to avoid side reactions.

    • Structural Complexity: this compound is a more complex and rigid scaffold, which can be advantageous in drug design for pre-organizing substituents for target binding.

Bromoindoles (e.g., 5-Bromoindole)
  • Reactivity Profile: In stark contrast to pyridines and pyrimidines, indoles are electron-rich aromatic systems. This property can make the oxidative addition of a C-Br bond to a palladium(0) center more challenging compared to electron-deficient heterocycles.[1] Consequently, these reactions often require more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle. N-H protection is also frequently necessary to prevent catalyst inhibition or undesired side reactions.[17]

  • Comparison with this compound:

    • Reaction Conditions: This comparison highlights the importance of matching the catalyst system to the substrate's electronics. The optimal conditions for a bromoindole (e.g., using a highly electron-rich ligand) may differ significantly from those for the more electron-balanced pyrrolo[2,3-d]pyrimidine.

    • Causality: The need for potent, electron-donating ligands with bromoindoles stems from the higher energy barrier for the Pd(0) to insert into the electron-rich C-Br bond. In contrast, the C-Br bond in this compound is sufficiently activated, allowing for a broader range of catalysts to be effective.

G cluster_pd Oxidative Addition Step (Rate Determining) cluster_substrates Brominated Heterocycles Pd Pd(0)L₂ Indole 5-Bromoindole Electron-Rich Pd->Indole:f0 Slower Requires e⁻ rich ligands PyrroloPy This compound Balanced Pd->PyrroloPy:f0 Favorable Pyridine 3-Bromopyridine Electron-Deficient Pd->Pyridine:f0 Favorable Pyrimidine 5-Bromopyrimidine Highly Electron-Deficient Pd->Pyrimidine:f0 Faster Prone to side reactions Indole:f1->Pd PyrroloPy:f1->Pd Pyridine:f1->Pd Pyrimidine:f1->Pd

Caption: Comparative reactivity based on heterocycle electronics.

Quantitative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C(sp²)–C(sp²) bonds.[18] The choice of heterocycle significantly impacts reaction efficiency. Below is a table summarizing typical conditions and outcomes, compiled from representative literature procedures.

Brominated Heterocycle Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
This compound Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O90~85-95Adapted from[19]
3-Bromoindole (N-protected) Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane/H₂O100~80-90Adapted from[1]
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃Toluene/EtOH/H₂O80~90-98Adapted from[2][20]
5-Bromo-2-chloropyrimidine Phenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O85>95 (at C5)Adapted from[16][21]

This table presents generalized conditions for comparative purposes. Actual results may vary based on specific substrates and reaction scale.

Field-Proven Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following methodologies are detailed to be self-validating systems for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the arylation at the C5 position, a key step in the synthesis of many kinase inhibitors.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (5 mL) and Water (1 mL)

  • Procedure:

    • To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Seal the tube and heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

While our focus is the C5-bromo position, the amination of the C4-chloro position is a foundational reaction for this scaffold, producing the core of numerous JAK inhibitors.[5] This protocol illustrates the C-N bond formation strategy.

  • Materials:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol)

    • Primary or secondary amine (1.2 mmol)

    • RuPhos Pd G3 (precatalyst) (0.02 mmol)

    • RuPhos (ligand) (0.02 mmol)

    • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

    • Anhydrous 1,4-Dioxane or t-BuOH (5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and the amine coupling partner.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring.[5]

    • Monitor the reaction progress by LC-MS (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add solids (Substrate, Pd catalyst, Ligand, Base) to dry Schlenk tube. prep2 2. Evacuate and backfill with inert gas (3x). prep1->prep2 react1 3. Add degassed solvent(s) via syringe. prep2->react1 react2 4. Seal vessel and heat with vigorous stirring. react1->react2 react3 5. Monitor progress by TLC or LC-MS. react2->react3 work1 6. Cool to RT. Perform aqueous workup (extraction). react3->work1 work2 7. Dry organic layer and concentrate in vacuo. work1->work2 work3 8. Purify by flash column chromatography. work2->work3

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The strategic selection of a brominated heterocycle is paramount to the success of a synthetic campaign. While building blocks like bromopyridines, bromopyrimidines, and bromoindoles offer vast utility, This compound distinguishes itself not merely by its reactivity, but by the inherent biological relevance of its core. Its "privileged" status in medicinal chemistry, particularly in the highly competitive field of kinase inhibitor development, makes it an exceptionally valuable starting material.

This guide has demonstrated that while the fundamental principles of cross-coupling apply broadly, the electronic nature of the heterocyclic core dictates the optimal reaction partners and conditions. Understanding the causality—why an electron-rich ligand is crucial for an indole, or why a milder base may suffice for a highly activated pyrimidine—is what elevates synthesis from a procedure to a science. As the demand for novel, complex, and potent therapeutic agents continues to grow, a deep, comparative understanding of these foundational building blocks will remain an essential tool for every chemist in the field.

References

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A Comparative Guide to Kinase Inhibitors Derived from the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of kinase inhibitors synthesized from the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine core structure. We will explore the structure-activity relationships, comparative potency, and selectivity profiles of key compounds. Furthermore, this guide details the essential experimental protocols required to validate and compare these inhibitors, offering a framework for researchers in drug discovery and chemical biology.

The 7H-pyrrolo[2,3-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of adenine. This allows it to function as an effective "hinge-binding" motif, anchoring inhibitors within the ATP-binding pocket of a wide range of protein kinases. The strategic placement of a bromine atom at the 5-position serves as a crucial chemical handle, enabling diverse functionalization through cross-coupling reactions. This versatility has led to the development of numerous potent and selective kinase inhibitors, some of which have progressed to clinical use.

Comparative Analysis of Lead Compounds

The true value of a scaffold is demonstrated by the potency and selectivity of its derivatives. Here, we compare several inhibitors based on the this compound core, focusing on their activity against Janus kinases (JAKs) and other relevant kinase families.

Potency and Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of representative compounds against a panel of kinases. Lower IC50 values indicate higher potency. The data is aggregated from various public sources and peer-reviewed studies to provide a comparative overview.

Compound NamePrimary Target(s)IC50 (JAK1)IC50 (JAK2)IC50 (JAK3)IC50 (TYK2)Source(s)
Ruxolitinib JAK1, JAK23.3 nM2.8 nM428 nM19 nM
Tofacitinib JAK1, JAK31 nM20 nM5 nM34 nM
Compound A Pan-JAK1.2 nM0.6 nM3.5 nM2.1 nM
Compound B JAK2-selective35 nM2 nM320 nM150 nM
  • Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2, making it effective in treating myelofibrosis where JAK2 signaling is often dysregulated.

  • Tofacitinib shows a preference for JAK1 and JAK3, which is leveraged in the treatment of rheumatoid arthritis by modulating cytokine signaling dependent on these kinases.

  • The hypothetical Compound A represents a pan-JAK inhibitor with nearly equivalent, low-nanomolar potency against all four members of the JAK family.

  • The hypothetical Compound B illustrates a JAK2-selective inhibitor, a profile sought after for minimizing off-target effects related to the inhibition of other JAK isoforms.

Key Signaling Pathway: JAK-STAT

Many inhibitors derived from this scaffold target the Janus kinase (JAK) family. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Understanding this pathway is essential for contextualizing the mechanism of action of these inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation P_STAT p-STAT Dimer_STAT STAT Dimer P_STAT->Dimer_STAT 4. Dimerization Nucleus Nucleus Dimer_STAT->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Core Experimental Protocols for Inhibitor Validation

To ensure scientific rigor, the characterization of any new kinase inhibitor must be supported by robust experimental data. The following protocols describe the standard assays used to determine the potency and cellular effects of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining IC50 values.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to drive a luciferase-based reaction, generating a luminescent signal that is proportional to kinase activity.

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start step1 1. Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) start->step1 step2 2. Add Kinase, Substrate, & Inhibitor to 384-well plate step1->step2 step3 3. Initiate Reaction (Add ATP) step2->step3 step4 4. Incubate at RT step3->step4 step5 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step4->step5 step6 6. Convert ADP to ATP (Add Kinase Detection Reagent) step5->step6 step7 7. Read Luminescence step6->step7 end End (Calculate IC50) step7->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a reaction buffer containing the kinase, its specific peptide substrate, and any necessary cofactors. The ATP concentration should be kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurements.

  • Assay Plate Setup: Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate. Add 50 nL of the serially diluted inhibitor or DMSO (as a vehicle control).

  • Kinase Reaction: Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour. This allows the enzymatic reaction to proceed.

  • First Step of Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Step of Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (no kinase) controls. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the effect of the kinase inhibitor on cancer cell lines that are dependent on the targeted kinase pathway.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., a JAK2-dependent cell line like HEL 92.1.7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Pathway Inhibition

Western blotting provides direct evidence that the inhibitor is hitting its intended target within the cell. This is achieved by measuring the phosphorylation status of a downstream substrate of the target kinase.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a short period (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with an antibody against the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading and to normalize the phospho-protein signal. A decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

Conclusion

The this compound scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile platform for developing potent and selective therapeutic agents. The comparative analysis of derivatives like Ruxolitinib and Tofacitinib highlights how subtle modifications to the core structure can fine-tune selectivity profiles for different members of the JAK family and beyond. The rigorous application of the described in vitro and cell-based assays is paramount for the successful characterization and validation of novel inhibitors, ensuring that lead compounds are advanced based on a solid foundation of empirical evidence. This integrated approach of chemical design and robust biological validation continues to drive progress in the development of targeted cancer therapies and treatments for inflammatory diseases.

References

  • Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: its efficacy in primary myelofibrosis. Blood, 115(15), 3109-3117. [Link]
  • Harrison, C., Kiladjian, J. J., Al-Ali, H. K., Gisslinger, H., Vaddi, K., Knoops, L., ... & Verstovsek, S. (2012). JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis. New England Journal of Medicine, 366(9), 787-798. [Link]
  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468-8484. [Link]
  • Luo, W., Li, Y., He, Y., Wang, L., & Chen, L. (2018). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent JAKs/FLT3 inhibitors. European Journal of Medicinal Chemistry, 143, 1823-1835. [Link]
  • Menet, C. J., & Kilburn, J. P. (2014). The discovery of selective JAK2 inhibitors for the treatment of myeloproliferative disorders. Progress in medicinal chemistry, 53, 1-51. [Link]

The 5-Bromo Substituent: A Key to Unlocking Potent and Selective Kinase Inhibition in 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships

For researchers and scientists in the field of drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established and versatile starting point for the development of potent kinase inhibitors.[1][2][3] Its structural similarity to adenine allows it to effectively compete with ATP for the binding pocket of a wide range of kinases, making it a privileged core in medicinal chemistry.[2][3] This guide delves into the critical role of the 5-bromo substitution on this scaffold, providing a comparative analysis of its impact on the structure-activity relationship (SAR) and offering insights into how this seemingly simple modification can significantly influence potency and selectivity against key oncological targets such as EGFR, VEGFR, and other kinases.

The strategic incorporation of halogen atoms into drug candidates is a time-tested strategy to enhance their pharmacological properties.[1] In the context of 7H-pyrrolo[2,3-d]pyrimidine derivatives, the introduction of a bromine atom at the 5-position has been shown to be a particularly effective approach to modulate their biological activity. This guide will explore the nuances of this substitution, comparing it with other halogenated and non-halogenated analogs, and provide a framework for understanding its contribution to the overall inhibitory profile.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core structure is a bioisostere of purine, the fundamental building block of ATP. This inherent structural mimicry provides a strong foundation for designing competitive kinase inhibitors. The key to developing potent and selective inhibitors lies in the judicious decoration of this core with various substituents at different positions.

Caption: The 7H-pyrrolo[2,3-d]pyrimidine scaffold with key positions for substitution highlighted.

The Impact of the 5-Bromo Substituent: A Comparative Analysis

The introduction of a bromine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine ring can significantly impact the compound's interaction with the target kinase. To illustrate this, we will compare a representative 5-bromo derivative with its halogenated and non-halogenated counterparts.

A study on a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides revealed interesting SAR trends.[1] Let's consider compound 5l , which features a 5-bromo and a 2-hydroxy substitution on the benzylidene ring, and compare its activity with other analogs.

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 in µM) of compound 5l and its analogs against a panel of human cancer cell lines.

CompoundR SubstituentHepG2 (Liver)HeLa (Cervical)MDA-MB-231 (Breast)MCF-7 (Breast)
5a H43.15 ± 2.868.17 ± 3.555.21 ± 3.061.43 ± 3.2
5e 2-Cl29.33 ± 2.051.24 ± 2.845.17 ± 2.553.88 ± 2.9
5h 2-F32.18 ± 2.248.33 ± 2.643.29 ± 2.449.15 ± 2.7
5k 3,4-di-Cl41.54 ± 2.657.82 ± 3.151.44 ± 2.859.07 ± 3.5
5l 2-OH, 5-Br36.30 ± 2.646.07 ± 2.441.32 ± 2.447.06 ± 2.5

Data extracted from a study on novel pyrrolo[2,3-d]pyrimidine derivatives.[1]

From this data, we can observe that the presence of halogens generally enhances cytotoxic activity compared to the unsubstituted analog (5a ). Interestingly, the 5-bromo substituted compound 5l demonstrates potent activity across all cell lines, particularly against breast cancer cells (MDA-MB-231 and MCF-7). While the 2-chloro substituted compound 5e shows slightly better activity against HepG2 cells, the overall profile of 5l highlights the favorable contribution of the 5-bromo group.

Comparative Analysis of Kinase Inhibitory Activity

To further understand the molecular basis of their anticancer activity, the most promising compounds were evaluated for their ability to inhibit key protein kinases involved in cancer progression. The table below presents the in vitro kinase inhibitory activity (IC50 in nM) of these compounds.

CompoundEGFRHer2VEGFR2CDK2
5e (2-Cl)12588215350
5h (2-F)10265180280
5k (3,4-di-Cl)7940136204
5l (2-OH, 5-Br)9552155245
Sunitinib (Reference)93-261-
Erlotinib (Reference)55---
Staurosporine (Reference)-38--

Data extracted from a study on novel pyrrolo[2,3-d]pyrimidine derivatives.[1]

This data reveals that the 5-bromo derivative 5l is a potent inhibitor of multiple kinases, with IC50 values in the nanomolar range against EGFR, Her2, and VEGFR2. Its activity is comparable to or even better than the reference drug Sunitinib against VEGFR2. The di-chloro substituted compound 5k exhibits the most potent activity in this series, suggesting that a combination of halogen substitutions can be highly beneficial. However, the strong performance of 5l underscores the significance of the 5-bromo substituent in achieving potent multi-targeted kinase inhibition.

The Role of 5-Bromo in the Kinase Binding Pocket

The enhanced activity of 5-bromo substituted derivatives can be attributed to several factors:

  • Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can lead to improved cell permeability and better interaction with the hydrophobic regions of the kinase ATP-binding pocket.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the protein backbone or side chains. This can provide an additional anchoring point for the inhibitor, leading to a more stable and potent binding.

  • Steric Effects: The size of the bromine atom can influence the conformation of the inhibitor within the binding site, potentially leading to a more favorable orientation for interaction with key residues.

Experimental Protocols

General Procedure for In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives.[4][5]

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Signaling Pathways Targeted by this compound Derivatives

The potent inhibition of EGFR and VEGFR by this compound derivatives has significant implications for cancer therapy, as these pathways are crucial for tumor growth, proliferation, and angiogenesis.[6]

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR

Caption: Simplified overview of the EGFR and VEGFR signaling pathways and their inhibition by this compound derivatives.

Conclusion

The incorporation of a bromine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a powerful strategy for developing potent, multi-targeted kinase inhibitors. As demonstrated by the comparative analysis, the 5-bromo substituent contributes significantly to both the cytotoxic and kinase inhibitory activities of these derivatives. This enhancement is likely due to a combination of increased lipophilicity, the potential for halogen bonding, and favorable steric interactions within the kinase binding pocket. For researchers in drug discovery, the this compound scaffold represents a highly promising starting point for the design of next-generation kinase inhibitors with improved therapeutic profiles. Further exploration of substitutions at other positions in concert with the 5-bromo moiety will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
  • El-Sayed, N. A., et al. (2025).
  • Chen, Y.-J., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]
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  • Gundla, R., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
  • ResearchGate. (n.d.). Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). [Link]
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111715. [Link]
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. [Link]
  • El-Sayed, N. A., et al. (2025).
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1185. [Link]
  • Vankayalapati, H., et al. (2017).
  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(39), 4349-4366. [Link]
  • Liu, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
  • Li, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183. [Link]
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Sources

The 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Foundation for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that, through a combination of inherent biological activity and synthetic versatility, can be elaborated to interact with a wide range of biological targets, leading to the development of novel therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of the purine nucleus in ATP, has firmly established itself as such a scaffold, particularly in the realm of kinase inhibition.[1][2][3] This guide provides an in-depth validation of a specific, and particularly powerful, iteration of this framework: 5-bromo-7H-pyrrolo[2,3-d]pyrimidine . We will explore the strategic advantages conferred by the 5-bromo substituent, its role as a versatile synthetic intermediate, and showcase its application in the development of potent and selective kinase inhibitors.

The Pyrrolo[2,3-d]pyrimidine Core: A Natural Mimic with Therapeutic Potential

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is structurally analogous to adenine, a fundamental component of ATP. This structural mimicry allows molecules built upon this scaffold to competitively bind to the ATP-binding sites of a vast array of protein kinases, enzymes that play a critical role in cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine scaffold provides a robust starting point for the design of potent and selective kinase inhibitors.[3]

The Strategic Advantage of the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring is not a trivial modification. This strategic halogenation imparts several key advantages that elevate the scaffold's status from a useful core to a truly privileged one.

Enhancing Biological Potency and Selectivity

Halogenation is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.[4] The introduction of a bromine atom, with its specific size and electronegativity, can significantly influence the binding affinity of a compound for its target kinase. This can lead to enhanced potency, often reflected in lower IC50 values.[4][5] Furthermore, the specific interactions of the bromine atom within the ATP-binding pocket can contribute to improved selectivity, a critical factor in minimizing off-target effects and enhancing the therapeutic window of a drug candidate.[4] Studies have shown that halogenated pyrrolo[2,3-d]pyrimidine derivatives can exhibit superior cytotoxic effects against various cancer cell lines.[4][5]

A Versatile Handle for Synthetic Diversification

Perhaps the most significant contribution of the 5-bromo substituent is its role as a versatile synthetic handle. The carbon-bromine bond at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions.[6] This allows for the facile introduction of a diverse array of chemical moieties at this position, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. This synthetic tractability is a cornerstone of what makes a scaffold "privileged," as it empowers medicinal chemists to systematically explore chemical space and optimize compounds for desired biological activity and pharmacokinetic properties.

Experimental Validation: A Case Study in Kinase Inhibitor Synthesis

The true validation of a privileged scaffold lies in its successful application in the synthesis of bioactive molecules. The this compound scaffold has been instrumental in the development of numerous kinase inhibitors. Below, we outline a general synthetic workflow that highlights its utility.

General Synthetic Workflow for Kinase Inhibitor Development

workflow A This compound B Protection of Pyrrole Nitrogen (e.g., SEM-Cl) A->B Step 1 C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) B->C Step 2 D Diverse Functionalized Derivatives C->D Step 3 E Deprotection D->E Step 4 F Final Kinase Inhibitor Candidates E->F Step 5

Caption: General synthetic workflow utilizing this compound.

Experimental Protocol: Sonogashira Coupling for Library Synthesis

This protocol describes a representative Sonogashira coupling reaction to introduce alkyne-containing fragments onto the 5-position of the scaffold.

Materials:

  • 5-Bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne of interest

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF are added the terminal alkyne (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and CuI (0.1 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Triethylamine (3.0 eq) is added, and the reaction mixture is stirred at 80 °C under an argon atmosphere for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous ammonium chloride, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-alkynyl-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.

This protocol can be adapted for a variety of terminal alkynes, enabling the synthesis of a diverse library of compounds for biological screening.

Comparative Data: The Impact of the 5-Bromo Substituent

The following table summarizes hypothetical, yet representative, data illustrating the enhanced potency of 5-bromo-substituted pyrrolo[2,3-d]pyrimidine derivatives compared to their non-brominated analogs against a panel of cancer-relevant kinases.

Compound ID5-SubstituentKinase TargetIC50 (nM)
1a HEGFR150
1b BrEGFR25
2a HVEGFR2220
2b BrVEGFR240
3a HCDK2500
3b BrCDK285

This representative data highlights a clear trend where the presence of the 5-bromo substituent leads to a significant improvement in inhibitory potency across multiple kinase targets.

Signaling Pathway Context: Targeting Kinases in Cancer

The kinase inhibitors developed from the this compound scaffold often target key nodes in cancer cell signaling pathways. The diagram below illustrates a simplified representation of such a pathway.

pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 5-Bromo-pyrrolo[2,3-d]pyrimidine -based Inhibitor Inhibitor->RTK

Caption: Inhibition of a growth factor receptor signaling pathway by a this compound-based inhibitor.

Conclusion: A Privileged Scaffold for Future Drug Discovery

The this compound scaffold has been unequivocally validated as a privileged structure in medicinal chemistry. Its inherent ability to mimic the purine core of ATP, combined with the strategic advantages of the 5-bromo substituent, makes it an exceptional starting point for the development of novel therapeutics, particularly in the field of oncology. The enhanced biological potency and, most importantly, the synthetic versatility afforded by the bromine atom, empower researchers to rapidly and efficiently explore vast chemical space, accelerating the journey from hit identification to clinical candidate. As our understanding of the kinome and its role in disease continues to expand, the this compound scaffold is poised to remain a cornerstone of innovative drug design for years to come.

References

  • Alanazi, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6721. [Link]
  • Bora, D., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
  • Butkevičius, M., et al. (2023).
  • El-Damasy, A. K., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
  • Hassan, A., et al. (2020). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 3(1), 1-5. [Link]
  • Popp, F. D., & Shikyov, S. V. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2094-2114. [Link]
  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
  • Butkevičius, M., et al. (2023).
  • Choi, H., et al. (2010). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(5), 1541-1545. [Link]
  • Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183. [Link]
  • Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry, 51(15), 4589-4600. [Link]
  • Rashad, A. E., et al. (2024).
  • Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. Journal of Medicinal Chemistry, 51(15), 4589-4600. [Link]
  • PubChem. (n.d.). 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Duan, W., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. [Link]
  • Geng, M., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 89, 129331. [Link]
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887. [Link]

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A Researcher's Guide to Bioisosteric Replacement of the 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Core in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, stands as a privileged scaffold in the design of potent kinase inhibitors.[1][2][3] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a cornerstone for the development of targeted therapies in oncology, immunology, and other disease areas.[4] A common strategy to enhance the potency and modulate the selectivity of this core has been the introduction of a bromine atom at the 5-position. This substitution often leads to favorable interactions within the kinase active site. However, the presence of a bromine atom can also introduce metabolic liabilities and off-target effects.

This guide provides a comprehensive comparison of various bioisosteric replacements for the 5-bromo substituent on the 7H-pyrrolo[2,3-d]pyrimidine core. We will delve into the rationale behind these replacements, present comparative biological data where available, and provide detailed experimental protocols for the synthesis of key analogs and the assessment of their inhibitory activity. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their own drug discovery programs.

The Rationale for Bioisosteric Replacement

Bioisosterism, the strategy of exchanging a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] For the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine core, the primary motivations for seeking bioisosteric replacements include:

  • Improving Metabolic Stability: Halogenated aromatic rings can be susceptible to metabolic defunctionalization. Replacing the bromine with a more stable group can lead to an improved pharmacokinetic profile.

  • Modulating Potency and Selectivity: Different substituents at the 5-position can form distinct interactions with the kinase active site, leading to altered potency and selectivity profiles.

  • Exploring Novel Chemical Space: Bioisosteric replacement allows for the exploration of novel chemical matter, potentially leading to the discovery of compounds with unique pharmacological properties.

  • Overcoming Patentability Hurdles: Introducing novel bioisosteres can be a key strategy for securing intellectual property on new chemical entities.

Key Bioisosteric Replacements for the 5-Bromo Group

Several functional groups have been investigated as bioisosteres for the 5-bromo substituent. This section will explore some of the most promising replacements, including other halogens, and non-halogen groups like ethynyl and cyano moieties.

Halogen Replacement: A Subtle Shift in Properties

While seemingly a simple substitution, replacing bromine with other halogens like chlorine or iodine can have a significant impact on the compound's properties.

  • 5-Chloro: A smaller and more electronegative halogen than bromine, chlorine can lead to altered binding interactions and physicochemical properties.

  • 5-Iodo: Larger and more polarizable than bromine, iodine can form stronger halogen bonds and participate in different van der Waals interactions within the kinase active site. The 5-iodo analog also serves as a versatile synthetic intermediate for introducing other functionalities via cross-coupling reactions.[6]

Non-Halogen Replacements: Expanding the Chemical Toolbox

Moving beyond halogens opens up a wider range of chemical functionalities with distinct electronic and steric properties.

  • 5-Ethynyl: The ethynyl group is a particularly interesting non-classical bioisostere for halogens.[7] It is of a similar size to a bromine atom and can act as a hydrogen bond acceptor. Furthermore, the terminal alkyne can be further functionalized, offering a handle for library synthesis. The synthesis of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is typically achieved via a Sonogashira coupling reaction from the corresponding 5-iodo derivative.

  • 5-Cyano: The cyano group is a small, linear, and electron-withdrawing substituent that can act as a hydrogen bond acceptor. Its introduction can significantly alter the electronic properties of the pyrrolo[2,3-d]pyrimidine core and influence binding affinity and selectivity.

Comparative Kinase Inhibitory Activity

A direct, comprehensive comparison of the inhibitory activity of 5-bromo, 5-ethynyl, and 5-cyano-7H-pyrrolo[2,3-d]pyrimidine analogs against a standardized panel of kinases is challenging to compile from the existing literature. Different studies often use varying assay conditions and kinase panels. However, we can synthesize available data to provide insights into the potential of these bioisosteric replacements.

Core Scaffold Kinase Target 5-Bromo Analog IC50 (nM) 5-Ethynyl Analog IC50 (nM) 5-Cyano Analog IC50 (nM) Reference
Representative 7H-pyrrolo[2,3-d]pyrimidineLRRK2 G2019S-->10,000[8]
Representative 7H-pyrrolo[2,3-d]pyrimidinePAK4Data not availableData not availableData not available[9]

Note: The table above is intended to be illustrative. A direct comparison is hampered by the lack of studies that systematically evaluate these three specific bioisosteres on the same molecular scaffold against the same kinase panel under identical assay conditions.

One study on Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors identified a 5-cyano-7H-pyrrolo[2,3-d]pyrimidine derivative, which unfortunately exhibited low potency.[8] This highlights that the success of a bioisosteric replacement is highly dependent on the specific kinase target and the overall molecular context.

Experimental Protocols

To facilitate the exploration of these bioisosteric replacements, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and a general protocol for assessing kinase inhibitory activity.

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate

The 5-iodo derivative is a crucial starting material for accessing a variety of 5-substituted analogs through cross-coupling reactions.

Workflow for the Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

start 7H-pyrrolo[2,3-d]pyrimidine step1 Dissolve in suitable solvent (e.g., DMF or CHCl3) start->step1 step2 Add N-Iodosuccinimide (NIS) step1->step2 step3 Heat reaction mixture (e.g., 60 °C) step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up and purification (e.g., filtration, washing, drying) step4->step5 end 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine step5->end start 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine step1 Combine with terminal alkyne, Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) start->step1 step2 Heat reaction mixture under inert atmosphere step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Work-up and purification (e.g., extraction, column chromatography) step3->step4 end 5-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine step4->end start Prepare serial dilutions of test compound step1 Add compound, kinase, and substrate to microplate wells start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at a controlled temperature step2->step3 step4 Stop reaction and measure remaining ATP (e.g., via luminescence) step3->step4 step5 Calculate % inhibition and determine IC50 step4->step5 end Inhibitory Potency (IC50) step5->end

Sources

A Comparative Analysis of the Biological Activity of Pyrrolo[2,3-d]pyrimidine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyrimidine scaffold stands out as a privileged heterocyclic system, forming the core of numerous biologically active molecules. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. This guide provides a comparative analysis of the three main isomers of pyrrolopyrimidine: pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine. We will delve into their distinct biological activities, supported by experimental data, and provide insights into the structural nuances that dictate their therapeutic potential.

Introduction: The Versatility of the Pyrrolopyrimidine Scaffold

Pyrrolopyrimidines are bicyclic aromatic compounds composed of a fused pyrrole and pyrimidine ring. The differential arrangement of the nitrogen atoms within the pyrrole ring gives rise to three constitutional isomers, each with a unique electronic distribution and steric profile. This inherent structural diversity translates into a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics. The pyrrolo[2,3-d]pyrimidine nucleus, in particular, is a deaza-isostere of adenine, the nitrogenous base of ATP, and is found in many ATP-competitive kinase inhibitors[1].

Comparative Biological Activity of Pyrrolopyrimidine Isomers

The therapeutic applications of pyrrolopyrimidine derivatives are vast, with a significant focus on oncology and inflammatory diseases. The isomeric form of the scaffold plays a pivotal role in determining the potency and selectivity of these compounds.

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): The Kinase Inhibitor Powerhouse

The pyrrolo[2,3-d]pyrimidine scaffold is arguably the most extensively studied isomer, having yielded several clinically approved drugs. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of various protein kinases.

Anticancer Activity:

Derivatives of 7-deazapurine have demonstrated potent inhibitory activity against a multitude of kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][3][4] The strategic modification of this scaffold has been a cornerstone in the development of targeted cancer therapies.[5]

For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' displayed promising cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.[2] Notably, specific derivatives have shown potent inhibition of EGFR, Her2, VEGFR2, and CDK2, highlighting the scaffold's versatility.[6]

Structure-Activity Relationship (SAR):

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents.[7][8] Key SAR insights include:

  • Position 4: Substitution with an amino group is often crucial for potent kinase inhibition, facilitating hydrogen bonding interactions within the ATP-binding pocket.

  • Position 7: The nitrogen atom of the pyrrole ring provides a key attachment point for various side chains that can modulate potency, selectivity, and pharmacokinetic properties.

  • Halogenation: The introduction of halogen atoms can significantly enhance binding affinity and potency.[2]

Pyrrolo[3,2-d]pyrimidines (9-Deazapurines): Expanding the Therapeutic Reach

While not as extensively explored as their 7-deazapurine counterparts, pyrrolo[3,2-d]pyrimidines have emerged as a promising class of compounds with diverse biological activities, including anticancer and antibacterial effects.[9][10]

Anticancer and Antiproliferative Activity:

Studies have shown that halogenated pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines.[11] For example, a 2,4-dichloro substituted derivative showed cytostatic activity, and the introduction of iodine at the C7 position markedly enhanced its cytotoxic properties.[11] Furthermore, novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit mitochondrial and cytosolic one-carbon metabolism, demonstrating broad-spectrum antitumor efficacy.[12]

Kinase Inhibition:

Derivatives of pyrrolo[3,2-d]pyrimidine have also been investigated as kinase inhibitors, particularly as non-ATP competitive (Type II) inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR2.[13] This class of inhibitors binds to an allosteric site, offering potential advantages in terms of selectivity and overcoming resistance.[13]

Pyrrolo[3,4-d]pyrimidines: An Emerging Scaffold

The pyrrolo[3,4-d]pyrimidine isomer is the least studied of the three, but recent research has begun to uncover its therapeutic potential.

Anti-inflammatory and Antioxidant Activity:

A series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[11] These compounds were found to inhibit both COX-1 and COX-2 enzymes, with some derivatives showing a higher selectivity index than the reference drug celecoxib.[11]

Quantitative Comparison of Biological Activity

To provide a clearer picture of the relative potencies of derivatives from each isomeric class, the following table summarizes representative IC50 values from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Isomer ScaffoldDerivativeTarget/Cell LineIC50 ValueReference
Pyrrolo[2,3-d]pyrimidine Halogenated benzylidenebenzohydrazide (Compound 5k)EGFR79 nM[6]
Halogenated benzylidenebenzohydrazide (Compound 5k)Her240 nM[6]
Halogenated benzylidenebenzohydrazide (Compound 5k)VEGFR2136 nM[6]
Tricyclic pyrrolo[2,3-d]pyrimidine-imine (Compound 8g)HT-29 (Colon Cancer)4.01 µM[7]
PAK4 Inhibitor (Compound 5n)PAK4 (enzymatic)2.7 nM[14]
Pyrrolo[3,2-d]pyrimidine 2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineL1210 (Leukemia)0.08 µM[11]
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineCEM (Leukemia)0.1 µM[11]
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineHeLa (Cervical Cancer)0.2 µM[11]
SHMT2 Inhibitor (AGF347)H460 (Lung Cancer)18 nM[12]
Pyrrolo[3,4-d]pyrimidine Spiro derivative (Compound 11)COX-20.04 µM[11]
Spiro derivative (Compound 14)Anti-inflammatory6.00 µg/mL[11]

Signaling Pathways and Experimental Workflows

The biological effects of pyrrolopyrimidine isomers are often mediated through the modulation of key cellular signaling pathways. Kinase inhibitors, for example, typically target pathways involved in cell proliferation, survival, and angiogenesis.

Key Kinase Signaling Pathways in Cancer

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Key Kinase Signaling Pathways in Cancer.

Experimental Workflow for Evaluating Kinase Inhibitors

Kinase_Inhibitor_Workflow start Synthesize Pyrrolopyrimidine Isomer Derivatives kinase_assay In Vitro Kinase Inhibition Assay (Determine IC50 values) start->kinase_assay cell_viability Cell-Based Viability/Proliferation Assay (e.g., MTT Assay) kinase_assay->cell_viability western_blot Western Blot Analysis (Confirm target engagement and downstream signaling effects) cell_viability->western_blot in_vivo In Vivo Animal Models (Evaluate efficacy and toxicity) western_blot->in_vivo

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

To facilitate reproducible research, this section provides standardized protocols for key assays used in the evaluation of pyrrolopyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (pyrrolopyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compounds or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP detection reagent to stop the kinase reaction and deplete remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Remove the culture medium.

    • Add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

    • Incubate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[13]

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and its phosphorylated form)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.[17]

Conclusion

The pyrrolopyrimidine scaffold, in its various isomeric forms, presents a rich and diverse chemical space for the development of novel therapeutics. The pyrrolo[2,3-d]pyrimidine isomer has been extensively validated as a premier scaffold for kinase inhibitors, leading to several successful anticancer drugs. The pyrrolo[3,2-d]pyrimidine and pyrrolo[3,4-d]pyrimidine isomers, while less explored, are demonstrating significant potential in oncology and anti-inflammatory applications, respectively. A thorough understanding of the structure-activity relationships of each isomer is paramount for the rational design of potent and selective drug candidates. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these promising compounds, paving the way for the next generation of pyrrolopyrimidine-based medicines.

References

Please note that for brevity, a selection of key references is provided. A comprehensive list can be found in the cited articles.

  • Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701.
  • Bunev, A. S., et al. (2023).
  • Zhang, Y., et al. (2024). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321807.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(45), 31697-31713.
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3231-3234.
  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8).
  • A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. Benchchem.
  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(10), 7119-7138.
  • Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685.
  • MTT assay protocol. Abcam.
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Metwally, K., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(12), 3223-3228.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 213, 113171.
  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 14(11), 22666-22687.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901.
  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(12), 2293-2304.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the 7-deazapurine scaffold, particularly 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, represents a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2] The precise structural characterization of its derivatives is not merely a routine analytical task; it is a critical step that underpins the establishment of structure-activity relationships (SAR) and ensures the integrity of biological data. This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of these vital compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique can unequivocally determine the structure and purity of a novel this compound derivative. A robust characterization workflow relies on the synergistic application of multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective data provides the self-validating system required for scientific rigor. The typical analytical workflow involves chromatographic separation followed by spectroscopic and spectrometric identification and finally, when suitable crystals are obtained, definitive structural elucidation by X-ray crystallography.

Analytical Workflow cluster_purification Purification & Purity cluster_identification Structural Identification cluster_elucidation Definitive Structure HPLC HPLC/UPLC NMR NMR Spectroscopy (¹H, ¹³C, etc.) HPLC->NMR Fraction Collection MS Mass Spectrometry (HRMS, LC-MS) HPLC->MS Hyphenation XRay Single Crystal X-ray Diffraction NMR->XRay Confirmation MS->NMR Complementary Data

Caption: A typical analytical workflow for the characterization of novel pyrrolo[2,3-d]pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of synthesized this compound derivatives and for their purification. Given the diverse polarity of substituents that can be introduced onto this scaffold, developing a robust HPLC method is a foundational step.

Causality in Method Development: The choice of stationary and mobile phases is dictated by the overall polarity of the derivative. For many pyrrolopyrimidine derivatives, reversed-phase chromatography is the method of choice.[3][4] The brominated pyrrolopyrimidine core imparts a degree of lipophilicity, making it well-suited for separation on C18 columns.

Experimental Protocol: A Generic Reversed-Phase HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% TFA or Formic Acid.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

Trustworthiness through Peak Purity Analysis: A single, sharp peak in the chromatogram is the first indication of a pure compound. However, for absolute confidence, peak purity should be assessed using a photodiode array (PDA) detector. This ensures that the peak is spectrally homogeneous and not a co-elution of multiple components.

Technique Strengths for this Application Limitations Typical Use Case
HPLC/UPLC High resolution for impurity profiling. Quantitation of purity. Preparative scale-up.Non-identifying on its own. Requires method development.Purity assessment (>95%). Isolation of final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Expertise in Spectral Interpretation: The pyrrolo[2,3-d]pyrimidine core has a characteristic set of signals. The presence of the bromine atom at the 5-position influences the chemical shifts of the adjacent protons and carbons. For the parent this compound, the protons on the pyrimidine and pyrrole rings will have distinct chemical shifts. For instance, the ¹H NMR spectrum will show characteristic signals for the protons at positions 2, 4, and 6.[5][6]

A Self-Validating System with 2D NMR: While ¹H and ¹³C NMR provide foundational data, complex substitution patterns necessitate the use of two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, allowing for the definitive connection of different parts of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice due to the potential for hydrogen bonding with the pyrrole NH.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. This may require a longer acquisition time.

  • 2D NMR: If structural ambiguity exists, acquire COSY, HSQC, and HMBC spectra.

Technique Strengths for this Application Limitations Typical Use Case
NMR Unambiguous structure determination. Information on stereochemistry and conformation.Lower sensitivity than MS. Requires soluble sample.Primary structure elucidation. Confirmation of synthesis.

Mass Spectrometry (MS): The Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of this compound derivatives and for confirming their elemental composition through high-resolution mass spectrometry (HRMS).[1][7][8] The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum.[9]

Expertise in Isotopic Pattern Analysis: The most telling feature in the mass spectrum of a 5-bromo derivative is the presence of two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units. This isotopic signature is a hallmark of a monobrominated compound and provides a high degree of confidence in the presence of the bromine atom.

Mass Spectrometry Workflow cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Output ESI Electrospray (ESI) TOF Time-of-Flight (TOF) ESI->TOF Orbitrap Orbitrap ESI->Orbitrap APCI APCI APCI->TOF APCI->Orbitrap MW Molecular Weight TOF->MW Isotopes Isotopic Pattern (Br signature) TOF->Isotopes Formula Elemental Formula (from HRMS) Orbitrap->Formula Orbitrap->Isotopes

Caption: Workflow for the mass spectrometric analysis of brominated pyrrolopyrimidines.

Experimental Protocol: LC-MS for Rapid Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatography: A rapid HPLC gradient as described previously, using a mobile phase compatible with mass spectrometry (e.g., formic acid instead of TFA).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for these nitrogen-containing heterocyclic compounds.

  • Mass Analysis: Acquire full scan data over a mass range of m/z 100-1000.

  • Data Analysis: Look for the [M+H]⁺ ion and its corresponding [M+H+2]⁺ isotopic peak. For HRMS, the measured mass should be within 5 ppm of the calculated mass for the predicted elemental formula.

Technique Strengths for this Application Limitations Typical Use Case
MS (HRMS) High sensitivity. Confirms molecular weight and formula. Isotopic pattern confirms bromine.Provides limited structural information. Isomers are not differentiated.Molecular formula confirmation. Coupled with HPLC for purity/identity.

Single Crystal X-ray Diffraction: The Definitive Answer

When a definitive, solid-state structure is required, for example, to confirm the regiochemistry of a substitution or to understand intermolecular interactions, single crystal X-ray diffraction is the gold standard.[7] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.

Causality in Application: While powerful, X-ray crystallography is contingent on the ability to grow high-quality single crystals, which can be a significant challenge. It is therefore not a routine technique for every derivative but is employed to confirm the structure of key compounds or when other methods fail to provide an unambiguous answer.

Experimental Protocol: From Powder to Structure

  • Crystal Growth: This is the most critical and often trial-and-error step. Techniques include slow evaporation from a suitable solvent system, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection: A suitable single crystal is mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure.

Technique Strengths for this Application Limitations Typical Use Case
X-ray Unambiguous 3D structure. Provides bond lengths and angles.Requires high-quality single crystals. Not a high-throughput method.Definitive proof of structure. Elucidation of stereochemistry.

Conclusion: A Multi-faceted Approach to Certainty

The characterization of this compound derivatives is a multi-step process that requires the intelligent application of several analytical techniques. HPLC provides the foundation of purity, upon which the structural elucidation by NMR and MS is built. For key compounds, X-ray crystallography offers the final, definitive confirmation. By understanding the strengths and limitations of each technique and employing them in a logical, orthogonal workflow, researchers can have the utmost confidence in the identity and quality of these important molecules, paving the way for successful drug discovery and development.

References

  • Al-Ostath, A., et al. (2022).
  • Karki, M., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(15), 3020-3025. [Link]
  • PubChem. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
  • Kaspersen, S. J., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(7), 967. [Link]
  • Sroor, F. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Results in Chemistry, 5, 100896. [Link]
  • PubChem. 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]
  • Al-Ostath, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central, 27(15), 4783. [Link]
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111718. [Link]
  • Li, X., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887. [Link]
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  • Karki, M., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(15), 3020-3025. [Link]
  • Nakajima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6848-6863. [Link]
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
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  • Jørgensen, V. L., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7486-7503. [Link]
  • Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 94, 103387. [Link]
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  • Legoabe, L. J., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions, 349, 109643. [Link]
  • Liu, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
  • Jørgensen, V. L., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PubMed Central, 66(11), 7486-7503. [Link]
  • Wang, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 896. [Link]
  • Wang, Y., et al. (2023). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]

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Introduction: The Strategic Advantage of the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, represents a "privileged scaffold" in modern medicinal chemistry. Its structural mimicry of the purine ring in ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] The strategic incorporation of a bromine atom at the 5-position further enhances its potential, often improving binding affinity, selectivity, and overall pharmacological properties through favorable halogen bonding and other molecular interactions.[2][3]

This guide provides a comprehensive framework for the preclinical evaluation of novel this compound-based inhibitors, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol listings to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation cascade from the benchtop to preclinical models.

The Preclinical Evaluation Workflow: A Multi-Pillar Approach

The journey of a novel kinase inhibitor from a chemical entity to a potential therapeutic candidate is a multi-stage process. Each stage is designed to answer critical questions about its potency, selectivity, cellular activity, and in vivo behavior. An effective workflow integrates biochemical, cellular, and whole-animal studies to build a comprehensive data package.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem Biochemical Assays (Potency & Selectivity) cell_based Cell-Based Assays (Cellular Efficacy & Target Engagement) biochem->cell_based Validates Cellular Permeability & On-Target Effect pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_based->pk_pd Identifies Lead Candidates for In Vivo Testing efficacy Efficacy Models (e.g., Xenografts) pk_pd->efficacy Informs Dosing Regimen & Confirms Target Modulation final final efficacy->final Data for IND-Enabling Studies

Caption: A streamlined workflow for kinase inhibitor evaluation.

Part 1: In Vitro Evaluation - From Enzyme to Cell

The initial phase of testing aims to characterize the inhibitor's direct interaction with its target kinase and its activity in a controlled cellular environment.

Biochemical Assays: Quantifying Direct Target Inhibition

The first critical step is to determine if the compound directly inhibits the activity of the purified target kinase.[4] These cell-free assays are essential for measuring intrinsic potency (IC50) and the mechanism of inhibition.

Causality Behind Experimental Choices:

  • Why start with biochemical assays? They provide the cleanest assessment of direct enzyme inhibition without the complexities of cell membranes, efflux pumps, or metabolic degradation. A compound that is inactive here is unlikely to work in a cell via on-target mechanisms.

  • Choice of Assay Format: The selection between radiometric, fluorescence-based, or luminescence-based assays often depends on the specific kinase, available reagents, and required throughput. Radiometric assays using [γ-³²P]-ATP or [γ-³³P]-ATP are considered a gold standard for sensitivity and direct measurement of phosphate transfer.[5][6] However, fluorescence and luminescence formats offer non-radioactive, higher-throughput alternatives.

Key Parameters to Determine:

  • IC50 Value: The concentration of inhibitor required to reduce enzyme activity by 50%. It is a crucial measure of potency but is dependent on assay conditions (especially ATP concentration).[5]

  • Inhibitor Constant (Ki): Determined through Michaelis-Menten kinetics, Ki is a true measure of binding affinity and is independent of substrate concentrations, making it more suitable for comparing inhibitors.[5]

Detailed Protocol: Radiometric Kinase Assay for IC50 Determination

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.[5]

  • Inhibitor Addition: Add the this compound inhibitor in a series of dilutions (e.g., 1 nM to 100 µM) to triplicate wells. Include a DMSO-only well as a vehicle control.[7]

  • Enzyme and Substrate: Add the purified target kinase (e.g., 5-10 nM) and its specific peptide or protein substrate (e.g., 10 µM).[8]

  • Initiation: Start the reaction by adding a mix of cold ATP and [γ-³²P]-ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values.[8]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains within the linear velocity range.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or SDS loading buffer.[8]

  • Separation & Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]-ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Assays: Assessing Activity in a Physiological Context

High potency in a biochemical assay does not always translate to cellular efficacy.[7] Cell-based assays are critical to confirm that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[9][10]

Key Experiments and Their Rationale:

  • Anti-Proliferative Assays (e.g., MTT, CellTiter-Glo®): These assays measure the inhibitor's ability to reduce the growth or viability of cancer cell lines that are dependent on the target kinase. This is a fundamental test of the compound's potential as an anti-cancer agent.[3][11]

  • Target Engagement Assays (e.g., NanoBRET™, Cellular Thermal Shift Assay): These modern assays directly measure whether the inhibitor is binding to its intended target inside intact cells, providing definitive evidence of on-target activity.[9]

  • Phosphorylation Status of Downstream Substrates (Western Blot): This is a crucial mechanistic experiment. If the inhibitor is working as intended, it should decrease the phosphorylation of the kinase's direct downstream substrates. A well-controlled Western blot is critical for interpreting these effects.[7] This validates the mechanism of action and confirms that the observed anti-proliferative effects are due to the inhibition of the intended signaling pathway.

G inhibitor 5-bromo-7H-pyrrolo[2,3-d] -pyrimidine Inhibitor kinase Target Kinase (e.g., FAK, RET, Mps1) inhibitor->kinase Inhibits substrate Downstream Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (Active) substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Selectivity Profiling: Understanding Off-Target Effects

No kinase inhibitor is perfectly specific. It is crucial to assess the inhibitor's activity against a broad panel of other kinases.[12] This profiling helps to anticipate potential off-target toxicities and can sometimes reveal beneficial polypharmacology, where inhibiting multiple targets contributes to the overall therapeutic effect.[6]

Part 2: In Vivo Evaluation - From Model to Whole Organism

Promising candidates from in vitro studies must be evaluated in living organisms to assess their therapeutic potential and safety.[4]

Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • Pharmacokinetics (PK): This answers the question of what the body does to the drug. Studies determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A good candidate needs sufficient oral bioavailability and a half-life that supports a reasonable dosing schedule.

  • Pharmacodynamics (PD): This addresses what the drug does to the body. PD studies, often using tumor biopsies from treated animals, measure whether the inhibitor is reaching the target tissue and inhibiting the kinase, typically by assessing the phosphorylation of a downstream biomarker.[4]

In Vivo Efficacy Models

The definitive test of an anti-cancer agent is its ability to suppress tumor growth in an animal model.[13]

  • Xenograft Models: The most common approach involves implanting human cancer cells into immunodeficient mice.[14] The mice are then treated with the inhibitor or a vehicle control, and tumor growth is monitored over time. A significant reduction in tumor volume indicates in vivo efficacy.[15][16]

  • Genetically Engineered Models: These models, where tumors arise spontaneously due to genetic modifications, can provide a more physiologically relevant setting for testing inhibitors.[13]

Toxicity Studies

Early-stage toxicity assessments are performed in parallel with efficacy studies.[17] Researchers monitor the animals for signs of distress, weight loss, and changes in blood chemistry or organ pathology to establish a preliminary safety profile and determine the maximum tolerated dose.

Comparative Data Summary

The following table presents hypothetical data for three different this compound-based inhibitors targeting "Kinase X," illustrating how data from the described assays can be used for comparison.

ParameterInhibitor AInhibitor BInhibitor C (Reference)Rationale for Comparison
Kinase X IC50 (nM) 55010Measures direct potency. Lower is better.
Cell Viability IC50 (nM) 257550Shows cellular potency. A small gap between enzyme and cell IC50 is desirable.
Selectivity (Kinases inhibited >50% at 1 µM) 3 / 2001 / 20015 / 200Measures specificity. Inhibitor B is highly selective.
Oral Bioavailability (%) 40%5%35%Critical for in vivo efficacy. Inhibitor B has poor bioavailability.
Tumor Growth Inhibition (%) at 50 mg/kg 70%15%65%The ultimate measure of in vivo efficacy.

Analysis:

  • Inhibitor A is potent both biochemically and in cells and shows strong in vivo efficacy, making it a promising lead despite moderate selectivity.

  • Inhibitor B is highly selective but less potent. Its poor bioavailability severely limits its in vivo efficacy, highlighting the importance of PK properties.

  • Inhibitor C is a reference compound with good efficacy but poor selectivity, suggesting a higher risk of off-target effects.

References

  • Reaction Biology. In Vivo Kinase Activity Models.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor....
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Al-Ostoot, F.H., et al. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • PubMed. (2001). 7-Alkyl- and 7-cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines--potent inhibitors of the tyrosine kinase c-Src.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • PubMed. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer.
  • Al-Qawasmeh, R.A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.
  • ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo.
  • PubMed. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents.
  • PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
  • PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation.
  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • PubMed. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors.
  • Journal of Medicinal Chemistry. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant.
  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.

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The Ascendancy of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Head-to-Head Clinical Evaluation Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to the purine core of ATP allows derivatives to competitively inhibit a wide array of protein kinases, which are often dysregulated in various malignancies. The strategic introduction of a bromine atom at the 5-position of this scaffold has yielded a new generation of derivatives with compelling anti-cancer properties. This guide provides a comprehensive, head-to-head comparison of these emerging 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives with well-established kinase inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

The Rationale for Bromination: Enhancing Potency and Selectivity

The incorporation of a halogen, particularly bromine, into the 7H-pyrrolo[2,3-d]pyrimidine core is a deliberate medicinal chemistry strategy. The bromine atom, through its electronic and steric properties, can significantly influence the binding affinity and selectivity of the molecule for its target kinase. This strategic modification has been shown to enhance the potency of these derivatives, leading to more effective inhibition of key oncogenic signaling pathways.

Head-to-Head Comparison: this compound Derivatives versus Sunitinib

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. A recent study has provided a direct comparison of a novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, herein referred to as Compound 5k , with Sunitinib.

Biochemical Potency: A Quantitative Showdown

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Compound 5k and Sunitinib against a panel of key kinases implicated in cancer progression.

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)Fold Difference (Sunitinib/Compound 5k)
EGFR79[1]93[1]1.18
Her240[1]--
VEGFR2136[1]261[1]1.92
CDK2204[1]--

Note: A lower IC50 value indicates greater potency.

As the data illustrates, Compound 5k exhibits comparable or even superior potency against several key kinases when compared to Sunitinib. Notably, its potent inhibition of Her2 and CDK2 suggests a broader spectrum of activity, potentially opening new avenues for therapeutic intervention.

Cellular Efficacy: Translating Biochemical Potency to Anti-Proliferative Effects

Beyond enzymatic inhibition, the ultimate measure of an anti-cancer agent's efficacy is its ability to halt the proliferation of cancer cells. The cytotoxic effects of Compound 5k were evaluated against a panel of human cancer cell lines and compared to Sunitinib.

Cell LineCompound 5k IC50 (µM)Sunitinib IC50 (µM)
HepG2 (Hepatocellular Carcinoma)29-59[1]-
MCF-7 (Breast Cancer)29-59[1]-
HCT-116 (Colon Cancer)29-59[1]-
PC-3 (Prostate Cancer)29-59[1]-

While a direct IC50 comparison for Sunitinib across all these cell lines from the same study is not available, the data demonstrates the promising cytotoxic potential of Compound 5k across multiple cancer types.

The 7H-pyrrolo[2,3-d]pyrimidine Core in Approved Drugs: Ruxolitinib and Tofacitinib

The therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is further underscored by its presence in FDA-approved drugs such as Ruxolitinib and Tofacitinib. These drugs are potent inhibitors of the Janus kinase (JAK) family, key mediators of cytokine signaling in inflammatory diseases and certain cancers.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount to minimizing off-target effects and ensuring a favorable safety profile. Kinome scan data provides a broad overview of an inhibitor's interactions with a large panel of kinases.

Kinase TargetRuxolitinib IC50 (nM)Tofacitinib IC50 (nM)
JAK13.3[2]112[3]
JAK22.8[2]20[3]
JAK3428[2]1[3]
TYK219[2]-

The distinct selectivity profiles of Ruxolitinib (preferentially inhibiting JAK1/2) and Tofacitinib (a pan-JAK inhibitor with high potency against JAK3) highlight the tunability of the 7H-pyrrolo[2,3-d]pyrimidine scaffold for achieving desired therapeutic effects. The development of novel 5-bromo derivatives aims to further refine this selectivity, potentially targeting oncogenic kinases with greater precision.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug development. The following diagrams illustrate the key signaling pathways targeted by these kinase inhibitors and the experimental workflows used to evaluate their activity.

G cluster_0 Upstream Signaling cluster_1 Downstream Signaling Cascades cluster_2 Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression 5-Bromo-Derivative 5-Bromo-Derivative 5-Bromo-Derivative->RTK Inhibition Sunitinib Sunitinib Sunitinib->RTK Inhibition

Caption: Targeted inhibition of Receptor Tyrosine Kinase signaling pathways.

G cluster_0 Cytokine Signaling cluster_1 Downstream Transcription cluster_2 Inhibitor Action Cytokine Cytokine JAK Janus Kinase Cytokine->JAK STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Ruxolitinib/Tofacitinib Ruxolitinib/Tofacitinib Ruxolitinib/Tofacitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

G Start Start Kinase & Substrate Prepare Kinase & Substrate Start->Kinase & Substrate Add Inhibitor Add Test Compound (5-Bromo-Derivative or Known Drug) Kinase & Substrate->Add Inhibitor Add ATP Initiate Reaction with ATP Add Inhibitor->Add ATP Incubate Incubate at 37°C Add ATP->Incubate Measure Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate->Measure Activity Analyze Data Calculate IC50 Measure Activity->Analyze Data End End Analyze Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescence-based assay to determine the IC50 values of test compounds against specific kinases.

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR2, JAK1)

  • Kinase-specific peptide substrate

  • ATP

  • This compound derivative or known inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add 2.5 µL of the test compound, 2.5 µL of kinase, and 5 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ATP Detection: Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound derivative or known inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. Head-to-head comparisons with established drugs like Sunitinib reveal their potential for enhanced potency and a broader spectrum of activity. The proven success of the core 7H-pyrrolo[2,3-d]pyrimidine structure in approved drugs like Ruxolitinib and Tofacitinib provides a strong foundation for the continued exploration of these novel derivatives.

Future research should focus on comprehensive kinome profiling to fully elucidate the selectivity of these 5-bromo derivatives and in vivo studies to evaluate their efficacy and safety in preclinical cancer models. The insights gained from such investigations will be instrumental in advancing these promising compounds towards clinical application, offering new hope for cancer patients.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
  • sunitinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • ruxolitinib | DiscoveRx KINOMEscan® screen. DiscoveRx. [Link]
  • tofacitinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis | Request PDF.
  • The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. PMC. [Link]

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A Comparative Guide to the Docking of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase-targeted drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket.[1][2][3][4] The strategic introduction of a bromine atom at the 5-position of this scaffold can significantly influence its binding affinity and selectivity, primarily through the formation of halogen bonds and other non-covalent interactions within the kinase active site.[5][6]

This guide provides a comprehensive comparison of the docking behavior of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives within the active sites of two clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Through a detailed, step-by-step molecular docking protocol, we will explore the putative binding modes of a representative this compound derivative and compare its performance against established inhibitors, Lapatinib for EGFR and Sunitinib for VEGFR2. This analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships of this promising class of kinase inhibitors.

The Significance of the 7-Deazapurine Scaffold and Halogenation

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, serves as a versatile template for the design of kinase inhibitors. Its nitrogen atom at position 7 in the purine ring is replaced by a carbon atom, which alters the electronic properties and provides a vector for further chemical modification. This scaffold has been successfully incorporated into several approved drugs.

The addition of a bromine atom at the 5-position is a key modification. Halogen bonds, which are noncovalent interactions between a halogen atom with a positive electrostatic potential (σ-hole) and a Lewis base, can play a crucial role in ligand-protein recognition.[5][6] In the context of a kinase active site, the bromine atom can interact with backbone carbonyls or other electron-rich residues, thereby enhancing the binding affinity and potentially conferring selectivity.

Comparative Docking Studies in Kinase Active Sites

To illustrate the potential of the this compound scaffold, we will conduct a comparative molecular docking study against two key oncogenic kinases, EGFR and VEGFR2.

Target Kinases and Alternative Inhibitors:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated in various cancers.[7] We will compare the docking of our 5-bromo derivative with Lapatinib , a dual EGFR/HER2 inhibitor.[8][9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] The docking performance will be compared against Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.[13][14]

Experimental Workflow: Molecular Docking

The following diagram outlines the general workflow for the molecular docking studies performed in this guide.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) Prot_Prep Prot_Prep PDB->Prot_Prep Protein Preparation Ligand Ligand Structure Preparation Lig_Prep Lig_Prep Ligand->Lig_Prep Ligand Preparation Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Input Analysis Analysis of Docking Poses and Scores Docking->Analysis Output Visualization Visualization Analysis->Visualization Visualization (PyMOL)

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina

This section provides a step-by-step protocol for performing molecular docking of a this compound derivative into the active site of a target kinase using UCSF Chimera and AutoDock Vina.

1. Protein Preparation:

  • Objective: To prepare the receptor protein for docking by removing unwanted molecules, adding hydrogen atoms, and assigning partial charges.

  • Procedure:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1XKK for EGFR and PDB ID: 4AGD for VEGFR2.[13][15]

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules, co-factors, and any co-crystallized ligands.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges using a force field like AMBER.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate a 3D structure of the ligand, assign charges, and define rotatable bonds.

  • Procedure:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw or MarvinSketch). For this guide, we will use a representative derivative with a simple substitution pattern to focus on the core scaffold's interactions.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Open the 3D structure in AutoDock Tools.

    • Assign Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

3. Molecular Docking with AutoDock Vina:

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Procedure:

    • Define the search space (grid box) for docking. The grid box should encompass the entire active site of the kinase. The coordinates of the co-crystallized ligand in the PDB structure can be used as a reference to center the grid box.

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., exhaustiveness).

    • Run AutoDock Vina from the command line using the configuration file as input.

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

4. Analysis and Visualization of Results:

  • Objective: To analyze the docking results and visualize the protein-ligand interactions.

  • Procedure:

    • Analyze the output file to identify the pose with the best binding affinity (lowest score).

    • Load the prepared protein structure and the docked ligand pose into a molecular visualization software like PyMOL.

    • Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

    • Identify the key amino acid residues in the active site that interact with the ligand.

Comparative Analysis of Docking Results

The following tables summarize the hypothetical docking results for the this compound derivative and the known inhibitors Lapatinib and Sunitinib against their respective kinase targets.

Table 1: Comparative Docking Performance in EGFR Active Site (PDB: 1XKK)

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound derivative-8.5 (Hypothetical)Met793 (hinge), Leu718, Val726, Ala743, Lys745, Thr790 (gatekeeper), Cys797
Lapatinib-9.2[16]Met793 (hinge), Gly796, Leu718, Val726, Ala743, Lys745, Thr790 (gatekeeper), Cys797

Table 2: Comparative Docking Performance in VEGFR2 Active Site (PDB: 4AGD)

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound derivative-9.0 (Hypothetical)Cys919 (hinge), Glu917, Leu840, Val848, Ala866, Leu1035, Asp1046
Sunitinib-9.8[17]Cys919 (hinge), Glu917, Asp1046, Leu840, Val848, Ala866, Phe1047
Visualization of Binding Modes

The following diagrams illustrate the putative binding interactions of the this compound derivative within the active sites of EGFR and VEGFR2.

G cluster_egfr EGFR Active Site Ligand 5-bromo-7H-pyrrolo [2,3-d]pyrimidine Met793 Met793 (Hinge) Ligand->Met793 H-bond Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Hydrophobic Cys797 Cys797 Ligand->Cys797 Halogen Bond (Br)

Caption: Putative interactions of the this compound derivative in the EGFR active site.

G cluster_vegfr2 VEGFR2 Active Site Ligand 5-bromo-7H-pyrrolo [2,3-d]pyrimidine Cys919 Cys919 (Hinge) Ligand->Cys919 H-bond Asp1046 Asp1046 Ligand->Asp1046 H-bond Leu840 Leu840 Ligand->Leu840 Hydrophobic

Caption: Putative interactions of the this compound derivative in the VEGFR2 active site.

Discussion and Conclusion

The hypothetical docking studies presented in this guide suggest that this compound derivatives have the potential to be potent inhibitors of both EGFR and VEGFR2 kinases. The pyrrolo[2,3-d]pyrimidine core effectively engages the hinge region of both kinases through hydrogen bonding, a characteristic interaction for this scaffold.

In the EGFR active site, the 5-bromo substituent is positioned to potentially form a halogen bond with the backbone carbonyl of Cys797, an interaction that could enhance binding affinity and selectivity. The rest of the molecule forms favorable hydrophobic interactions with key residues, including the gatekeeper residue Thr790. The docking score, while hypothetical, is comparable to that of the established inhibitor Lapatinib, suggesting competitive inhibitory potential.

Similarly, in the VEGFR2 active site, the this compound derivative demonstrates a strong binding affinity, forming key hydrogen bonds with the hinge residue Cys919 and Asp1046. The hydrophobic pocket is also effectively occupied. The predicted binding energy is in a similar range to that of Sunitinib, indicating that this scaffold can effectively compete for the ATP-binding site of VEGFR2.

It is important to emphasize that these are in silico predictions and require experimental validation. However, the comparative docking analysis provides a strong rationale for the synthesis and biological evaluation of this compound derivatives as potential dual inhibitors of EGFR and VEGFR2, or as selective inhibitors depending on the nature of other substitutions on the scaffold. The insights gained from these studies can guide the design of next-generation kinase inhibitors with improved potency and selectivity profiles.

References

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  • El-Damasy, A. K., Abd-Elhameed, R. H., El-Sayed, L. E., & El-Kerdawy, A. M. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules (Basel, Switzerland), 27(22), 7956. [Link]
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry, an Asian journal, 19(7), e202301033. [Link]
  • ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). Key H-bond...[Link]
  • ResearchGate. (n.d.). 3D structure of the designed Sunitinib interactions with VEGFR-2 receptor. [Link]
  • ResearchGate. (n.d.). Docking interaction with EGFR of all the tested compounds, 5 and 8a-f.[Link]
  • Al-Obaid, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Ghamdi, S., & Youssef, K. M. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 20(12), 3229–3253. [Link]
  • Adel, A., El-Adl, K., El-Miligy, M. M. M., & El-Sayed, M. A. A. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic chemistry, 77, 580–595. [Link]
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  • Chen, D., Li, G., & Zhu, W. (2019). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Chemical biology & drug design, 93(5), 934–948. [Link]
  • El-Naggar, A. M., Abuo-Rahma, G. E.-D. A., Beshr, E. A., Ali, O. M., & El-Diwany, A. I. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2217031. [Link]
  • El-Sayed, M. T., El-Tanany, S. S., & El-Miligy, M. M. M. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules (Basel, Switzerland), 27(19), 6203. [Link]
  • El-Sayed, M. T., El-Tanany, S. S., & El-Miligy, M. M. M. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules (Basel, Switzerland), 27(19), 6203. [Link]
  • Almalki, A. J., Al-Radadi, N. S., & El-Sharkawy, K. A. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of biomolecular structure & dynamics, 1–25.
  • Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. (2024). PLOS ONE, 19(6), e0304179. [Link]
  • Sogabe, S., Kawakita, Y., Igaki, S., Iwata, H., Miki, H., Cary, D. R., Takagi, T., Takagi, S., Ohta, Y., & Ishikawa, T. (2013). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS medicinal chemistry letters, 4(2), 215–219. [Link]
  • Medina, P. J. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert opinion on biological therapy, 7(2), 257–268. [Link]
  • El-Gohary, N. S. M., & Shaaban, M. I. (2017). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 32(1), 194–204. [Link]
  • El-Sayed, M. T., El-Tanany, S. S., & El-Miligy, M. M. M. (2022).
  • Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
  • ResearchGate. (n.d.). Dissecting the molecular recognition of dual lapatinib derivatives for EGFR/HER2 | Request PDF. [Link]
  • Kilpatrick, L. E., Hill, S. J., & Holliday, N. D. (2019). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Scientific reports, 9(1), 10839. [Link]
  • Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 31(36), 5918–5936. [Link]
  • Higgins, B., Kolinsky, K., Linn, M., Viventi, M., Wilson, K., & DiLea, C. (2009). The dual EGFR/HER-2 tyrosine kinase inhibitor lapatinib sensitizes colon and gastric cancer cells to the irinotecan active metabolite SN-38. International journal of cancer, 125(5), 1174–1181. [Link]
  • Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. (2024). PLOS ONE, 19(6), e0304179. [Link]
  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines and 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines as selective inhibitors of the EGF receptor tyrosine kinase. Chimia, 50(7-8), 419. [Link]
  • Wilson, Z. J., & Sforza, K. M. (2015). Binding-induced, turn-on fluorescence of the EGFR/ERBB kinase inhibitor, lapatinib. Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 14(3), 518–525. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-bromo-7H-pyrrolo[2,3-d]pyrimidine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for handling 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic building block crucial in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical. This framework is designed to be a self-validating system of safety, ensuring that every step mitigates risk and supports the generation of reliable, reproducible data.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound (CAS: 175791-49-8) may not be readily available, its chemical structure, featuring a halogenated pyrrolopyrimidine core, allows us to infer a reliable hazard profile from structurally analogous compounds.[1][2][3] Analysis of related molecules like 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine indicates a consistent set of hazards.[3][4]

Presumed Hazard Profile: One should assume that any mixture will be more toxic than its most toxic component and that all substances of unknown toxicity are toxic.[5] Based on available data for similar compounds, this compound should be treated as a hazardous substance with the following potential risks:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation.H315, P280
Serious Eye Damage/Irritation Causes serious eye irritation.H319, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335, P261

This table is synthesized from hazard data for structurally similar pyrrolopyrimidines.[3][4][6][7] It is imperative to handle this compound as a fine powder that can become airborne, posing a significant inhalation risk.[8]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is your primary barrier against chemical exposure.[9] For this compound, a multi-layered approach is essential.

A. Hand Protection:

  • Requirement: Double-gloving with powder-free nitrile gloves.[10] The inner glove should be tucked under the gown cuff, and the outer glove cuff should extend over the gown sleeve.

  • Causality: Nitrile offers excellent resistance to a broad range of chemicals. Double-gloving provides a critical safety buffer; should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous environment to replace the outer glove. Powder-free gloves are mandatory to prevent the powder from adhering to the glove's surface, which can lead to unintended dispersal and contamination.[11]

B. Body Protection:

  • Requirement: A polyethylene-coated polypropylene gown (or a similar laminate material) with long sleeves and knit cuffs.[12] Standard cloth lab coats are insufficient as they are absorbent and can hold the chemical against your skin.

  • Causality: The coated, fluid-resistant material prevents penetration of the chemical in case of a spill. Knit cuffs create a snug fit at the wrist, preventing the powder from entering through the sleeve-glove interface.

C. Eye and Face Protection:

  • Requirement: Chemical safety goggles that form a seal around the eyes. If there is a significant risk of splashing (e.g., during solution preparation or spill cleanup), a full-face shield should be worn in addition to goggles.[13][14]

  • Causality: this compound is a presumed serious eye irritant.[3][4][6] Standard safety glasses do not protect against fine airborne powders or splashes from all angles. Goggles provide essential protection, while a face shield adds a layer of defense for the entire face.[11][14]

D. Respiratory Protection:

  • Requirement: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[8][15][16] If engineering controls are not available or are insufficient, a properly fitted N95 or higher-rated respirator is required.

  • Causality: The primary exposure route of concern for this powdered compound is inhalation, which can cause respiratory irritation.[3][4][7] A fume hood is the preferred engineering control as it removes the hazard at the source.[16] A respirator serves as a last line of defense for personal breathing air.

Operational Protocol: From Storage to Solution

This step-by-step workflow ensures that safety is integrated into the scientific procedure.

Step 1: Preparation and Area Setup

  • Designate the Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[15]

  • Surface Covering: Cover the work surface (e.g., the balance and the fume hood sash) with plastic-backed absorbent pads.[10] This contains any minor spills and simplifies cleanup.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, vials, solvents) into the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, goggles, outer gloves.

Step 2: Weighing the Compound (High-Risk Step)

  • Tare the Vessel: Place a tared weigh boat or vial on an analytical balance located inside the fume hood or in an enclosure.

  • Minimize Airflow Disturbance: Keep the fume hood sash as low as possible while still allowing for comfortable manipulation.

  • Careful Transfer: Open the stock container inside the hood. Using a dedicated spatula, carefully transfer a small amount of this compound to the weigh boat. Do not "tap" the spatula on the side of the vial, as this can aerosolize the powder.

  • Seal Immediately: Securely close the stock container immediately after dispensing.[15]

  • Record Weight and Prepare for Dissolution: Once the desired weight is obtained, proceed directly to the next step within the same contained workspace.

Step 3: Preparing the Solution

  • Add Solvent: Carefully add the desired solvent to the vessel containing the weighed powder. Use a pipette to add the solvent down the side of the vessel to avoid splashing.

  • Ensure Complete Dissolution: Cap the vessel and mix gently by swirling or vortexing until all solid is dissolved. Working with the material in a solution state significantly reduces the risk of aerosolization.[15]

Step 4: Post-Handling and Decontamination

  • Initial Cleanup: Wipe down the spatula, weigh boat, and any other contaminated reusable equipment with a solvent-moistened towel. Place all disposable items (e.g., weigh boat, absorbent pads, outer gloves) into a designated hazardous waste bag inside the fume hood.[10]

  • Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The outer gloves are removed first, followed by the gown and goggles, and finally the inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[4][6]

Emergency and Disposal Plans

A. Spill Response:

  • Minor Spill (Powder): For a small spill inside a fume hood, gently cover it with an absorbent pad. Moisten the pad with water or an appropriate solvent to prevent the powder from becoming airborne. Wipe the area clean, placing all contaminated materials in a sealed hazardous waste container.

  • Major Spill: Evacuate the immediate area and alert your lab supervisor and safety officer. Prevent others from entering. Trained personnel with appropriate respiratory protection should manage the cleanup.

B. Waste Disposal:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions should be collected in a designated halogenated organic waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[6][17]

Visualizing the Workflow

The following diagram outlines the critical path for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination cluster_disposal 4. Disposal prep_area Designate & Cover Work Area don_ppe Don Full PPE prep_area->don_ppe Secure Environment weigh Weigh Powder don_ppe->weigh Begin Work dissolve Prepare Solution weigh->dissolve Immediate Use clean_area Clean Work Area & Contain Waste dissolve->clean_area Work Complete doff_ppe Doff PPE Correctly clean_area->doff_ppe wash Wash Hands doff_ppe->wash dispose Dispose of Waste (per Regulations) wash->dispose

Caption: Workflow for handling this compound.

By adhering to this comprehensive guide, you build a culture of safety that protects researchers and ensures the integrity of your scientific pursuits.

References

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. [Link]
  • Working Safely with Toxic Powders. Duke University, Safety. [Link]
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • General Rules for Working with Chemicals. University of California, Santa Barbara, Compliance and Risk Management. [Link]
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
  • Working with Chemicals.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. (2024). [Link]
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019). [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022). [Link]
  • 5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. (2006). [Link]
  • Chemical Process SOP Example - Bromodeoxyuridine (BrdU). University of Wyoming. [Link]
  • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

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Retrosynthesis Analysis

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5-bromo-7H-pyrrolo[2,3-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.